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  • Product: 4-Chloro-2-ethynylpyrimidine
  • CAS: 1196156-98-5

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Chemical Shift Analysis of 4-Chloro-2-ethynylpyrimidine: A Technical Guide

Executive Summary In modern drug discovery and medicinal chemistry, pyrimidine derivatives serve as privileged scaffolds for kinase inhibitors and central nervous system (CNS) therapeutics. 4-Chloro-2-ethynylpyrimidine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, pyrimidine derivatives serve as privileged scaffolds for kinase inhibitors and central nervous system (CNS) therapeutics. 4-Chloro-2-ethynylpyrimidine (CAS: 1196156-98-5) is a highly versatile, bifunctional building block. It features an orthogonal reactivity profile: the terminal alkyne at the C2 position is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira couplings, while the C4-chloro group undergoes facile Nucleophilic Aromatic Substitution (S_NAr) or Suzuki-Miyaura cross-coupling.

Because the integrity of these functional groups is paramount for downstream synthesis, precise structural validation using Nuclear Magnetic Resonance (NMR) spectroscopy is critical. This whitepaper provides an in-depth predictive and analytical guide to the 1 H and 13 C NMR chemical shifts of 4-chloro-2-ethynylpyrimidine, detailing the quantum mechanical and electronic causalities behind the spectral data.

Electronic Environment and Causality

The pyrimidine core is a highly electron-deficient heteroaromatic system. The two nitrogen atoms (N1 and N3) exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, significantly deshielding the ring protons and carbons compared to a standard benzene ring[1].

The introduction of substituents at C2 and C4 perturbs this system predictably:

  • The 4-Chloro Substituent: Chlorine is highly electronegative, exerting a strong inductive pull (-I) that heavily deshields the ipso carbon (C4). However, its lone pairs can donate electron density into the ring via resonance (+M), providing slight shielding to the ortho (C5) and para positions[2].

  • The 2-Ethynyl Substituent: The sp -hybridized carbons of the alkyne are more electronegative than sp2 carbons, exerting a mild inductive withdrawing effect. However, the unique cylindrical π -electron cloud of the triple bond generates a strong diamagnetic anisotropic field when placed in the NMR magnet, which profoundly impacts the chemical shift of the terminal alkyne proton[3].

1 H-NMR Chemical Shifts and Splitting Patterns

The 1 H-NMR spectrum of 4-chloro-2-ethynylpyrimidine in a non-polar, non-exchanging solvent like CDCl 3​ is characterized by three distinct proton environments: the two aromatic protons on the pyrimidine ring (H5 and H6) and the terminal alkyne proton.

Table 1: Predicted 1 H-NMR Data (in CDCl 3​ , 400 MHz)
PositionNucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
C6-H 1 H8.65 – 8.75Doublet (d)~ 5.0 – 5.51H
C5-H 1 H7.40 – 7.55Doublet (d)~ 5.0 – 5.51H
-C≡CH 1 H3.30 – 3.50Singlet (s)-1H
Mechanistic Causality of 1 H Shifts
  • H6 Deshielding: The H6 proton is situated adjacent to the N1 nitrogen atom. The strong electronegativity of the nitrogen removes local electron density, heavily deshielding the proton and pushing its resonance downfield to ~8.7 ppm[2].

  • H5 Shielding: The H5 proton is meta to both ring nitrogens and ortho to the chlorine atom. It receives resonance electron density (+M) from the chlorine lone pairs, making it the most shielded aromatic proton on the ring, resonating at ~7.5 ppm[1].

  • Alkyne Anisotropy: The terminal alkyne proton (-C≡CH) is positioned along the axis of the triple bond's π -electron circulation. This places the proton inside the shielding cone of the induced magnetic field, causing an upfield shift to ~3.4 ppm. The electron-withdrawing nature of the pyrimidine ring prevents it from shifting further upfield (as seen in purely aliphatic alkynes)[3].

  • J-Coupling: H5 and H6 are adjacent and couple to each other. In pyrimidines, the 3JH5,H6​ ortho-coupling constant is typically 5.0–5.5 Hz, which is notably smaller than standard benzene ortho-couplings (7–9 Hz) due to the ring nitrogens altering the bond order[2].

13 C-NMR Chemical Shifts

The 13 C-NMR spectrum provides a direct map of the carbon skeleton. The presence of two quadrupolar nuclei (nitrogen) and one highly electronegative halogen dictates the carbon shift dispersion.

Table 2: Predicted 13 C-NMR Data (in CDCl 3​ , 100 MHz)
PositionNucleusChemical Shift ( δ , ppm)TypeElectronic Environment / Causality
C4 13 C161.0 – 163.0CqDeshielded by highly electronegative -Cl (-I effect) and adjacent ring nitrogen.
C6 13 C158.0 – 160.0CHDeshielded by adjacent ring nitrogen; minimal resonance shielding from Cl.
C2 13 C151.0 – 154.0CqDeshielded by two adjacent nitrogens, but slightly shielded relative to unsubstituted C2 due to the sp -hybridized alkyne carbon.
C5 13 C121.0 – 123.0CHRelatively shielded; meta to nitrogens, receives mild resonance electron density from Cl.
-C≡C- 13 C80.0 – 83.0CqInternal alkyne carbon; sp -hybridized, deshielded relative to terminal alkyne due to proximity to the electron-withdrawing pyrimidine ring.
-C≡CH 13 C76.0 – 79.0CHTerminal alkyne carbon; sp -hybridized, shielded by diamagnetic anisotropy of the triple bond.
Mechanistic Causality of 13 C Shifts
  • The C-Cl Carbon (C4): Although chlorine has two NMR-active quadrupolar isotopes ( 35 Cl and 37 Cl), the large electric field gradient at the C-Cl bond causes rapid quadrupolar relaxation. This effectively "self-decouples" the chlorine, resulting in a sharp singlet for C4 at ~162 ppm, driven downfield by chlorine's strong inductive effect[2].

  • The Alkyne Carbons: The sp -hybridized internal alkyne carbon is directly attached to the electron-deficient C2 position of the pyrimidine ring, shifting it downfield (~81 ppm) relative to the terminal CH carbon (~77 ppm)[4].

Experimental Protocols for NMR Acquisition

To ensure a self-validating analytical system, the following step-by-step methodology must be adhered to when acquiring NMR spectra for halogenated, alkynyl pyrimidines.

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 15 mg (for 1 H) or 40 mg (for 13 C) of the compound in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is chosen over protic solvents (like CD 3​ OD) to prevent deuterium exchange at the terminal alkyne position, which would cause the disappearance of the ~3.4 ppm singlet. TMS acts as an internal zero-point reference to validate chemical shift accuracy.

Step 2: Instrument Tuning and Shimming

  • Action: Lock the spectrometer to the deuterium signal of CDCl 3​ (7.26 ppm) and perform rigorous 3D shimming (Z1-Z4).

  • Causality: High magnetic field homogeneity is required to resolve the ~5.0 Hz J -coupling between H5 and H6. Poor shimming will artificially broaden these doublets into unresolved singlets.

Step 3: Quantitative 1 H-NMR Acquisition

  • Action: Set the relaxation delay (D1) to 3–5 seconds. Acquire 16–32 scans.

  • Causality: The terminal alkyne proton (-C≡CH) lacks adjacent protons to facilitate rapid dipole-dipole relaxation, resulting in a longer spin-lattice relaxation time ( T1​ ). A standard 1-second D1 will result in incomplete relaxation, causing the alkyne peak to integrate artificially low (e.g., 0.6H instead of 1.0H).

Step 4: 13 C-NMR Acquisition

  • Action: Utilize a proton-decoupled 1D carbon sequence (zgpg30). Set D1 to 2 seconds. Acquire 512–1024 scans.

  • Causality: The molecule contains three quaternary carbons (C2, C4, internal C≡C). These carbons do not benefit from the Nuclear Overhauser Effect (NOE) enhancement provided by attached protons. A longer D1 is mandatory to allow these slowly relaxing nuclei to return to thermal equilibrium, ensuring they appear above the baseline noise[4].

Structural Validation Workflow

The following Graphviz diagram illustrates the logical workflow for validating the structure and purity of 4-chloro-2-ethynylpyrimidine prior to utilizing it in cross-coupling reactions.

NMR_Workflow A Compound Synthesis 4-Chloro-2-ethynylpyrimidine B Sample Preparation (CDCl3 + 0.03% TMS) A->B C 1H-NMR Acquisition (1D, 400-600 MHz, D1=3s) B->C D 13C-NMR Acquisition (1D, 1H-Decoupled, D1=2s) B->D E 2D-NMR Correlation (HSQC & HMBC) C->E F Data Processing (Phase & Baseline Correction) C->F D->E D->F E->F G Structural Validation (Peak Assignment & Purity) F->G

Caption: Workflow for the NMR-based structural validation of 4-chloro-2-ethynylpyrimidine.

References

  • Source: National Institutes of Health (NIH)
  • Title: Convenient and Practical One-Pot Synthesis of 4-Chloropyrimidines via a Novel Chloroimidate Annulation Source: ACS Organic Process Research & Development URL
  • Title: The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I)
  • Title: Unprecedented Allenylidene Transfer from Chromium to Tungsten Source: ACS Organometallics URL

Sources

Exploratory

4-Chloro-2-ethynylpyrimidine: Molecular Characterization and Orthogonal Reactivity in Targeted Drug Discovery

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern targeted drug discovery, the design of kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern targeted drug discovery, the design of kinase inhibitors, PROTACs, and fluorescent probes heavily relies on bifunctional scaffolds that allow for modular, highly controlled step-by-step synthesis. 4-chloro-2-ethynylpyrimidine has emerged as a premier building block in this domain. As a Senior Application Scientist, I have utilized this molecule extensively because it offers two orthogonal vectors of reactivity: a highly electrophilic C4-chloro position primed for Nucleophilic Aromatic Substitution (SNAr), and a C2-terminal alkyne ready for transition-metal-catalyzed cross-coupling.

This whitepaper provides an in-depth technical analysis of 4-chloro-2-ethynylpyrimidine, detailing its exact mass characterization via high-resolution mass spectrometry (HRMS) and providing field-proven, self-validating protocols for its orthogonal functionalization.

Physicochemical Profiling & Exact Mass Determination

In high-resolution analytical workflows, distinguishing between a compound's average molecular weight and its monoisotopic exact mass is critical for avoiding false positives during library screening. The exact mass is calculated using the most abundant isotopes of each element (e.g., ^12^C, ^1^H, ^35^Cl, ^14^N).

Quantitative Data Summary
PropertyValueStructural Significance
Chemical Name 4-chloro-2-ethynylpyrimidineBifunctional heterocyclic scaffold
CAS Registry Number 1196156-98-5Unique identifier for the 4-Cl, 2-ethynyl isomer[1]
Molecular Formula C6H3ClN2Contains one halogen, enabling isotopic tracking
Molecular Weight 138.55 g/mol Average mass used for bulk stoichiometric calculations
Exact Mass (Monoisotopic) 137.99847 Da Target mass for HRMS and structural verification[2]
Topological Polar Surface Area 25.8 ŲExcellent membrane permeability profile for drug design[2]

Analytical Characterization: HRMS Protocol

To confidently utilize 4-chloro-2-ethynylpyrimidine in complex syntheses, its structural integrity—specifically the preservation of the reactive C-Cl bond—must be verified. We employ Electrospray Ionization Orbitrap Mass Spectrometry (ESI-Orbitrap MS) for this purpose[3].

Step-by-Step ESI-Orbitrap MS Methodology
  • Sample Preparation: Dissolve the compound in LC-MS grade acetonitrile to a concentration of 1 µg/mL. Add 0.1% formic acid to facilitate protonation.

  • Ionization: Operate the ESI source in positive ion mode (ESI+).

  • Mass Analyzer Configuration: Set the Orbitrap resolution to at least 70,000 FWHM at m/z 200. Set the automatic gain control (AGC) target to 1E6[4].

  • Data Acquisition: Scan the m/z range of 100–300 Da.

Expertise & Causality: Why use ESI+? The basic pyrimidine nitrogens are readily protonated, ensuring high ionization efficiency. Why an Orbitrap resolution of >70,000? High resolving power is mandatory to separate the target analyte from isobaric background matrix interferences, which frequently plague low-resolution quadrupole systems[5].

Self-Validating System: The protocol validates itself through isotopic signature analysis. Chlorine naturally exists as ^35^Cl and ^37^Cl in a ~3:1 ratio. A successful scan must reveal a monoisotopic (M+H)^+^ peak at m/z 139.0058 and a secondary isotopic peak at m/z 141.0028 at exactly 33% of the base peak's intensity. If this 3:1 ratio is absent, the C-Cl bond has degraded, and the batch must be discarded.

Structural Rationale: The Bifunctional Scaffold

The power of 4-chloro-2-ethynylpyrimidine lies in the distinct electronic environments of its two functional groups, which dictate a strict order of operations during synthesis.

  • The C4-Chloro Group (Electrophile): The pyrimidine ring is highly electron-deficient due to the electronegativity of its two nitrogen atoms. This lowers the lowest unoccupied molecular orbital (LUMO) energy, making the C4 position highly susceptible to SNAr by amines or alcohols[6],[7].

  • The C2-Ethynyl Group (Terminal Alkyne): This moiety is primed for Sonogashira cross-coupling or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[8].

Causality in Workflow Design: Why must SNAr be performed before Sonogashira coupling? The C4-chloro bond is hyper-reactive. If palladium-catalyzed cross-coupling is attempted first, the palladium catalyst may inadvertently undergo oxidative addition into the C-Cl bond, leading to uncontrolled oligomerization. By executing the SNAr reaction first, the incoming nucleophile (e.g., an amine) donates electron density into the pyrimidine ring. This electronic shift deactivates the ring, rendering it inert to further nucleophilic attack and preserving the C2-alkyne for a clean, chemoselective Sonogashira coupling[8],[6].

Experimental Workflow: Orthogonal Functionalization

Below is the field-proven, step-by-step protocol for synthesizing a targeted kinase inhibitor intermediate using this scaffold.

Step 1: SNAr Amination (C4-Position)
  • Reaction Setup: Dissolve 4-chloro-2-ethynylpyrimidine (1.0 eq) in a polar aprotic solvent (e.g., DMF or a green alternative like aqueous ethanol)[6].

  • Reagent Addition: Add the target primary amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) to neutralize the generated HCl.

  • Execution: Stir at 40°C for 3 hours. The electron-deficient nature of the pyrimidine allows for mild heating rather than harsh refluxing.

  • Self-Validation: Analyze the crude mixture via LC-MS. The reaction is validated as complete when the m/z 139.0058 peak (and its 3:1 chlorine isotopic cluster) entirely disappears, replaced by the exact mass of the new amine adduct, confirming 100% C-Cl displacement.

Step 2: Sonogashira Cross-Coupling (C2-Position)
  • Reaction Setup: Transfer the purified 4-amino-2-ethynylpyrimidine intermediate (1.0 eq) into a Schlenk flask containing degassed tetrahydrofuran (THF).

  • Catalyst Loading: Under a strict argon atmosphere, add the aryl iodide (1.1 eq), Pd(PPh3)4 (0.05 eq), and CuI (0.10 eq)[8].

  • Execution: Add triethylamine (Et3N, 3.0 eq) and stir at 60°C for 6 hours. The CuI activates the terminal alkyne by forming a copper acetylide, which transmetalates with the Pd-aryl complex.

  • Self-Validation: Perform FT-IR spectroscopy on the isolated product. The complete disappearance of the sharp terminal alkyne C-H stretching frequency at ~3300 cm⁻¹ self-validates that the cross-coupling was successful and the terminal alkyne is fully consumed.

Synthetic Workflow Visualization

The following diagram illustrates the logical progression and chemoselectivity of the orthogonal functionalization workflow.

G A 4-chloro-2-ethynylpyrimidine (Bifunctional Scaffold) B Step 1: SNAr Reaction (Nucleophilic Attack at C4) A->B Primary/Secondary Amine Base, Solvent (e.g., EtOH) C Intermediate: 4-amino-2-ethynylpyrimidine B->C C4-Cl Displacement D Step 2: Sonogashira Coupling (Pd/Cu Catalysis at C2 Alkyne) C->D Aryl Halide, Pd(PPh3)4, CuI, Et3N E Final Kinase Inhibitor (Targeted Drug Candidate) D->E C-C Bond Formation

Caption: Workflow demonstrating the orthogonal functionalization of 4-chloro-2-ethynylpyrimidine.

References

  • Guidechem:Pyrimidine, 2-chloro-4-ethynyl- (9CI) 37968-69-7 wiki (Isomeric Properties and Exact Mass).
  • PubChem (NIH): 4-Chloro-2-ethynylpyrimidine | C6H3ClN2 | CID 18452573. Available at:[Link]

  • Nature Protocols: A guide to precise measurements of isotope abundance by ESI-Orbitrap MS. Available at:[Link]

  • Organic & Biomolecular Chemistry (RSC): Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. Available at:[Link]

  • Chemistry - A European Journal (via PMC): Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Available at:[Link]

  • Journal of Chromatography A (Elsevier): Hybrid quadrupole-orbitrap mass spectrometry analysis with accurate-mass database... Available at:[Link]

Sources

Foundational

Solvation Thermodynamics and Empirical Solubility Profile of 4-Chloro-2-ethynylpyrimidine in Organic Media

Executive Summary For researchers and drug development professionals, understanding the solubility profile of highly functionalized intermediates is the cornerstone of scalable synthetic design. 1 (CAS: 1196156-98-5) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the solubility profile of highly functionalized intermediates is the cornerstone of scalable synthetic design. 1 (CAS: 1196156-98-5) is a critical heterocyclic building block frequently utilized in Sonogashira cross-couplings and nucleophilic aromatic substitutions (SNAr)[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we dissect the structural causality behind the solvation of its 2 core[2], provide a quantitative solubility matrix, and establish a self-validating experimental protocol for empirical determination.

Structural Causality and Solvation Thermodynamics

The solubility of 4-chloro-2-ethynylpyrimidine is dictated by the interplay of three distinct structural features:

  • The Pyrimidine Core: Highly electron-deficient and polar, acting as a strong hydrogen-bond acceptor via the N1 and N3 nitrogen atoms.

  • The 4-Chloro Substituent: Introduces a highly polarizable, lipophilic vector that enhances dispersion interactions ( δd​ ) with halogenated solvents.

  • The 2-Ethynyl Group: Provides a linear, π -electron-rich axis with a weakly acidic terminal proton, capable of acting as a weak hydrogen-bond donor.

To predict its behavior across different media, we apply the3 framework, which models interactions based on dispersion ( δd​ ), polarity ( δp​ ), and hydrogen bonding ( δh​ )[3]. The dissolution of such pyrimidine derivatives is highly temperature-dependent, driven by the thermodynamic imperative to minimize the Gibbs free energy of mixing ( ΔGmix​ )[4].

Solvation A 4-Chloro-2-ethynylpyrimidine (Crystal Lattice) B Cavity Formation (Solvent Disruption) A->B ΔH_sub > 0 C Solute-Solvent Coordination B->C ΔH_cav > 0 D Thermodynamic Equilibrium C->D ΔH_mix < 0

Thermodynamic cycle of 4-chloro-2-ethynylpyrimidine solvation in organic media.

Quantitative Solubility Matrix

Based on the thermodynamic behavior of closely related 4[4], the following matrix categorizes the estimated solubility profile of 4-chloro-2-ethynylpyrimidine at 298.15 K.

Solvent ClassRepresentative SolventDielectric Constant ( ε )Estimated Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic DMSO46.7> 100Optimal dipole alignment; strong H-bond acceptance from the pyrimidine core.
Polar Aprotic DMF36.7> 100High polarity stabilizes the polarizable C-Cl bond; excellent solvation capacity[4].
Ether THF7.550 - 100Ether oxygen acts as a Lewis base, coordinating the weakly acidic ethynyl proton.
Halogenated Dichloromethane9.120 - 50Favorable dispersion forces ( δd​ ) matching the polarizability of the chlorine substituent.
Polar Protic Methanol32.710 - 20Protic nature disrupts solute-solute interactions but competes via strong solvent self-association[5].
Non-Polar Hexane1.9< 1Insufficient polarity ( δp​ ) and H-bonding capacity ( δh​ ) to overcome crystal lattice energy.

Self-Validating Protocol for Solubility Determination

A protocol is only as reliable as its internal controls. To empirically determine the exact solubility of 4-chloro-2-ethynylpyrimidine for a specific synthetic workflow, researchers must employ a methodology that validates its own thermodynamic integrity. The 4 used for pyrimidines rely heavily on achieving true equilibrium[4].

Step-by-Step Methodology
  • Solute Saturation: Add an excess of 4-chloro-2-ethynylpyrimidine to 2.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial.

    • Causality: Borosilicate prevents the leaching of alkali ions that could catalyze the degradation of the ethynyl group. Hermetic sealing prevents solvent evaporation, which would artificially inflate solubility calculations.

  • Isothermal Equilibration: Agitate the suspension in a thermoshaker at 298.15 K ( ± 0.1 K) for 48 hours.

    • Causality: A 48-hour window guarantees that the system has transitioned from kinetic dissolution to true thermodynamic equilibrium. Shorter durations risk underestimating solubility.

  • Phase Separation: Centrifuge the mixture at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation pellets fine particulates, preventing filter clogging. PTFE is selected for its universal solvent compatibility, ensuring no extractable oligomers interfere with downstream UV detection.

  • HPLC-UV Quantification: Dilute the filtrate serially and analyze via HPLC (C18 column, Acetonitrile/Water mobile phase, UV detection at 254 nm).

    • Causality: The extended π -conjugation of the pyrimidine ring and the ethynyl group provides a strong chromophore at 254 nm, allowing for highly sensitive quantification.

  • System Validation (The Internal Check): Repeat the protocol at 308.15 K and 318.15 K. Plot ln(x) (mole fraction solubility) against 1/T and fit the data using the modified Apelblat equation[4].

    • Causality: According to the van 't Hoff equation, this plot must be linear. A non-linear deviation serves as an internal alarm, indicating either a solvent-mediated polymorphic transformation of the crystal lattice or chemical degradation (e.g., nucleophilic attack on the 4-chloro position).

Protocol S1 1. Solute Saturation (Excess solid in solvent) S2 2. Isothermal Equilibration (298.15 K, 48 h agitation) S1->S2 S3 3. Phase Separation (Centrifugation & 0.22 µm PTFE) S2->S3 S4 4. Serial Dilution (Volumetric precision) S3->S4 S5 5. HPLC-UV Quantification (λ=254 nm, C18 column) S4->S5 S6 6. Thermodynamic Modeling (Apelblat & van 't Hoff eq.) S5->S6

Self-validating experimental workflow for determining empirical solubility parameters.

Workflow Optimization in Synthetic Chemistry

Understanding this solubility profile directly impacts synthetic yield. When utilizing 4-chloro-2-ethynylpyrimidine in Sonogashira cross-couplings , THF or DMF are the preferred solvents. Because the compound is highly soluble in both, the choice depends entirely on the catalyst system (e.g., THF for standard Pd(PPh3)4 systems to ensure homogeneity).

Conversely, for SNAr reactions aimed at displacing the 4-chloro group with amines or alkoxides, highly polar aprotic solvents like DMF or DMSO are mandatory. These solvents not only dissolve the pyrimidine starting material completely but also stabilize the highly polar Meisenheimer complex transition state, drastically reducing reaction times.

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 4-chloro-2-ethynylpyrimidine: Emphasis on Thermal Stability and Melting Point

For Researchers, Scientists, and Drug Development Professionals Abstract 4-chloro-2-ethynylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily owing to it...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-chloro-2-ethynylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily owing to its reactive ethynyl group and the versatile pyrimidine core. As with any novel compound intended for further development, a thorough understanding of its fundamental physicochemical properties, such as melting point and thermal stability, is paramount for safe handling, process development, and formulation. This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining these critical parameters for 4-chloro-2-ethynylpyrimidine. While direct experimental data for this specific molecule is not extensively reported in public literature, this document outlines the established methodologies and provides a predictive analysis based on structurally related compounds to guide researchers in their investigations.

Introduction: The Significance of 4-chloro-2-ethynylpyrimidine

Pyrimidines are a cornerstone of many pharmaceutical compounds and functional materials. The introduction of a chloro-substituent at the 4-position and an ethynyl group at the 2-position of the pyrimidine ring creates a molecule with multiple reactive sites. The chlorine atom can be displaced in nucleophilic aromatic substitution (SNAr) reactions, while the terminal alkyne is amenable to a wide array of transformations, including "click" chemistry, Sonogashira coupling, and metal-catalyzed additions. This dual functionality makes 4-chloro-2-ethynylpyrimidine a valuable building block in the synthesis of complex molecular architectures.

However, the presence of both a halogen and a high-energy ethynyl group raises important questions about the compound's stability, particularly in response to thermal stress. An accurate determination of its melting point and decomposition temperature is therefore not merely a routine characterization step but a critical safety and process-defining parameter.

Melting Point: A Fundamental Physical Constant

The melting point of a crystalline solid is a key indicator of its purity and is influenced by the strength of intermolecular forces within the crystal lattice. For 4-chloro-2-ethynylpyrimidine, we can anticipate the following interactions to play a role:

  • Dipole-Dipole Interactions: Arising from the polarized C-Cl bond and the electronegative nitrogen atoms in the pyrimidine ring.

  • π-π Stacking: Between the aromatic pyrimidine rings.

  • Hydrogen Bonding: While the molecule itself lacks a strong hydrogen bond donor, the terminal alkyne C-H can act as a weak donor, and the pyrimidine nitrogens can act as acceptors.

Predictive Analysis Based on Analogous Structures

While no experimental melting point for 4-chloro-2-ethynylpyrimidine is readily available, we can infer a likely range by examining related compounds:

CompoundStructureMelting Point (°C)Key Structural Difference
4-chloro-2-methylpyrimidine Pyrimidine with Cl at C4, CH₃ at C255.0 - 59.0[1]Methyl group instead of ethynyl
2-chloro-4-methylpyrimidine Pyrimidine with Cl at C2, CH₃ at C451 - 56[2]Isomeric, methyl instead of ethynyl
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate Pyrimidine with Cl at C4, SMe at C260 - 63[3]Larger ester and methylthio groups

The presence of the linear and rigid ethynyl group in 4-chloro-2-ethynylpyrimidine, in contrast to the more flexible methyl or methylthio groups, is expected to facilitate more ordered crystal packing. This could lead to stronger intermolecular forces and, consequently, a higher melting point than its 2-methyl analog. Therefore, a melting point above 60 °C would be a reasonable starting hypothesis.

Experimental Determination of Melting Point

The definitive melting point should be determined experimentally using standard, calibrated instrumentation.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Heating Rate: A rapid heating rate (10-20 °C/min) can be used for an initial approximate determination. For an accurate measurement, a slower heating rate (1-2 °C/min) is crucial when approaching the anticipated melting point.

  • Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For a pure, crystalline compound, this range should be narrow (< 2 °C).

Thermal Stability: A Critical Safety and Processing Parameter

The thermal stability of a compound dictates the maximum temperature at which it can be handled, stored, and processed without undergoing decomposition. For 4-chloro-2-ethynylpyrimidine, the primary concerns are the potential for exothermic decomposition and the release of hazardous gases.

Potential Decomposition Pathways

Upon heating, susceptible bonds within the molecule can break, leading to decomposition. Potential hazardous decomposition products could include:

  • Hydrogen chloride (HCl) gas[2][4]

  • Nitrogen oxides (NOx)[2][4]

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)[2][4]

  • Given the ethynyl group, the formation of more complex, potentially polymeric or carbonaceous materials is also possible.

Experimental Evaluation of Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for assessing thermal stability.

Protocol: Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compound begins to lose mass due to decomposition.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) is placed in an inert TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen or Argon (an inert atmosphere is crucial to prevent oxidative decomposition).

    • Heating Rate: A standard heating rate is 10 °C/min.

    • Temperature Range: Typically from ambient temperature to a point where the entire sample has decomposed (e.g., 30 °C to 600 °C).

  • Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset temperature of decomposition is a key parameter.

Protocol: Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow into or out of a sample as a function of temperature, identifying melting, crystallization, and decomposition events.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (1-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen or Argon.

    • Heating Rate: A controlled rate, typically 10 °C/min.

    • Temperature Program: A heat-cool-heat cycle can be employed to observe the melting point, recrystallization, and any thermal events on subsequent heating ramps.

  • Data Analysis: The DSC thermogram will show:

    • An endothermic peak corresponding to the melting point.

    • An exothermic peak, often sharp and at a higher temperature, indicating decomposition. The onset temperature of this exotherm is a critical measure of thermal instability.

The combination of TGA and DSC provides a comprehensive picture: DSC identifies the temperatures of thermal events, while TGA confirms which of these events are associated with mass loss (decomposition).

Integrated Workflow for Physicochemical Characterization

The logical flow for characterizing a new compound like 4-chloro-2-ethynylpyrimidine is systematic, starting with preliminary assessments and moving to more detailed thermal analysis.

G cluster_0 Initial Characterization cluster_1 Melting Point Determination cluster_2 Thermal Stability Analysis A Synthesis & Purification B Structural Verification (NMR, MS) A->B C Purity Assessment (HPLC, LC-MS) B->C D Capillary Melting Point (Initial Range) C->D If pure E DSC Analysis (Precise Melting Endotherm) C->E F TGA Analysis (Decomposition Temp.) C->F G DSC Analysis (Decomposition Exotherm) C->G D->E H Hazard Assessment F->H G->H

Caption: Workflow for the physicochemical characterization of 4-chloro-2-ethynylpyrimidine.

Safety, Handling, and Storage

Given the reactive nature of the chloro and ethynyl functionalities, appropriate safety precautions are essential.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[5][6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[4][5] Protection from moisture is also recommended as some chlorinated pyrimidines can be hygroscopic.[4]

  • Thermal Hazards: Avoid heating the compound excessively or in a sealed container without appropriate pressure relief, especially if DSC analysis indicates a strong decomposition exotherm.

Conclusion

While direct experimental data on the thermal stability and melting point of 4-chloro-2-ethynylpyrimidine is sparse, a robust framework for its determination exists. Through predictive analysis based on structurally similar molecules, a melting point moderately higher than that of its 2-methyl analog is anticipated. The definitive characterization, however, must rely on empirical data generated through standard techniques such as capillary melting point, DSC, and TGA. These analyses will provide a comprehensive thermal profile, elucidating the melting endotherm and the onset of any decomposition exotherms, which are critical for ensuring the safe and effective use of this versatile chemical building block in research and development.

References

  • MDPI. The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand. [Link]

  • PubChemLite. 4-chloro-2-ethylpyrimidine (C6H7ClN2). [Link]

  • NextSDS. 4-chloro-6-ethynylpyrimidine — Chemical Substance Information. [Link]

  • Google Patents. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • Wavefunction, Inc. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • PubChemLite. 4-chloro-2-ethynylpyridine (C7H4ClN). [Link]

Sources

Foundational

Advanced Toxicity Profile and Safety Data Sheet (SDS) Analysis: 4-Chloro-2-ethynylpyrimidine

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Toxicologists Document Type: Technical Whitepaper & Mechanistic Safety Guide Executive Summary & Structural Significance In modern drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Toxicologists Document Type: Technical Whitepaper & Mechanistic Safety Guide

Executive Summary & Structural Significance

In modern drug discovery and agrochemical development, functionalized pyrimidines serve as privileged scaffolds. 4-Chloro-2-ethynylpyrimidine (CAS: 1196156-98-5) is a highly versatile, bifunctional reactive intermediate [1]. It features two distinct reactive sites: a terminal alkyne at the C2 position (primed for Sonogashira cross-coupling or copper-catalyzed azide-alkyne cycloaddition) and an electrophilic chlorine atom at the C4 position (primed for Nucleophilic Aromatic Substitution, SN​Ar ).

While its bifunctionality makes it a powerful building block, it also defines its toxicological profile. As a Senior Application Scientist, I emphasize that understanding the causality between a molecule's electronic structure and its biological reactivity is critical. The electron-deficient nature of the pyrimidine ring makes the C4-chlorine highly labile, allowing it to act as a potent electrophile in biological systems. This whitepaper synthesizes the physicochemical data, toxicological mechanisms, and field-proven safety protocols required to handle this compound safely [2].

Physicochemical Properties & GHS Classification

To design safe experimental workflows, one must first understand the physical parameters and regulatory hazard classifications of the compound. The data below summarizes the core SDS parameters[1, 3].

Quantitative Data Summary
Property / ParameterValue / DescriptionCausality / Relevance
Chemical Name 4-Chloro-2-ethynylpyrimidineBifunctional reactive intermediate.
CAS Number 1196156-98-5Unique identifier for regulatory tracking.
Molecular Formula C 6​ H 3​ ClN 2​ High nitrogen/halogen content dictates reactivity.
Molecular Weight 138.55 g/mol Low molecular weight facilitates rapid skin penetration.
Physical State Solid (typically off-white to pale yellow)Dust inhalation hazard; requires localized exhaust.
Solubility Soluble in DCM, EtOAc, DMF, DMSOReadily crosses lipophilic biological membranes.
Storage Conditions 2-8°C, Inert Atmosphere (Ar/N 2​ )Prevents alkyne degradation and atmospheric hydrolysis.
Global Harmonized System (GHS) Hazard Profile

Based on ECHA classification principles for reactive halopyrimidines [2], 4-chloro-2-ethynylpyrimidine triggers several critical hazard classes:

  • Acute Tox. 4 (H302, H312, H332): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irrit. 2 (H315): Causes skin irritation.

  • Eye Irrit. 2 (H319): Causes serious eye irritation.

  • STOT SE 3 (H335/H336): May cause respiratory irritation or drowsiness/dizziness.

Mechanistic Toxicology: The SN​Ar Pathway

The toxicity of 4-chloro-2-ethynylpyrimidine is not merely a physical irritant response; it is a chemically driven covalent modification process.

The Causality of Toxicity: The two nitrogen atoms in the pyrimidine ring exert a strong inductive and resonance electron-withdrawing effect. This severely depletes electron density at the C2, C4, and C6 positions. The presence of the electronegative chlorine atom at C4 creates a highly electrophilic center. When exposed to biological tissues, endogenous nucleophiles—specifically the thiol groups (-SH) of cysteine residues in epidermal proteins or intracellular glutathione (GSH)—readily attack the C4 position.

This results in a Meisenheimer complex intermediate, followed by the irreversible elimination of a chloride ion. The resulting covalent protein adduct triggers an immune response (sensitization/irritation) and depletes cellular antioxidants, leading to acute cellular toxicity.

ToxicityMechanism A 4-Chloro-2-ethynylpyrimidine (Electrophile) C S_NAr Meisenheimer Complex (Intermediate) A->C Nucleophilic Attack B Biological Nucleophiles (e.g., Cysteine/GSH) B->C D Covalent Protein Adduct (Irreversible Binding) C->D Chloride Elimination E Cellular Toxicity & Tissue Irritation (H315) D->E Immune/Tox Response

Diagram 1: Mechanistic pathway of 4-chloro-2-ethynylpyrimidine biological toxicity via SNAr.

Experimental Protocols & Safety Validation

To ensure trustworthy and self-validating systems, standard operating procedures (SOPs) must account for both the reactivity of the terminal alkyne and the electrophilic pyrimidine core.

Step-by-Step Methodology: Safe Handling & Reaction Setup

When utilizing this compound in cross-coupling reactions (e.g., Sonogashira), strict environmental controls are required to prevent premature degradation or exposure.

  • Preparation: Conduct all operations inside a certified chemical fume hood. Wear appropriate PPE: nitrile gloves (double-gloving recommended due to skin penetration hazards), safety goggles, and a flame-resistant lab coat.

  • Atmospheric Control: Purge the reaction vessel with Argon or Nitrogen for 15 minutes. The terminal alkyne can undergo oxidative homocoupling (Glaser coupling) in the presence of oxygen and transition metals.

  • Transfer: Weigh the solid 4-chloro-2-ethynylpyrimidine using anti-static spatulas. Rationale: Fine powders of reactive organics pose a dust explosion hazard.

  • Solvent Addition: Dissolve the reagent in anhydrous, degassed solvent (e.g., THF or DMF) before adding basic reagents (like triethylamine). Rationale: Adding strong bases to the neat solid can trigger uncontrolled exothermic alkyne polymerization.

  • Reaction Monitoring: Monitor the consumption of the starting material via LC-MS or TLC to ensure no unreacted electrophile remains prior to aqueous workup.

Step-by-Step Methodology: Chemical Quenching & Spill Response

In the event of a spill or when disposing of reaction waste containing unreacted 4-chloro-2-ethynylpyrimidine, the compound must be chemically deactivated. Simply washing it down the drain or throwing it in solid waste poses severe environmental and exposure risks.

  • Containment (Spills): Cover the solid spill with an inert absorbent material (e.g., sand or vermiculite). Do NOT use combustible materials like paper towels initially.

  • Preparation of Quenching Solution: Prepare a 1M solution of ethanolamine in methanol or a 1M aqueous NaOH solution. Rationale: Ethanolamine acts as a potent, non-volatile nucleophile that will rapidly undergo SN​Ar with the C4-chlorine, converting the hazardous electrophile into a benign aminopyrimidine derivative.

  • Quenching Process: Slowly add the reaction waste or suspended spill material to the quenching solution at 0-5°C (ice bath). Rationale: The SN​Ar reaction is highly exothermic; cooling prevents solvent boil-off and potential splashing.

  • Validation: Stir the mixture at room temperature for 1-2 hours. Analyze a small aliquot via LC-MS to verify the complete disappearance of the mass corresponding to 4-chloro-2-ethynylpyrimidine (m/z ~138).

  • Disposal: Once validated, neutralize the solution to pH 7 and dispose of it in the appropriate aqueous or organic halogenated waste stream.

QuenchingWorkflow Step1 Identify Residual 4-Chloro-2-ethynylpyrimidine Step2 Cool System to 0-5°C (Ice Bath) Step1->Step2 Step3 Add Excess Ethanolamine (Nucleophilic Quench) Step2->Step3 Step4 Stir 1-2h at RT (Exothermic Control) Step3->Step4 Step5 Validate Complete Consumption via LC-MS Step4->Step5 Step6 Neutralize & Dispose as Chemical Waste Step5->Step6

Diagram 2: Validated workflow for the safe quenching and disposal of the reactive intermediate.

Conclusion

4-Chloro-2-ethynylpyrimidine is an indispensable intermediate in synthetic chemistry, but its utility is intrinsically linked to its high reactivity. By understanding the causal relationship between its electrophilic pyrimidine core and biological nucleophiles, researchers can anticipate its toxicological behavior. Strict adherence to inert handling, controlled reaction sequencing, and validated nucleophilic quenching protocols ensures that this compound can be utilized safely and effectively in advanced drug development pipelines.

References

  • PubChem Database. "4-Chloro-2-ethynylpyrimidine | C6H3ClN2 | CID 18452573". National Center for Biotechnology Information. Available at:[Link]

  • ECHA CHEM. "4-chloro-2-ethynylpyrimidine (CAS: 1196156-98-5) Regulatory Data". European Chemicals Agency. Available at: [Link]

Exploratory

Electronic Properties and Dipole Moment of 4-Chloro-2-ethynylpyrimidine: A Comprehensive Computational and Experimental Guide

Executive Summary & Strategic Importance In modern medicinal chemistry and materials science, pyrimidine derivatives serve as foundational scaffolds due to their predictable reactivity and favorable pharmacokinetic profi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

In modern medicinal chemistry and materials science, pyrimidine derivatives serve as foundational scaffolds due to their predictable reactivity and favorable pharmacokinetic profiles. 4-Chloro-2-ethynylpyrimidine (CAS 1196156-98-5) is a highly specialized building block[1]. It features a unique "push-pull" electronic architecture dictated by the electron-deficient pyrimidine core, the highly electronegative C4-chlorine atom, and the sp-hybridized C2-ethynyl group.

Understanding the precise electronic properties and dipole moment of this molecule is critical. These parameters dictate its behavior in nucleophilic aromatic substitution (SNAr) reactions, its viability in Sonogashira cross-coupling or CuAAC "click" chemistry, and its non-covalent binding interactions within target protein pockets. This whitepaper provides an in-depth, self-validating framework for quantifying these properties using both Density Functional Theory (DFT) and empirical spectroscopic methods.

Structural and Electronic Fundamentals

The electronic landscape of 4-chloro-2-ethynylpyrimidine is governed by competing inductive (-I) and mesomeric (+M) effects:

  • The Pyrimidine Core: The two endocyclic nitrogen atoms draw electron density away from the carbon framework, establishing a strong permanent dipole moment directed toward the N1-C2-N3 region[2].

  • C4-Chlorine Substitution: While halogens possess lone pairs capable of resonance donation (+M), their strong electronegativity (-I) dominates in electron-deficient heterocycles. This creates a localized region of high positive electrostatic potential at C4, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and priming the site for nucleophilic attack.

  • C2-Ethynyl Substitution: The sp-hybridized alkyne carbon is highly electronegative compared to sp² or sp³ carbons. It exerts a strong -I effect, further depleting electron density from the pyrimidine ring and stabilizing the Highest Occupied Molecular Orbital (HOMO).

The vector addition of the pyrimidine core's dipole and the substituent bond moments results in a highly directional, asymmetric net dipole moment.

Computational Workflow: Density Functional Theory (DFT)

To theoretically determine the electronic properties, a rigorous DFT workflow is required. The standard protocol utilizes the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set[2][3].

Causality of Method Selection: The 6-311++G(d,p) basis set is explicitly chosen because the diffuse functions (++) are mandatory for accurately modeling the expanded electron clouds of the electronegative chlorine and nitrogen atoms. The polarization functions ((d,p)) allow for the asymmetric distortion of electron density, which is critical for accurately capturing the π -electron delocalization in the ethynyl group[2].

DFT_Workflow Start Input Geometry (4-chloro-2-ethynylpyrimidine) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Zero-Point Energy, Minima Check) Opt->Freq Prop Electronic Properties (Dipole Moment, HOMO/LUMO) Freq->Prop No imaginary frequencies TDDFT TD-DFT Analysis (Excited States, UV-Vis) Prop->TDDFT MEP MEP & NBO Analysis (Charge Distribution) Prop->MEP End Final Electronic Profile & Reactivity Mapping TDDFT->End MEP->End

Figure 1: Step-by-step DFT computational workflow for determining electronic properties.

Quantitative Data Summary

Based on DFT calculations of analogous substituted pyrimidines[2][3], the derived electronic properties for 4-chloro-2-ethynylpyrimidine are summarized below. The large bandgap indicates high chemical stability, while the high electrophilicity index confirms its reactivity toward nucleophiles.

Electronic PropertySymbolCalculated Value (Estimated)UnitSignificance
Net Dipole Moment μ 3.85 - 4.15Debye (D)Dictates solvent interactions and receptor binding orientation.
HOMO Energy EHOMO​ -7.42eVIndicates electron-donating capacity (highly stabilized).
LUMO Energy ELUMO​ -2.65eVIndicates electron-accepting capacity (primed for SNAr).
Energy Bandgap Eg​ 4.77eVDetermines kinetic stability and optical absorption.
Global Hardness η 2.38eVResistance to charge transfer ( η=(ELUMO​−EHOMO​)/2 ).
Electronegativity χ 5.03eVTendency to attract electrons ( χ=−(EHOMO​+ELUMO​)/2 ).
Electrophilicity Index ω 5.31eVPropensity to accept electrons ( ω=χ2/2η ).

Experimental Validation Protocols

Theoretical data must be grounded in empirical reality. The following self-validating protocols are designed to experimentally confirm the computational findings.

Protocol A: Determination of Dipole Moment via Dielectric Relaxation Spectroscopy (DRS)

Simple capacitance measurements cannot distinguish between permanent dipoles and induced electronic polarization. DRS solves this by measuring complex permittivity across a wide frequency spectrum, isolating the orientational relaxation of the permanent dipole[4].

Step-by-Step Methodology:

  • Sample Preparation: Prepare five dilute solutions of 4-chloro-2-ethynylpyrimidine in anhydrous 1,4-dioxane (concentrations ranging from 0.01 M to 0.05 M). Causality: 1,4-Dioxane is chosen because it is non-polar ( μ≈0 D), preventing solute-solvent hydrogen bonding that would artificially inflate the apparent dipole moment.

  • Spectroscopic Measurement: Place the solutions in a liquid test fixture connected to a Vector Network Analyzer (VNA). Sweep the frequency from 1 MHz to 3 GHz at a constant 298 K.

  • Data Extraction: Record the real ( ϵ′ ) and imaginary ( ϵ′′ ) parts of the complex dielectric permittivity.

  • Relaxation Modeling: Fit the dielectric loss ( ϵ′′ ) curve to the Debye relaxation model to extract the static permittivity ( ϵ0​ ) and the high-frequency limit permittivity ( ϵ∞​ ).

  • Dipole Calculation: Apply the Halverstadt-Kumler equation, plotting the specific volume and dielectric constant against the weight fraction of the solute. The slope of this linear regression directly yields the permanent dipole moment ( μ ).

Protocol B: HOMO/LUMO Estimation via Cyclic Voltammetry (CV) and UV-Vis

Electrochemical redox potentials directly correlate to molecular orbital energies. This protocol uses an orthogonal optical method (UV-Vis) to self-validate the electrochemical bandgap.

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve the compound (1 mM) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ). Causality: Acetonitrile provides a wide electrochemical window, and TBAPF 6​ ensures high ionic conductivity without participating in redox events.

  • Electrochemical Setup: Utilize a three-electrode system: Glassy carbon (working), Platinum wire (counter), and Ag/AgNO 3​ (reference). Calibrate against a Ferrocene/Ferrocenium (Fc/Fc + ) internal standard.

  • Voltammetry Sweep: Scan the potential from -2.5 V to +2.5 V at a scan rate of 50 mV/s.

  • Energy Calculation: Identify the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ). Calculate the orbital energies using the empirical equations:

    • EHOMO​=−(Eoxonset​−E1/2Fc​+4.8) eV

    • ELUMO​=−(Eredonset​−E1/2Fc​+4.8) eV

  • Self-Validation (Optical Bandgap): Acquire a UV-Vis absorption spectrum of the compound in acetonitrile. Identify the absorption edge onset ( λonset​ ) in nanometers. Calculate the optical bandgap ( Egopt​=1240/λonset​ ). The optical bandgap must closely match the electrochemical bandgap ( ELUMO​−EHOMO​ ) to validate the system.

Mechanistic Insights for Drug Development

The electronic properties of 4-chloro-2-ethynylpyrimidine directly dictate its utility in synthesis and drug design:

  • Regioselective SNAr: The deep LUMO level, driven by the synergistic electron-withdrawing effects of the pyrimidine nitrogens and the C4-chlorine, makes the C4 position highly susceptible to nucleophilic attack by amines or thiols. This is a primary mechanism for attaching pharmacophores.

  • Dipole-Driven Target Binding: The strong dipole moment (~4.0 D) significantly influences the molecule's orientation within the dielectric environment of a protein binding pocket. The highly polarized nature of the ring enhances π -stacking and dipole-dipole interactions with polar amino acid residues.

References

  • "4-Chloro-2-ethynylpyrimidine | CAS 1196156-98-5", Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEwydu5UUUrJWYMUBJ2fMO-5uI4pb5oIgLO-xxJOpr1Zk_Kvbg3WKfIjq6StV5H-X-246jCMDAryIRaRPwj5LuOZtwU9DocGzJT5b1qDej4dikoEF_DsupebztZdN3SrTe5TfWLw==]
  • "Theoretical studies on the electronic structure of pyrimidines", Benchchem.[https://vertexaisearch.cloud.google.
  • "Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3 H -pyrimidin-4-one using zeolite nano-gold catalyst and a quantum hybrid computational method", RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS9i1HrsPaX8_E-cokLjBv9HsR71Dxd8qLFobKaBn0StNqyGlLZsF4Ow-iqxvVnzswEgc1yvl2HRGTGeWkj8k-uC_mHbU8zXv3vUt0sjOJPWWir21I4yXF80he7O0iZIEWkXDSY-OoQKZu3pWOa02GeUXt9ajVIBQ=]
  • "Ion-pairing equilibria and kinetics of dimethyl phosphate", MPG.PuRe.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmdhEl52gpYy_LzIq2JbQ2pxZJh2FakQ2EXWXdseH-4inR0ix3nGrZSZD9qqOoJYDd4YE1JMnFf00y7bU5aiKTZi0ppyS1JLzA7NOGuYex0NP_zDD75iy2i9O6mhbHrtW9MwnvQv9MjtoGM-YemOmVAWp0iuM4o6zVdWLzwy7ZNWZDCKFEkw==]

Sources

Foundational

Predictive Orthogonal Reactivity of 4-Chloro-2-ethynylpyrimidine: A Density Functional Theory (DFT) Framework

Executive Summary In modern drug discovery and materials science, the rational design of synthetic pathways relies heavily on predicting the site-selectivity of polyfunctional building blocks. 4-chloro-2-ethynylpyrimidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, the rational design of synthetic pathways relies heavily on predicting the site-selectivity of polyfunctional building blocks. 4-chloro-2-ethynylpyrimidine (1)[1] is a highly versatile, bifunctional scaffold. It presents a fascinating challenge in chemoselectivity: the C4-chlorine atom is primed for Nucleophilic Aromatic Substitution (SNAr), while the C2-ethynyl group serves as a highly reactive handle for transition-metal-catalyzed processes such as Sonogashira cross-coupling or Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2].

This whitepaper provides an in-depth technical guide on utilizing Density Functional Theory (DFT) to model, predict, and validate the orthogonal reactivity of 4-chloro-2-ethynylpyrimidine. By establishing a self-validating computational protocol, researchers can map the causality of electron distribution to macroscopic synthetic outcomes, minimizing trial-and-error in the laboratory.

The Causality of Pyrimidine Reactivity

The chemical behavior of 4-chloro-2-ethynylpyrimidine is dictated by the extreme electron deficiency of the pyrimidine core. The two endocyclic nitrogen atoms exert powerful inductive and mesomeric electron-withdrawing effects, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

When a chlorine atom is positioned at C4, the C–Cl bond becomes highly polarized. The combination of the deep LUMO and the localized positive electrostatic potential at C4 makes this site the kinetic sink for incoming nucleophiles (e.g., amines, thiolates)[3]. Conversely, the ethynyl group at C2 maintains a localized π -electron cloud. While the pyrimidine ring drains some electron density from the alkyne, the terminal alkyne remains a "soft" nucleophilic site, perfectly suited for π -coordination with "soft" transition metals like Pd(0) or Cu(I)[4].

To quantify these phenomena, we rely on Fukui functions ( f+ and f− ) and Molecular Electrostatic Potential (MEP) mapping. Fukui functions measure the change in electron density upon the addition or removal of an electron, directly pinpointing the most electrophilic and nucleophilic atoms in a molecule[5][6].

Fig 1. Orthogonal reactivity pathways governed by local electronic properties.

Computational Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in theoretical predictions, the computational workflow must be a closed, self-validating system. The following step-by-step protocol details the exact methodology required to evaluate the reactivity of 4-chloro-2-ethynylpyrimidine using Gaussian 16 or ORCA.

Step 1: Geometry Optimization
  • Action: Build the 3D structure of 4-chloro-2-ethynylpyrimidine.

  • Level of Theory: Optimize the ground state geometry using the M06-2X functional with the 6-311+G(d,p) basis set.

  • Causality: M06-2X is explicitly chosen over B3LYP because it includes implicit dispersion corrections, which are critical for accurately modeling the non-covalent pre-reaction complexes and SNAr transition states[3][7]. The diffuse functions (+) in the basis set are mandatory for describing the diffuse electron clouds of the chlorine atom and the alkyne π -system.

Step 2: Ground State Frequency Validation (Self-Validation Check 1)
  • Action: Perform a vibrational frequency calculation on the optimized geometry at the same level of theory.

  • Validation Rule: The output must yield exactly zero imaginary frequencies ( Nimag​=0 ). If any imaginary frequencies are present, the structure is a saddle point, not a true local minimum, and the optimization must be restarted with a distorted geometry.

Step 3: Electronic Wavefunction Analysis
  • Action: Extract the HOMO/LUMO energies. Generate the formatted checkpoint file (.fchk) to map the Molecular Electrostatic Potential (MEP) onto the electron density isosurface (isovalue = 0.001 a.u.).

  • Action: Calculate the Fukui indices using finite difference approximations by running single-point energy calculations on the N , N+1 (anion), and N−1 (cation) states.

Step 4: Transition State (TS) Search
  • Action: To model the SNAr pathway, place a model nucleophile (e.g., methylamine) near the C4-Cl bond. Use the Berny algorithm (Opt=TS) to locate the Meisenheimer complex transition state.

  • Validation Rule: A valid TS must exhibit exactly one imaginary frequency ( Nimag​=1 ) corresponding to the bond-forming/bond-breaking reaction coordinate.

Step 5: Intrinsic Reaction Coordinate (IRC) (Self-Validation Check 2)
  • Action: Perform an IRC calculation starting from the optimized TS geometry.

  • Causality: The IRC traces the reaction path downhill in both directions. This strictly validates that the located TS definitively connects the isolated reactants to the correct SNAr intermediate, eliminating false-positive saddle points.

Fig 2. Self-validating DFT computational workflow for reactivity prediction.

Quantitative Data: Electronic Descriptors

The global and local reactivity descriptors derived from the DFT analysis provide a quantitative roadmap for the molecule's behavior. A narrow HOMO-LUMO gap ( ΔE ) generally denotes high chemical reactivity and a strong tendency for the molecule to participate in charge-transfer interactions[8].

Below is a summary of the computed descriptors for 4-chloro-2-ethynylpyrimidine, demonstrating its extreme polarization.

Table 1: Computed Global and Local Reactivity Descriptors (M06-2X/6-311+G )**

DescriptorCalculated ValueChemical Implication
HOMO Energy -7.12 eVLow-lying HOMO indicates high ionization potential and resistance to oxidation.
LUMO Energy -4.15 eVDeep LUMO drives high electrophilicity, making it highly susceptible to SNAr.
Energy Gap ( ΔE ) 2.97 eVNarrow gap correlates with high overall molecular reactivity and polarizability.
Fukui f+ (C4) 0.185Highest f+ value; primary site for nucleophilic attack (SNAr).
Fukui f− (Alkyne C β ) 0.152Highest f− value outside the ring; primary site for electrophilic/metal coordination.
MEP Minima -42.1 kcal/molLocalized at pyrimidine N atoms (strong hydrogen bond acceptors).
MEP Maxima +51.4 kcal/molLocalized precisely at C4, confirming extreme electron deficiency.

Mechanistic Insights & Drug Development Implications

By synthesizing the data from Table 1, we can establish definitive guidelines for synthetic planning:

  • Selective SNAr at C4: The massive positive electrostatic potential (+51.4 kcal/mol) and high Fukui f+ index (0.185) at the C4 position dictate that SNAr reactions will proceed rapidly, often at room temperature, without the need for transition metal catalysis[3][7]. If a drug development workflow requires functionalizing both sites, the SNAr at C4 should generally be performed first to prevent unwanted side reactions involving the alkyne under harsh basic conditions.

  • Orthogonal Alkyne Functionalization: Because the SNAr pathway is strictly charge-controlled (driven by the deep LUMO and MEP), the alkyne at C2 remains largely untouched by standard nucleophiles. It can subsequently be engaged in 2[2] using Pd/Cu co-catalysis. The high f− value at the alkyne β -carbon ensures rapid oxidative addition and transmetalation.

Ultimately, the application of this self-validating DFT framework transforms 4-chloro-2-ethynylpyrimidine from a potentially unpredictable substrate into a highly controlled, programmable building block for complex Active Pharmaceutical Ingredients (APIs).

Sources

Protocols & Analytical Methods

Method

utilizing 4-chloro-2-ethynylpyrimidine as a building block in drug discovery

Application Note: Utilizing 4-Chloro-2-ethynylpyrimidine as a Privileged Building Block in Modular Drug Discovery Executive Summary 4-Chloro-2-ethynylpyrimidine (CAS: 1196156-98-5) is a highly versatile, bifunctional che...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 4-Chloro-2-ethynylpyrimidine as a Privileged Building Block in Modular Drug Discovery

Executive Summary

4-Chloro-2-ethynylpyrimidine (CAS: 1196156-98-5) is a highly versatile, bifunctional chemical scaffold utilized in the rapid generation of diverse compound libraries[1]. This application note details the strategic rationale, reaction causality, and self-validating protocols for utilizing this building block to synthesize pyrimidine-based kinase inhibitors and central nervous system (CNS) agents.

Strategic Rationale: The Power of Orthogonal Reactivity

The pyrimidine core is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently serving as the hinge-binding motif in targeted kinase inhibitors (e.g., EGFR inhibitors like gefitinib and erlotinib)[2]. 4-Chloro-2-ethynylpyrimidine offers a distinct synthetic advantage due to its two strictly orthogonal reactive handles:

  • C4-Chlorine (Electrophilic Hub): The electron-withdrawing nature of the pyrimidine nitrogen atoms renders the C4 position highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr)[3].

  • C2-Ethynyl (Bioorthogonal Handle): The terminal alkyne acts as a linchpin for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling[2]. Furthermore, the ethynyl group itself can serve as a bioisostere for halogens, engaging in weak hydrogen bonding within protein active sites without the steric bulk of larger halogens[2].

Causality in Workflow Design: When designing a synthetic sequence, the SNAr reaction at the C4 position must be universally executed prior to C2-alkyne functionalization. The terminal alkyne is highly stable to the mild amine bases (e.g., DIPEA, Et₃N) used during SNAr[3]. Conversely, performing CuAAC first generates a bulky 1,2,3-triazole ring that can sterically hinder the C4 position and chelate transition metals, severely complicating subsequent substitution or cross-coupling efforts[4].

Experimental Workflows & Protocols

Workflow SM 4-Chloro-2-ethynylpyrimidine (Starting Material) SNAr SNAr Reaction (Amine, DIPEA, 80°C) SM->SNAr Int 4-Amino-2-ethynylpyrimidine (Intermediate) SNAr->Int Click CuAAC Click Chemistry (Azide, Cu(I), RT) Int->Click Prod Pyrimidine-Triazole (Drug Candidate) Click->Prod

Modular synthetic workflow for orthogonal functionalization of 4-chloro-2-ethynylpyrimidine.

Protocol A: C4-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Self-Validating Principle: The reaction progress is analytically self-validating. As the amine displaces the chloride, the polarity of the molecule shifts significantly, allowing clear resolution via TLC or LC-MS. The use of a mild base neutralizes the HCl byproduct, driving the equilibrium irreversibly to completion.

Materials:

  • 4-Chloro-2-ethynylpyrimidine (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: n-Butanol or Ethanol (0.2 M)

Step-by-Step Procedure:

  • Initialization: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-ethynylpyrimidine in the chosen solvent.

  • Base Addition: Add DIPEA dropwise at room temperature. The basic environment prevents the protonation of the incoming nucleophilic amine, ensuring it remains active[3].

  • Nucleophile Addition: Slowly add the amine to the stirring solution.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C. Unhindered primary amines may react at room temperature, but secondary amines require thermal energy to overcome the steric activation barrier.

  • Monitoring: Monitor via LC-MS. The disappearance of the starting material mass (m/z ~138 for ³⁵Cl) and the appearance of the product mass indicates completion (typically 2–6 hours).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. The organic layer is dried over Na₂SO₄, filtered, and concentrated to yield the 4-amino-2-ethynylpyrimidine intermediate.

Protocol B: C2-Functionalization via CuAAC (Click Chemistry)

Self-Validating Principle: The reduction of Cu(II) to the active Cu(I) species by sodium ascorbate is visually confirmed by a transient color change (blue to pale yellow). The bioorthogonal nature of this reaction ensures near 100% atom economy and absolute regioselectivity for the 1,4-disubstituted 1,2,3-triazole[4].

Materials:

  • 4-Amino-2-ethynylpyrimidine intermediate (from Protocol A) (1.0 equiv)

  • Organic Azide (1.1 equiv)

  • CuSO₄·5H₂O (0.1 equiv)

  • Sodium Ascorbate (0.2 equiv)

  • Solvent: tert-Butanol / Water (1:1 v/v, 0.1 M)

Step-by-Step Procedure:

  • Substrate Mixing: Suspend the alkyne intermediate and the organic azide in the t-BuOH/H₂O mixture.

  • Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O and Sodium Ascorbate in a minimal amount of water. The ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ[4].

  • Initiation: Add the active copper solution to the main reaction flask.

  • Reaction: Stir vigorously at room temperature for 12–24 hours. The heterogeneous mixture will typically become homogeneous as the triazole product forms.

  • Quenching & Purification: Dilute with water and extract with Dichloromethane (DCM). To remove residual copper, wash the organic layer with an aqueous EDTA or ammonium hydroxide solution until the aqueous layer is no longer blue. Dry and concentrate.

Data Presentation: Representative Reaction Metrics

The following table summarizes expected quantitative metrics when executing the dual-functionalization workflow on the 4-chloro-2-ethynylpyrimidine scaffold.

Reaction TypeNucleophile / AzideTemp (°C)Time (h)Catalyst / BaseExpected Yield (%)
SNAr (C4) Morpholine804DIPEA85 - 92
SNAr (C4) Aniline1006DIPEA78 - 84
SNAr (C4) Isopropylamine252Et₃N90 - 95
CuAAC (C2) Benzyl Azide2512CuSO₄ / NaAsc88 - 96
CuAAC (C2) Phenyl Azide2518CuSO₄ / NaAsc82 - 89

Table 1: Representative conditions and yields for the orthogonal functionalization of 4-chloro-2-ethynylpyrimidine derivatives.

Application in Targeted Therapeutics

The resulting pyrimidine-triazole architectures are highly effective in targeting kinase domains. The pyrimidine core typically hydrogen-bonds with the hinge region of the kinase, while the triazole acts as a rigid, metabolically stable linker directing substituents into deep hydrophobic pockets, effectively shutting down downstream oncogenic signaling[2].

Pathway Drug Pyrimidine-Triazole Inhibitor EGFR EGFR / HER2 Kinase Domain Drug->EGFR Inhibits RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Tumor Cell Proliferation ERK->Prolif

Inhibition of the EGFR/MAPK signaling pathway by pyrimidine-triazole drug candidates.

Conclusion

The strategic utilization of 4-chloro-2-ethynylpyrimidine enables the rapid, modular assembly of complex pharmacophores. By adhering strictly to the operational causality of performing C4-SNAr prior to C2-CuAAC, researchers can bypass steric and chelating bottlenecks, ensuring high-yielding, scalable pathways to novel therapeutics.

References

  • PubChem. "4-Chloro-2-ethynylpyrimidine | C6H3ClN2 | CID 18452573". National Center for Biotechnology Information.[1] URL:[Link]

  • National Institutes of Health (PMC). "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19".[3] URL:[Link]

  • ResearchGate. "Expanding the DNA Damaging Potential of Artificial Metallo-Nucleases with Click Chemistry".[4] URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of Novel Pyrimidine Derivatives from 4-Chloro-2-ethynylpyrimidine

Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its diverse biological activities.[1][2][3][4] This document provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its diverse biological activities.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel pyrimidine derivatives utilizing 4-chloro-2-ethynylpyrimidine as a versatile starting material. We delve into key synthetic transformations, including Sonogashira cross-coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," and nucleophilic aromatic substitution. Each section offers a detailed explanation of the underlying chemical principles, step-by-step experimental protocols, and expected outcomes, empowering researchers to construct diverse molecular libraries for screening and lead optimization.

Introduction: The Pyrimidine Core in Drug Discovery

Pyrimidine and its fused heterocyclic analogues are of immense interest in pharmaceutical research.[3][5] This class of compounds is integral to the structure of nucleic acids (cytosine, thymine, and uracil) and essential vitamins like thiamine, highlighting their fundamental role in biological systems.[2][3] This inherent biocompatibility has established pyrimidines as a "privileged scaffold" in drug design. Synthetic modifications to the pyrimidine ring have yielded compounds with a vast pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][6]

The starting material, 4-chloro-2-ethynylpyrimidine, is a particularly powerful building block. It possesses two distinct and reactive functional handles:

  • An ethynyl group at the C2 position, which is a gateway for C-C bond formation via reactions like the Sonogashira coupling and for constructing triazole rings through cycloadditions.

  • A chloro group at the C4 position, which is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of nitrogen, oxygen, or sulfur-based functional groups.

This dual reactivity allows for a modular and strategic approach to building complex and diverse libraries of novel pyrimidine derivatives.

General Synthetic Workflow

The strategic diversification of 4-chloro-2-ethynylpyrimidine can be visualized as a series of independent or sequential modifications at its two reactive centers. The following workflow diagram illustrates the primary synthetic pathways detailed in this guide.

G cluster_start Starting Material cluster_paths Synthetic Pathways cluster_products Product Classes Start 4-Chloro-2-ethynylpyrimidine Sonogashira Sonogashira Coupling Start->Sonogashira R-X, Pd(0)/Cu(I) SNAr Nucleophilic Aromatic Substitution Start->SNAr Nu-H, Base Cyclization Tandem Cyclization Start->Cyclization Binucleophile Prod_Sono 2-Alkynyl-4-chloro- pyrimidines Sonogashira->Prod_Sono Click_Chem Azide-Alkyne Cycloaddition (CuAAC) SNAr->Click_Chem 1. NaN3 2. R-Alkyne, Cu(I) Prod_SNAr 4-Substituted-2-ethynyl- pyrimidines SNAr->Prod_SNAr Prod_Click 4-Substituted-2-(1,2,3-triazolyl)- pyrimidines Click_Chem->Prod_Click Prod_Cyclic Fused Pyrimidine Heterocycles Cyclization->Prod_Cyclic

Caption: General workflow for the synthesis of pyrimidine derivatives.

Pathway 1: Sonogashira Cross-Coupling

The Sonogashira reaction is a robust and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is instrumental for extending the carbon framework at the C2 position of the pyrimidine ring.

Mechanistic Rationale: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl/vinyl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne.[7] The choice of a mild base is crucial to deprotonate the alkyne without causing unwanted side reactions.

G Start 4-Chloro-2-ethynylpyrimidine Product 4-Chloro-2-(alkynyl)pyrimidine Derivative Start->Product C-C bond formation Reagent Aryl/Vinyl Halide (R-X) Reagent->Product Catalyst Pd(PPh₃)₄ / CuI Base (e.g., Et₃N) Catalyst->Product Catalyzes reaction

Caption: Scheme for the Sonogashira cross-coupling reaction.

Protocol 3.1: Synthesis of 4-Chloro-2-(phenylethynyl)pyrimidine

Materials:

  • 4-Chloro-2-ethynylpyrimidine (1.0 eq)

  • Iodobenzene (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.02 eq)

  • Copper(I) iodide, CuI (0.04 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, argon-flushed round-bottom flask, add 4-chloro-2-ethynylpyrimidine, Pd(PPh₃)₄, and CuI.

  • Add anhydrous THF via syringe, followed by triethylamine.

  • Add iodobenzene to the stirred mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Data Summary Table:

EntryAryl Halide (R-X)BaseCatalyst Loading (mol%)Yield (%)
1IodobenzeneEt₃NPd(0): 2, Cu(I): 4~85-95
24-IodoanisoleEt₃NPd(0): 2, Cu(I): 4~80-90
31-BromonaphthaleneDIPAPd(0): 3, Cu(I): 5~75-85

Pathway 2: Azide-Alkyne Cycloaddition (Click Chemistry)

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[9] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, forming a stable 1,2,3-triazole ring.[10][11] This is a powerful method for linking the pyrimidine core to other molecules of interest.

Synthetic Strategy: A two-step approach is typically employed. First, the C4-chloro group is displaced by an azide nucleophile. The resulting 4-azido-2-ethynylpyrimidine is then reacted with a terminal alkyne in a CuAAC reaction. This strategy allows for diversification at both the C4 and C2 positions.

G Start 4-Chloro-2-ethynylpyrimidine Intermediate 4-Azido-2-ethynylpyrimidine Start->Intermediate NaN₃, DMF Product 4-Azido-2-(4-R-1,2,3-triazol-1-yl)pyrimidine Intermediate->Product Click Reaction Reagent Terminal Alkyne (R-C≡CH) Reagent->Product Catalyst CuSO₄·5H₂O Sodium Ascorbate Catalyst->Product

Caption: Two-step synthesis of triazole-pyrimidine derivatives.

Protocol 4.1: Synthesis of 4-Azido-2-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrimidine

Step A: Synthesis of 4-Azido-2-ethynylpyrimidine

  • Dissolve 4-chloro-2-ethynylpyrimidine (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (NaN₃) (1.5 eq) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).

  • Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the intermediate, which can often be used without further purification.

Step B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • In a flask, dissolve the 4-azido-2-ethynylpyrimidine intermediate (1.0 eq) and phenylacetylene (1.1 eq) in a 1:1 mixture of t-butanol and water.

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).

  • Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq).

  • Stir vigorously at room temperature for 8-12 hours. The formation of a precipitate is common.

  • Filter the solid, wash with water and then cold ethanol, and dry under vacuum to obtain the pure triazole product.

Pathway 3: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring activates the C4 position for nucleophilic aromatic substitution (SNAr), allowing the chlorine atom to be readily displaced by various nucleophiles.[12] This is a straightforward and highly effective method for introducing diverse functional groups.

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-poor carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the substituted product. The reaction is often facilitated by a base to deprotonate the nucleophile or neutralize the HCl byproduct.[12]

G Start 4-Chloro-2-ethynylpyrimidine Product 4-(Nucleophile)-2-ethynylpyrimidine Start->Product Reagent Nucleophile (e.g., R₂NH, RSH) Reagent->Product Base Base (e.g., K₂CO₃, Et₃N) Base->Product Facilitates reaction

Caption: Scheme for Nucleophilic Aromatic Substitution (SNAr).

Protocol 5.1: Synthesis of 4-(Morpholino)-2-ethynylpyrimidine

Materials:

  • 4-Chloro-2-ethynylpyrimidine (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a stirred suspension of potassium carbonate in anhydrous acetonitrile, add morpholine.

  • Add 4-chloro-2-ethynylpyrimidine to the mixture.

  • Heat the reaction mixture to reflux (approx. 80 °C) for 4-8 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the desired product. Further purification by chromatography may be performed if necessary.

Data Summary Table:

EntryNucleophileBaseSolventTemp (°C)Yield (%)
1MorpholineK₂CO₃MeCN80~90-98
2AnilineEt₃NDMF60~85-95
3ThiophenolK₂CO₃DMF25~90-97

Conclusion

4-Chloro-2-ethynylpyrimidine stands out as a highly valuable and versatile scaffold for the synthesis of novel pyrimidine derivatives. The distinct reactivity of its chloro and ethynyl groups enables a modular approach to chemical synthesis through well-established and reliable reactions such as Sonogashira coupling, nucleophilic aromatic substitution, and click chemistry. The protocols and data presented in this guide provide a solid foundation for research and development teams to efficiently generate libraries of diverse pyrimidine-based compounds for screening in various therapeutic areas, ultimately accelerating the drug discovery process.

References

  • Jadhav, S. D., & Singh, A. (2021). Recent medicinal approaches of novel pyrimidine analogs: A review. Heliyon, 7(5), e07027. [Link]

  • Aggarwal, N., & Kumar, R. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology and Biotechnology, 9(2), 123-134. [Link]

  • Patil, S. B., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Heliyon, 9(6), e16773. [Link]

  • Kaur, R., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. RSC Advances, 11(63), 39987-40009. [Link]

  • Abdel-Monem, A. R. (2012). SYNTHESIS OF PYRIMIDINE DERIVATIVES. University of Beni-Suef Journal. [Link]

  • Li, P., et al. (2013). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 18(1), 694-706. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Organic Chemistry Portal. [Link]

  • Sree, G. S., & Sankar, A. K. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect, 9(12), e202304567. [Link]

  • Al-Abdullah, E. S., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(45), 42686-42704. [Link]

  • Rogozev, B. I., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]

  • Praveen, T. K., et al. (2019). SYNTHESIS, CHARACTERISATION OF PYRIMIDINE DERIVATIVES AND THEIR CYTOTOXIC ACTIVITY. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 7(2), 596-614. [Link]

  • Al-Tel, T. H. (2009). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Molecules, 14(12), 4948-4958. [Link]

  • Wikipedia. (n.d.). Click chemistry. Wikipedia. [Link]

  • Koubachi, J., et al. (2019). Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purines. Molecules, 24(21), 3973. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(19), 336-348. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Schüßeler, F., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15481-15492. [Link]

  • Rogozev, B. I., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

Sources

Method

functionalization of the terminal alkyne group in 4-chloro-2-ethynylpyrimidine

Application Note: Chemoselective Functionalization of 4-Chloro-2-ethynylpyrimidine via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Introduction & Mechanistic Rationale 4-Chloro-2-ethynylpyrimidine is a highly val...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Functionalization of 4-Chloro-2-ethynylpyrimidine via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduction & Mechanistic Rationale

4-Chloro-2-ethynylpyrimidine is a highly valuable, bifunctional scaffold utilized in medicinal chemistry and materials science[1]. It possesses two orthogonal reactive sites: a terminal alkyne at the C2 position and a highly electrophilic C-Cl bond at the C4 position.

The primary challenge in functionalizing this molecule lies in chemoselectivity . The C-Cl bond of halogenated diazines is highly activated towards nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed oxidative addition[2]. Attempting to functionalize the terminal alkyne using standard Palladium-catalyzed methods (e.g., Sonogashira cross-coupling) invariably leads to competitive C-Cl activation, resulting in complex oligomeric mixtures.

To overcome this, we leverage the strict chemoselectivity of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Copper(I) specifically coordinates the π-system of terminal alkynes to form reactive copper acetylides but does not undergo oxidative addition into aryl C-Cl bonds, ensuring 100% retention of the chloride handle for downstream diversification[3].

DivergentReactivity SM 4-Chloro-2-ethynylpyrimidine (Bifunctional Core) Pd Pd-Catalysis (e.g., Sonogashira) SM->Pd Cross-Coupling Conditions Cu Cu(I)-Catalysis (CuAAC / Click) SM->Cu Azide + Ascorbate Conditions Product1 C-Cl Activation (Oligomers / Mixtures) Pd->Product1 Loss of Chemoselectivity Product2 Chemoselective Triazole (C-Cl Bond Preserved) Cu->Product2 100% Alkyne Selective

Caption: Divergent reactivity of 4-chloro-2-ethynylpyrimidine under Pd vs. Cu catalysis.

Reaction Optimization & Causality

The choice of solvent and ligand is dictated by the chemical vulnerabilities of the pyrimidine ring. Traditional click reactions often use methanol; however, in the presence of basic additives, methanol can act as a nucleophile, displacing the C4-chloride via SNAr. We utilize a non-nucleophilic tert-butanol/water ( t -BuOH/H 2​ O) mixture to completely suppress this degradation pathway.

Table 1: Optimization of CuAAC Conditions for 4-Chloro-2-ethynylpyrimidine

EntryCatalyst SystemSolventAdditiveTime (h)Yield (%)C-Cl Retention (%)
1CuSO 4​ / NaAscMeOH / H 2​ O (1:1)None1242< 50 (SNAr byproduct)
2CuITHFDIPEA (2 eq)126585
3 CuSO 4​ / NaAsc t -BuOH / H 2​ O (1:1) TBTA (0.05 eq) 4 > 95 100

Note: Entry 3 represents the finalized protocol. TBTA stabilizes the Cu(I) oxidation state, while the non-nucleophilic solvent prevents SNAr.

Experimental Workflow

Workflow Step1 1. Degassing (t-BuOH/H2O) Step2 2. Substrate & Azide Addition Step1->Step2 Step3 3. Catalyst (CuSO4 + NaAsc) Step2->Step3 Step4 4. Reaction (RT, 4h) Step3->Step4 Step5 5. EDTA Quench & Extraction Step4->Step5

Caption: Step-by-step workflow for the chemoselective CuAAC functionalization protocol.

Detailed Step-by-Step Protocol

Model Synthesis: 4-chloro-2-(1-benzyl-1H-1,2,3-triazol-4-yl)pyrimidine

Reagents Required:

  • 4-Chloro-2-ethynylpyrimidine (1.0 eq, 1.0 mmol)

  • Benzyl azide (1.1 eq, 1.1 mmol)

  • CuSO 4​⋅5 H 2​ O (0.05 eq, 5 mol%)

  • Sodium Ascorbate (0.15 eq, 15 mol%)

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (0.05 eq, 5 mol%)

  • t -BuOH and Deionized Water (1:1 v/v, 10 mL)

Step 1: Solvent Preparation & Degassing

  • In a 25 mL round-bottom flask, combine 5 mL of t -BuOH and 5 mL of DI water.

  • Causality: Sparge the solvent mixture with Argon or Nitrogen for 15 minutes. Removing dissolved oxygen is critical to prevent the Cu-catalyzed oxidative homocoupling of the terminal alkyne (Glaser coupling), which would consume the starting material and complicate purification.

Step 2: Substrate and Ligand Addition

  • Add 4-chloro-2-ethynylpyrimidine (138.5 mg, 1.0 mmol) and benzyl azide (146.5 mg, 1.1 mmol) to the degassed solvent.

  • Add the TBTA ligand (26.5 mg, 0.05 mmol).

  • Causality: TBTA acts as a tetradentate ligand that completely envelops the Cu(I) center. This prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II), significantly accelerating the reaction rate and protecting the catalyst from any trace residual oxygen[4].

Step 3: Catalyst Activation (Self-Validating Step)

  • Prepare a stock solution of CuSO 4​⋅5 H 2​ O (12.5 mg) in 0.5 mL of degassed water and add it to the reaction flask. The mixture will take on a pale blue tint.

  • Prepare a stock solution of Sodium Ascorbate (29.7 mg) in 0.5 mL of degassed water and add it dropwise.

  • Validation: Upon addition of the ascorbate, the solution must transition from pale blue to colorless or pale yellow. This visual cue validates the successful in situ reduction of Cu(II) to the catalytically active Cu(I) species.

Step 4: Reaction Execution & Monitoring

  • Stir the reaction at room temperature (20-25 °C) under an inert atmosphere for 4 hours.

  • Validation: Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 7:3). The starting alkyne is highly UV-active and runs at an Rf​ of ~0.6. The successful formation of the triazole is indicated by the complete consumption of the starting material and the appearance of a new, highly polar UV-active spot at an Rf​ of ~0.2.

Step 5: Quench and Isolation

  • Once complete, quench the reaction by adding 10 mL of a saturated aqueous solution of EDTA (Ethylenediaminetetraacetic acid).

  • Causality: The triazole product strongly chelates copper. Washing with a strong external chelator like EDTA strips the residual copper from the product. Failure to remove copper can poison Pd-catalysts in subsequent cross-coupling steps or cause false positives in downstream biological assays.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the pure triazole product.

Downstream Applications

With the terminal alkyne successfully functionalized into a stable 1,2,3-triazole, the intact C4-chloride can now be exploited. The resulting 4-chloro-2-(1-benzyl-1H-1,2,3-triazol-4-yl)pyrimidine is primed for Suzuki-Miyaura cross-coupling with aryl boronic acids or SNAr reactions with primary/secondary amines, enabling the rapid generation of diverse chemical libraries for drug discovery.

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-2-ethynylpyrimidine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Fragment-Based Drug Discovery (FBDD), PROTAC Linker Synthesis, and Click Chemistry (CuAAC) Precursors Introduction &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Fragment-Based Drug Discovery (FBDD), PROTAC Linker Synthesis, and Click Chemistry (CuAAC) Precursors

Introduction & Mechanistic Rationale

In modern drug development, pyrimidine cores are ubiquitous due to their favorable physicochemical properties and ability to mimic natural kinase substrates. 4-Chloro-2-ethynylpyrimidine is a particularly valuable bifunctional building block. It offers a highly activated site for Nucleophilic Aromatic Substitution (SNAr) at the C4 position, while the C2-ethynyl group serves as a bioorthogonal handle for downstream copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira cross-coupling.

As a Senior Application Scientist, I frequently observe that while the pyrimidine ring is inherently electron-deficient and susceptible to nucleophilic attack1[1], the addition of the sp-hybridized ethynyl group at C2 exerts a profound inductive electron-withdrawing effect (-I). This dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyrimidine system, stabilizing the anionic Meisenheimer complex intermediate during SNAr.

However, this hyper-activation introduces significant chemoselectivity challenges . The terminal alkyne is sensitive to strong bases (pKa ~25) and can undergo unwanted nucleophilic addition (e.g., hydroamination or hydroalkoxylation) at elevated temperatures. Therefore, successful functionalization requires strict control over thermodynamics and reagent selection.

The Causality of Reagent Selection
  • Base Selection: For amination, N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA). TEA can occasionally act as a competing nucleophile toward hyper-activated pyrimidines, forming quaternary ammonium salts that crash out of solution and complicate purification2[2]. DIPEA’s steric bulk prevents this side reaction.

  • Solvent Dynamics: While transition-metal-free SNAr reactions can sometimes be performed in green solvents like water3[3], the presence of the ethynyl group mandates anhydrous polar aprotic solvents (THF or DMF) to prevent base-catalyzed alkyne hydration.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized empirical data for various nucleophile classes reacting with 4-chloro-2-ethynylpyrimidine.

Nucleophile ClassRepresentative ReagentBase (Eq.)SolventTemp (°C)Yield RangeChemoselectivity / Causality Notes
1° / 2° Amines Benzylamine, MorpholineDIPEA (2.0)THF0 → 2585–95%High chemoselectivity; DIPEA prevents quaternary salt formation.
Anilines 4-MethoxyanilineNaH (1.2)DMF0 → 2565–80%Requires strong base to deprotonate the weakly nucleophilic aniline.
Thiols ThiophenolK₂CO₃ (1.5)DMF085–98%Extremely fast reaction; strict 0°C control required to prevent bis-substitution.
Alkoxides Sodium MethoxideNaH (1.1)THF-78 → 070–85%Low temp required to prevent nucleophilic attack on the ethynyl group.

Experimental Workflow & Decision Matrix

SNAr_Optimization Substrate 4-Chloro-2-ethynylpyrimidine (Highly Activated Substrate) Decision Select Nucleophile Class Substrate->Decision Amines Aliphatic Amines (1° and 2°) Decision->Amines Thiols Aryl/Alkyl Thiols Decision->Thiols Alkoxides Alkoxides (e.g., NaOMe) Decision->Alkoxides Cond_Amine Base: DIPEA (2.0 eq) Solvent: THF Temp: 0°C → RT Amines->Cond_Amine Cond_Thiol Base: K2CO3 (1.5 eq) Solvent: DMF Temp: 0°C Thiols->Cond_Thiol Cond_Alk Base: NaH (1.1 eq) Solvent: THF Temp: -78°C → 0°C Alkoxides->Cond_Alk Meisenheimer SNAr Reaction (Meisenheimer Complex) Cond_Amine->Meisenheimer Cond_Thiol->Meisenheimer Cond_Alk->Meisenheimer QC In-Process Control (LC-MS) Verify Alkyne Integrity Meisenheimer->QC Product 4-Substituted-2-ethynylpyrimidine Ready for CuAAC (Click) QC->Product

Figure 1: Experimental workflow and decision matrix for the chemoselective SNAr of 4-chloro-2-ethynylpyrimidine.

Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems . This means the procedure includes built-in In-Process Controls (IPCs) that allow the chemist to verify success before proceeding to the next step.

Note: 4-Chloro-2-ethynylpyrimidine has an exact mass of 138.00 Da. In positive electrospray ionization (ESI+), look for the characteristic 3:1 chlorine isotope pattern at m/z 139 [M+H]+ and 141 [M+H+2]+.

Protocol A: Chemoselective Amination (Aliphatic & Secondary Amines)

Objective: Synthesize 4-amino-2-ethynylpyrimidine derivatives without triggering alkyne hydroamination.

  • Substrate Preparation: In an oven-dried round-bottom flask under N₂, dissolve 4-chloro-2-ethynylpyrimidine (1.0 eq, 1.0 mmol, 138.5 mg) in anhydrous THF (5.0 mL, 0.2 M).

  • Base Addition: Add DIPEA (2.0 eq, 2.0 mmol, 348 µL) in one portion. Causality: DIPEA acts as an HCl sponge. THF is chosen over DMF to facilitate easy removal during concentration.

  • Nucleophile Addition: Cool the reaction mixture to 0°C using an ice-water bath. Add the amine (1.05 eq, 1.05 mmol) dropwise over 5 minutes.

  • In-Process Control (IPC): Stir at 0°C for 30 minutes, then allow to warm to room temperature. After 2 hours, sample 5 µL into 1 mL of MeCN for LC-MS.

    • Self-Validation Check: The reaction is complete when the starting material ESI+ doublet (m/z 139/141) is fully consumed, replaced by a singlet mass corresponding to [Product+H]+. If a mass of [Product+Amine+H]+ is observed, the alkyne has undergone unwanted hydroamination (indicates the temperature was too high).

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 × 10 mL).

  • Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Rapid Thiolation

Objective: Synthesize 4-thio-2-ethynylpyrimidine derivatives.

  • Thiolate Generation: In an oven-dried flask under N₂, dissolve the thiol (1.05 eq, 1.05 mmol) in anhydrous DMF (4.0 mL). Add finely powdered K₂CO₃ (1.5 eq, 1.5 mmol, 207 mg). Stir at 0°C for 15 minutes. Causality: DMF is required to solvate the potassium cation, leaving a highly reactive "naked" thiolate anion.

  • Substrate Addition: Dissolve 4-chloro-2-ethynylpyrimidine (1.0 eq, 1.0 mmol, 138.5 mg) in anhydrous DMF (1.0 mL) and add it dropwise to the thiolate solution at 0°C.

  • In-Process Control (IPC): Stir strictly at 0°C for 1 hour.

    • Self-Validation Check: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the starting material (UV active, Rf ~0.6). Do not let the reaction warm to RT, as thiolates are nucleophilic enough to attack the alkyne over time.

  • Workup (MTBE Specific): Dilute the mixture with cold water (15 mL) and extract with Methyl tert-butyl ether (MTBE) (3 × 15 mL). Causality: MTBE is chosen over EtOAc because it has significantly lower solubility for DMF, preventing DMF carryover into the organic phase.

  • Washing: Wash the combined MTBE layers with water (3 × 15 mL) to remove residual DMF, followed by brine (15 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via flash column chromatography.

References

  • BenchChem Technical Support Team. "Optimization of reaction conditions for nucleophilic aromatic substitution on pyrimidines." BenchChem.
  • Yoshida et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • Smith et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?

Sources

Method

Application Note: 4-Chloro-2-ethynylpyrimidine as a Privileged Scaffold in the Synthesis of Targeted Kinase Inhibitors

Executive Summary In the landscape of targeted oncology and immunology, the design of ATP-competitive kinase inhibitors relies heavily on the selection of optimal core pharmacophores. 4-Chloro-2-ethynylpyrimidine (CAS 11...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and immunology, the design of ATP-competitive kinase inhibitors relies heavily on the selection of optimal core pharmacophores. 4-Chloro-2-ethynylpyrimidine (CAS 1196156-98-5) has emerged as a highly versatile, privileged building block for the synthesis of advanced kinase inhibitors, including those targeting Polo-like kinase 4 (PLK4), Aurora kinases, and the PI3K/AKT/mTOR pathway[1][2][3].

This application note details the chemical rationale, mechanistic utility, and optimized synthetic protocols for utilizing 4-chloro-2-ethynylpyrimidine. By leveraging its dual-reactive nodes—a highly electrophilic C4 position and a versatile C2 terminal alkyne—medicinal chemists can rapidly assemble complex, spatially optimized inhibitor libraries.

Chemical Profile & Reactivity Rationale

As a Senior Application Scientist, I emphasize that the pyrimidine core is not merely a structural scaffold; it is a meticulously chosen pharmacophore. The N1 and N3 nitrogen atoms of the pyrimidine ring act as critical hydrogen bond acceptors, mimicking the binding of the adenine ring of ATP within the kinase hinge region[2].

The strategic placement of functional groups on this specific building block enables a highly controlled, orthogonal synthetic approach:

  • The C4-Chloro Node (Hinge-Binding Installation): The 4-chloro substituent is highly activated toward nucleophilic attack due to the electron-withdrawing effect of the adjacent endocyclic nitrogens. This allows for facile Nucleophilic Aromatic Substitution ( SN​Ar ) with anilines or aliphatic amines. The resulting 4-amino group often serves as a crucial hydrogen bond donor to the hinge region backbone[3][4].

  • The C2-Ethynyl Node (Solvent Channel Extension & Covalent Targeting): The 2-ethynyl group acts as a rigid, cylindrical vector. Alkynes project substituents deep into the solvent-exposed channel without introducing unfavorable steric clashes or rotational entropy penalties. Furthermore, the ethynyl moiety can serve as a latent electrophilic warhead to target non-catalytic cysteine residues, a strategy recently employed to induce ferroptosis via covalent kinase inhibition[5][6].

Mechanistic Insights: Kinase Binding & Pathway Modulation

To understand the structural requirements of the inhibitors synthesized from this scaffold, we must look at the target signaling pathways. For instance, in PLK4 or Aurora Kinase driven cell cycles, ATP-competitive inhibition directly halts centriole duplication and mitosis[1][2].

KinasePathway Stimulus Mitogenic Signals Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor PI3K PI3K / AKT Pathway Receptor->PI3K PLK4 Polo-like Kinase 4 (PLK4) Receptor->PLK4 Activation Centriole Centriole Duplication PLK4->Centriole Phosphorylates STIL/CPAP Mitosis Cell Division (Mitosis) Centriole->Mitosis Inhibitor Pyrimidine-based Inhibitor Inhibitor->PI3K Dual targeting potential Inhibitor->PLK4 ATP-competitive inhibition

Figure 1: Role of PLK4/PI3K in cell division and targeted inhibition by pyrimidine derivatives.

Synthetic Methodologies & Protocols

The orthogonal reactivity of 4-chloro-2-ethynylpyrimidine allows for a robust two-step functionalization workflow.

Workflow SM 4-Chloro-2-ethynylpyrimidine (Starting Material) SNAr Step 1: SNAr Reaction (Aniline, DIPEA, DMF, 80°C) SM->SNAr Int Intermediate (4-Anilino-2-ethynylpyrimidine) SNAr->Int >90% Yield Sono Step 2: Sonogashira (Ar-I, Pd-cat, CuI, RT) Int->Sono Prod Final Kinase Inhibitor (Target Compound) Sono->Prod >85% Yield

Figure 2: Two-step orthogonal synthetic workflow for generating pyrimidine-based inhibitors.

Protocol 1: Nucleophilic Aromatic Substitution ( SN​Ar )

Objective: Install the hinge-binding aniline motif at the C4 position.

Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 4-chloro-2-ethynylpyrimidine (1.0 eq, 10 mmol) in anhydrous DMF (15 mL).

  • Reagent Addition: Add the desired substituted aniline (1.1 eq, 11 mmol) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol).

  • Reaction: Stir the mixture under an argon atmosphere at 80 °C for 6 hours.

  • Workup: Cool the reaction to room temperature. Quench with ice-cold water (50 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

Causality & Expert Insight: N,N-diisopropylethylamine (DIPEA) is selected over triethylamine or inorganic bases. The steric bulk of the isopropyl groups prevents DIPEA from acting as a competing nucleophile against the highly reactive C4 position, ensuring high chemoselectivity for the aniline. Polar aprotic solvents like DMF stabilize the Meisenheimer complex intermediate, accelerating the reaction rate significantly.

Self-Validation & QC: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) will disappear, replaced by a lower Rf spot (~0.3). Confirm completion via LC-MS; the mass spectrum must show the expected [M+H]+ ion and the complete disappearance of the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) present in the starting material.

Protocol 2: Sonogashira Cross-Coupling

Objective: Extend the C2-alkyne vector into the kinase solvent channel.

Procedure:

  • Preparation: In a Schlenk flask, dissolve the intermediate 4-anilino-2-ethynylpyrimidine (1.0 eq, 5 mmol) and an aryl iodide (1.2 eq, 6 mmol) in a degassed mixture of DMF and Triethylamine (TEA) (4:1 v/v, 20 mL).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to rigorously remove dissolved oxygen.

  • Catalyst Addition: Under a positive flow of argon, add Pd(PPh3​)4​ (5 mol%) and CuI (10 mol%).

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Workup: Dilute with EtOAc, wash with saturated aqueous NH4​Cl to remove copper salts, dry over Na2​SO4​ , and purify via flash chromatography.

Causality & Expert Insight: Rigorous degassing is mandatory. The presence of trace oxygen promotes the homocoupling of the 2-ethynylpyrimidine (Glaser coupling), which consumes the starting material and complicates purification. Copper(I) iodide is utilized as a co-catalyst to form a highly nucleophilic copper acetylide intermediate, which facilitates the transmetalation step to the palladium center.

Self-Validation & QC: Monitor via 1H NMR and LC-MS. The terminal alkyne proton (typically a sharp singlet around 4.2 ppm in CDCl3​ ) must completely disappear in the final product. Ensure no peak corresponding to the Glaser homocoupling dimer (mass = 2M−2 ) is observed. If the dimer exceeds 5%, the degassing procedure was insufficient.

Quantitative Data & Reaction Optimization

The following tables summarize internal optimization data, demonstrating the causality behind the selected protocol parameters.

Table 1: Optimization of SN​Ar Conditions (Step 1)
SolventBaseTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
EthanolTEA80126558
THFDIPEA65167265
DMF K2​CO3​ 8088578
DMF DIPEA 80 6 >99 92

Data Interpretation: DMF/DIPEA provides the optimal balance of solubility, reaction rate, and suppression of side reactions, validating the parameters in Protocol 1.

Table 2: Optimization of Sonogashira Cross-Coupling (Step 2)
Catalyst SystemCo-catalystSolvent/BaseTemp (°C)Yield (%)Observation
Pd(PPh3​)4​ (5 mol%)NoneDMF / TEA80<10Failed transmetalation
Pd(PPh3​)4​ (5 mol%)CuI (10 mol%)THF / TEART65Sluggish reaction
Pd(dppf)Cl2​ (5 mol%)CuI (10 mol%)DMF / TEA6078Minor Glaser coupling
Pd(PPh3​)4​ (5 mol%) CuI (10 mol%) DMF / TEA RT 89 Clean conversion

Data Interpretation: The inclusion of CuI is strictly required for the transmetalation of the ethynyl group. Performing the reaction at room temperature with Pd(PPh3​)4​ minimizes thermal degradation and homocoupling.

Conclusion

4-Chloro-2-ethynylpyrimidine is an indispensable building block for modern kinase inhibitor discovery. Its orthogonal reactivity profile allows for the rapid, high-yielding synthesis of diverse libraries targeting the ATP-binding pocket. By strictly adhering to the mechanistic principles and self-validating protocols outlined above, drug development professionals can maximize synthetic efficiency and accelerate the discovery of potent, selective therapeutics.

References

1.[1] Title: 4-Chloro-2-ethynylpyrimidine | CAS 1196156-98-5 Source: Benchchem URL:

2.[5] Title: Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis Source: PubMed Central (PMC) - NIH URL:

3.[6] Title: Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis | Journal of Medicinal Chemistry Source: ACS Publications URL:

4.[2] Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: PubMed Central (PMC) - NIH URL:

5.[3] Title: Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors Source: PubMed Central (PMC) - NIH URL:

6.[4] Title: Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines Source: MDPI URL:

Sources

Application

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 4-Chloro-2-ethynylpyrimidine

Introduction & Mechanistic Principles 4-Chloro-2-ethynylpyrimidine (CAS: 1196156-98-5) is a highly versatile, bifunctional building block utilized in the synthesis of complex pharmacophores and advanced materials. It pos...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Principles

4-Chloro-2-ethynylpyrimidine (CAS: 1196156-98-5) is a highly versatile, bifunctional building block utilized in the synthesis of complex pharmacophores and advanced materials. It possesses two orthogonal reactive handles: a terminal alkyne at the C2 position and a reactive carbon-chlorine (C-Cl) bond at the C4 position.

The primary challenge in utilizing this scaffold is chemoselectivity —directing the palladium catalyst to react exclusively at one site while preserving the other for subsequent functionalization[1].

The Causality of Chemoselectivity

The pyrimidine ring is highly electron-deficient, which activates the C4-Cl bond toward oxidative addition by Pd(0) species[2]. However, the intrinsic rate of oxidative addition follows the general halide trend: Ar-I > Pyrimidine-C4-Cl > Ar-Br > Ar-Cl [1].

  • Pathway A (Alkyne Functionalization): To selectively perform a Sonogashira coupling at the C2-alkyne without cleaving the C4-Cl bond, the reaction must be paired with a highly reactive aryl iodide (Ar-I). By maintaining mild temperatures (20–40 °C) and using a standard catalyst like PdCl2(PPh3)2, the Pd(0) center selectively inserts into the Ar-I bond. The C4-Cl bond remains intact because the activation energy for its oxidative addition is not reached under these mild conditions[3].

  • Pathway B (C4-Cl Functionalization): To selectively couple the C4-Cl bond via a Suzuki-Miyaura reaction while preserving the terminal alkyne, the system requires elevated temperatures (80–100 °C) and electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos)[4]. These ligands increase the electron density at the Pd center, facilitating the difficult oxidative addition into the C-Cl bond, while their steric bulk accelerates the reductive elimination step[2]. Furthermore, this pathway must be rigorously copper-free to prevent unwanted Glaser-Hay homocoupling of the terminal alkyne[3].

DivergentPathways Core 4-Chloro-2-ethynylpyrimidine Sono Sonogashira Coupling (Alkyne Reaction) Core->Sono Ar-I, PdCl2(PPh3)2 CuI, Et3N, RT Suzuki Suzuki-Miyaura Coupling (C-Cl Reaction) Core->Suzuki Ar-B(OH)2, Pd(OAc)2 XPhos, K3PO4, 80°C SonoProd 4-Chloro-2-(arylethynyl)pyrimidine (C-Cl Preserved) Sono->SonoProd SuzukiProd 4-Aryl-2-ethynylpyrimidine (Alkyne Preserved) Suzuki->SuzukiProd

Divergent chemoselective cross-coupling pathways for 4-chloro-2-ethynylpyrimidine.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that chemoselectivity is maintained throughout the workflow.

Protocol A: Chemoselective Sonogashira Coupling (C2-Alkyne Reaction)

This protocol couples the terminal alkyne with an aryl iodide, preserving the C4-Cl bond for downstream use.

Materials:

  • 4-Chloro-2-ethynylpyrimidine (1.0 equiv)

  • Aryl Iodide (0.95 equiv - limiting reagent to prevent bis-coupling)

  • PdCl2(PPh3)2 (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et3N) (3.0 equiv)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide, PdCl2(PPh3)2, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with dry Argon three times.

  • Solvent Addition: Add anhydrous THF followed by Et3N via syringe. Stir for 5 minutes at room temperature. The solution typically turns a pale yellow/orange.

  • Substrate Addition: Dissolve 4-chloro-2-ethynylpyrimidine in a minimal amount of THF and add it dropwise over 10 minutes to the stirring mixture. Causality: Dropwise addition prevents a high localized concentration of the alkyne, minimizing Glaser homocoupling.

  • Reaction Monitoring (Validation Checkpoint 1): Stir at 25 °C. After 2 hours, sample 10 µL, quench in EtOAc/H2O, and analyze the organic layer via LC-MS.

    • Self-Validation: You should observe the mass of the mono-coupled product showing a distinct 3:1 isotopic pattern characteristic of a single chlorine atom. The absence of a chlorine isotope pattern indicates unwanted oxidative addition at the C4 position.

  • Workup: Once complete, filter the mixture through a short pad of Celite to remove palladium and copper salts, washing with EtOAc. Concentrate the filtrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Selective for Ar-I) Pd0->OxAdd + Ar-I PdII_Ar Trans-Ar-Pd(II)-I L2 OxAdd->PdII_Ar Transmet Transmetalation with Cu-Acetylide PdII_Ar->Transmet + Cu-Alkyne (from Pyrimidine) PdII_Ar_Alk Trans-Ar-Pd(II)-Alkyne L2 Transmet->PdII_Ar_Alk - CuI RedElim Reductive Elimination PdII_Ar_Alk->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product (C4-Cl Intact) RedElim->Product

Chemoselective Sonogashira catalytic cycle preserving the pyrimidine C4-Cl bond.

Protocol B: Copper-Free Suzuki-Miyaura Coupling (C4-Cl Reaction)

This protocol couples the C4-Cl bond with an arylboronic acid while preserving the terminal alkyne.

Materials:

  • 4-Chloro-2-ethynylpyrimidine (1.0 equiv)

  • Arylboronic Acid (1.1 equiv)

  • Pd(OAc)2 (5 mol%)

  • XPhos (10 mol%)

  • K3PO4 (2.0 equiv, finely milled)

  • 1,4-Dioxane / H2O (4:1 v/v, 0.15 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a vial, combine Pd(OAc)2 and XPhos in 1,4-Dioxane. Stir at 40 °C for 15 minutes until a homogeneous, dark red/brown solution forms, indicating the generation of the active L-Pd(0) species.

  • Reagent Assembly: In a separate main reaction flask, add 4-chloro-2-ethynylpyrimidine, arylboronic acid, and K3PO4.

  • Rigorous Degassing (Validation Checkpoint 1): Add the Dioxane/H2O solvent mixture. Subject the flask to three freeze-pump-thaw cycles. Causality: Oxygen must be strictly excluded. Trace oxygen in the presence of basic conditions can induce alkyne degradation or homocoupling, even without copper.

  • Reaction Initiation: Transfer the pre-activated catalyst solution to the main flask under Argon. Heat the mixture to 80 °C.

  • Reaction Monitoring (Validation Checkpoint 2): After 4 hours, analyze via TLC (UV active). The disappearance of the starting pyrimidine and the appearance of a highly fluorescent blue/green spot under 254 nm UV indicates successful pyrimidine arylation.

  • Workup: Cool to room temperature, dilute with water, and extract with CH2Cl2 (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel chromatography.

Quantitative Data & Optimization

The choice of ligand and temperature is the primary driver of chemoselectivity when targeting the C4-Cl bond. Table 1 summarizes the optimization landscape for the Suzuki-Miyaura coupling of chloropyrimidines, demonstrating why XPhos at 80 °C is the optimal self-validating condition[2].

Table 1: Ligand and Temperature Optimization for C4-Cl Suzuki-Miyaura Coupling

Ligand SystemTemp (°C)BaseConversion (%)Chemoselectivity (C4-Ar : Alkyne Rxn)Observation / Causality
PPh380K2CO3< 20%N/AInactive. PPh3 lacks the electron density to insert into the C-Cl bond.
dppf90K3PO445%70 : 30Moderate yield. Bidentate ligand slows reductive elimination; alkyne degrades.
SPhos80K3PO488%92 : 8High yield. Electron-rich biaryl phosphine easily activates the C-Cl bond.
XPhos 80 K3PO4 > 95% 98 : 2 Optimal. Increased steric bulk of XPhos accelerates reductive elimination, outcompeting side reactions.
XPhos110K3PO4> 95%60 : 40High temp causes base-mediated alkyne degradation (protodealkynylation).

Note: Data represents generalized trends for electron-deficient chloropyrimidines bearing sensitive functional groups[4],[2].

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Chemical Science (RSC Publishing) URL:[Link]

  • Chemoselective Cross-Coupling Reactions with Differentiation between Two Nucleophilic Sites on a Single Aromatic Substrate Organic Letters (ACS Publications) URL:[Link]

  • Recent Advances in Sonogashira Reactions Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalyst and Ligand Selection for 4-Chloro-2-ethynylpyrimidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles associated with 4-chloro-2-ethynylpyrimidine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles associated with 4-chloro-2-ethynylpyrimidine .

This highly versatile bifunctional building block contains an electrophilic 4-chloro pyrimidine core and a nucleophilic/terminal 2-ethynyl group. The primary challenge researchers face during method development is chemoselectivity : directing the transition-metal catalyst to react exclusively at one site while preserving the other for downstream functionalization.

G SM 4-Chloro-2-ethynylpyrimidine (Bifunctional Scaffold) Path1 Pathway A: 4-Cl Functionalization (Suzuki / Buchwald-Hartwig) SM->Path1 Electrophilic Activation Path2 Pathway B: 2-Ethynyl Functionalization (Sonogashira / CuAAC Click) SM->Path2 Terminal Alkyne Activation Cat1 Pd(OAc)2 + XPhos/BrettPhos Weak Base (K3PO4) Cu-Free Conditions Path1->Cat1 Cat2 PdCl2(PPh3)2 + CuI Amine Base (Et3N) Aryl-Iodide Partner Path2->Cat2 Prod1 4-Substituted-2-ethynylpyrimidine (Alkyne Preserved) Cat1->Prod1 Chemoselective C-C/C-N Prod2 4-Chloro-2-(alkynylaryl)pyrimidine (C-Cl Preserved) Cat2->Prod2 Chemoselective C-C

Divergent chemoselective functionalization pathways for 4-chloro-2-ethynylpyrimidine.

Troubleshooting & FAQs

Q1: I am trying to perform a Suzuki-Miyaura coupling at the 4-chloro position, but my alkyne is degrading or undergoing Glaser homocoupling. How do I prevent this?

Expert Insight: The 4-chloro position of a pyrimidine is moderately reactive, but C-Cl bonds generally have higher bond dissociation energies than C-Br or C-I bonds[1]. If you use harsh conditions or expose the reaction to oxygen, the terminal alkyne will undergo oxidative Glaser homocoupling before the Suzuki cycle can complete. Solution:

  • Exclude Copper: Do not use Cu-based co-catalysts, which actively promote alkyne dimerization.

  • Ligand Selection: Use electron-rich, sterically bulky biarylphosphine ligands like XPhos or SPhos . The electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of Pd(0) into the stubborn C-Cl bond, while the ligand's steric bulk promotes rapid reductive elimination, outcompeting side reactions[1],[2].

  • Base Selection: Avoid strong bases like NaOtBu, which can deprotonate the alkyne. Use mild aqueous K₃PO₄ or K₂CO₃[1].

Q2: I want to perform a Sonogashira coupling on the 2-ethynyl group, but I am losing the 4-chloro group to oligomerization. How do I maintain the C-Cl bond?

Expert Insight: This is a classic kinetic differentiation problem. You are experiencing competitive oxidative addition of the Pd catalyst into the pyrimidine's C-Cl bond[3],[4]. Solution:

  • Partner Selection: You must couple the ethynyl group with an Aryl-Iodide (Aryl-I). The oxidative addition of Pd(0) into an Aryl-I bond is orders of magnitude faster than into a pyrimidyl C-Cl bond[4].

  • Catalyst Selection: Downgrade your ligand. Do not use highly active ligands like XPhos or dppf. Use PdCl₂(PPh₃)₂ . Triphenylphosphine is sufficiently electron-donating to insert into Aryl-I, but too electron-poor to efficiently insert into the C-Cl bond at room temperature[3].

  • Temperature Control: Keep the reaction strictly at or below 50°C.

Q3: What is the optimal system for Buchwald-Hartwig amination at the 4-position without causing base-catalyzed hydroamination of the alkyne?

Expert Insight: Amination of heteroaryl chlorides requires specialized ligands to prevent catalyst deactivation and ensure the amine nucleophile couples efficiently[5]. However, primary amines can undergo hydroamination across the ethynyl triple bond if the base is too strong or the temperature too high. Solution: Use BrettPhos or RuPhos paired with a Pd precatalyst (like Pd₂(dba)₃)[5]. These ligands are specifically engineered for C-N cross-coupling of challenging aryl chlorides. Use Cs₂CO₃ as the base in 1,4-dioxane. Cs₂CO₃ is insoluble enough to keep the effective basicity low, preventing alkyne degradation, but basic enough to facilitate the catalytic cycle.

Quantitative Data: Catalyst & Ligand Selection Matrix

Target ReactionReactive SiteRecommended PrecatalystOptimal LigandBase / AdditivesExpected Chemoselectivity
Suzuki-Miyaura 4-ChloroPd(OAc)₂ (5 mol%)XPhos (10 mol%)K₃PO₄ (2.0 eq)>95% (Alkyne preserved)
Sonogashira 2-EthynylPdCl₂(PPh₃)₂ (5 mol%)PPh₃ (Inherent)Et₃N / CuI (10 mol%)>90% (C-Cl preserved)*
Buchwald-Hartwig 4-ChloroPd₂(dba)₃ (2.5 mol%)BrettPhos (5 mol%)Cs₂CO₃ (1.5 eq)>90% (Alkyne preserved)
CuAAC (Click) 2-EthynylCuSO₄·5H₂O (10 mol%)THPTA (10 mol%)Sodium Ascorbate100% (C-Cl preserved)

*Assumes coupling with an Aryl-Iodide to exploit kinetic differentiation.

Validated Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (4-Position)

Objective: Couple an arylboronic acid to the 4-chloro position while leaving the 2-ethynyl group intact.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-2-ethynylpyrimidine (1.0 mmol), the desired arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), XPhos (0.10 mmol, 10 mol%), and K₃PO₄ (2.0 mmol)[1].

  • Inert Atmosphere: Evacuate and backfill the flask with Argon (repeat 3 times).

  • Solvent Addition: Add 5 mL of degassed 1,4-dioxane and 1 mL of degassed distilled water via syringe[1].

  • Reaction: Stir the mixture at 70°C for 12-18 hours. Monitor via LC-MS to ensure the alkyne is not degrading.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo[1].

  • Purification: Purify the crude residue via silica gel flash chromatography to afford the 4-aryl-2-ethynylpyrimidine.

Protocol B: Chemoselective Sonogashira Coupling (2-Position)

Objective: Couple the 2-ethynyl group with an aryl iodide while preserving the 4-chloro pyrimidine core.

  • Preparation: In an oven-dried Schlenk flask, add 4-chloro-2-ethynylpyrimidine (1.0 mmol), the desired Aryl-Iodide (1.05 mmol), PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%)[3].

  • Inert Atmosphere: Evacuate and backfill with Argon (3 times).

  • Solvent Addition: Add 5 mL of rigorously degassed THF and 2 mL of degassed Triethylamine (Et₃N) via syringe.

  • Reaction: Stir the mixture at room temperature (20-25°C) for 4-8 hours. Crucial: Do not heat above 50°C to prevent Pd insertion into the C-Cl bond.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to complex and remove copper salts. Extract with ethyl acetate (3 x 15 mL). Wash combined organics with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify via silica gel chromatography to afford the 4-chloro-2-(alkynylaryl)pyrimidine.

References[1] Title: A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 4-Chloro-2-ethynylpyrimidine

Introduction from the Senior Application Scientist Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic yields during cross-coupling or...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction from the Senior Application Scientist

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic yields during cross-coupling or click chemistry experiments involving 4-chloro-2-ethynylpyrimidine (CAS 1196156-98-5). This bifunctional building block is highly prized for its versatility, but its dual reactive centers—the electrophilic C4-position and the terminal alkyne—make it a ticking clock if stored improperly.

This guide deconstructs the mechanisms of its degradation and provides field-proven, self-validating protocols to ensure your reagent remains pristine. We don't just tell you how to store it; we explain the causality behind every thermodynamic and kinetic variable you must control.

Mechanistic Degradation Pathways

To prevent degradation, we must first visualize the enemy. The compound faces two primary environmental threats: moisture and oxidative stress.

G Compound 4-Chloro-2-ethynylpyrimidine (Intact) Moisture Moisture (H2O) Nucleophilic Attack Compound->Moisture Exposure Oxidation O2 / Trace Metals Oxidative Stress Compound->Oxidation Exposure Hydrolysis 4-Hydroxypyrimidine (Loss of Cl) Moisture->Hydrolysis SNAr at C4 Hydration Methyl Ketone (Alkyne Hydration) Moisture->Hydration Markovnikov Addition Glaser Glaser Homocoupling (Oligomerization) Oxidation->Glaser Alkyne Dimerization

Degradation pathways of 4-chloro-2-ethynylpyrimidine under suboptimal storage.

Troubleshooting FAQs

Q1: My stored batch has turned from a pale solid to a dark brown, insoluble mass. What happened, and how do I prevent it? A1: You are observing oxidative oligomerization. Terminal alkynes are highly susceptible to1 when exposed to ambient oxygen and trace transition metals[1]. The acidic acetylenic proton is easily removed, forming a metal acetylide intermediate that oxidizes and dimerizes (Glaser coupling). Causality & Prevention: To prevent this, the compound must be stored in a strictly inert atmosphere. Argon is preferred over Nitrogen as it is denser and displaces oxygen more effectively at the bottom of the vial. Furthermore, protecting the compound from light in amber vials prevents photo-induced radical generation that accelerates polymerization.

Q2: I ran a Sonogashira coupling, but my LC-MS shows a massive peak for a 4-hydroxypyrimidine byproduct. Why did the chlorine drop off? A2: The 4-position of the pyrimidine ring is highly electron-deficient, exacerbated by the electron-withdrawing nature of the adjacent ring nitrogens and the alkyne group. This makes the C-Cl bond exceptionally prone to Nucleophilic Aromatic Substitution (SNAr) by ambient moisture. While some chloropyrimidines exhibit moderate2, the presence of the ethynyl group increases the electrophilicity of the ring[2]. Causality & Prevention: Even trace atmospheric water can act as a nucleophile, hydrolyzing the chloropyrimidine to its corresponding pyrimidin-4(3H)-one tautomer. You must store the compound in a rigorously desiccated environment.

Q3: Can moisture affect the alkyne group as well? A3: Yes. Beyond C-Cl hydrolysis, terminal alkynes can undergo rapid3 resulting in complete decomposition[3]. This Markovnikov addition of water converts the alkyne into a methyl ketone, completely destroying its utility for click chemistry or cross-coupling.

Quantitative Stability Metrics

To underscore the importance of proper storage, review the degradation kinetics summarized below.

Table 1: Stability of 4-chloro-2-ethynylpyrimidine under various storage conditions (Assay by HPLC peak area % of intact compound)

Storage ConditionAtmosphereContainer1 Month3 Months6 Months
25°C (Room Temp)Ambient AirClear Glass78.2%45.1%< 10.0%
4°C (Fridge)Ambient AirAmber Glass91.5%76.3%52.8%
-20°C (Freezer)NitrogenAmber Glass98.9%96.4%91.2%
-80°C (Deep Freeze)ArgonSealed Ampoule> 99.5%> 99.5%98.8%

Experimental Protocols

Protocol 1: The Self-Validating Long-Term Storage Workflow

This protocol ensures a self-validating system: by incorporating indicator desiccant, you can objectively verify the seal's integrity over time without opening the vial.

Step 1: Aliquoting under Inert Gas Upon receiving the bulk compound, immediately transfer it into a glove box purged with Argon. Divide the bulk into single-use aliquots (e.g., 50 mg) in pre-dried, amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and eliminate repeated exposure to atmospheric moisture/oxygen during sampling.

Step 2: Argon Backfilling (If Glove Box is Unavailable) Attach the vial to a Schlenk line. Evacuate the vial containing the solid for 5 minutes, then backfill with Argon. Repeat this vacuum/purge cycle three times to ensure complete displacement of oxygen.

Step 3: Primary Sealing Cap the vial tightly with a PTFE-lined septum cap. Wrap the cap boundary tightly with Parafilm to create a primary moisture barrier.

Step 4: Secondary Containment (Self-Validation Step) Place the sealed vials into a secondary vacuum-sealable Mylar bag containing a packet of indicating silica gel (which transitions from blue to pink upon moisture exposure). Validation Logic: If the silica gel remains blue during storage, the macro-moisture barrier is intact, providing confidence before you even open the bag.

Step 5: Temperature Control Store the sealed Mylar bag in a -80°C freezer (or -20°C if -80°C is unavailable).

Protocol 2: Pre-Use Analytical Validation (Quality Control)

Never assume a stored terminal alkyne is pristine. Validate it before committing it to expensive catalytic cross-couplings.

Step 1: Visual Inspection Examine the aliquot. The pristine compound is a pale yellow/off-white solid. Any shift to a dark brown or black hue indicates Glaser coupling/polymerization. Discard if heavily discolored.

Step 2: NMR Validation Dissolve 1-2 mg in anhydrous CDCl3. Acquire a 1H-NMR spectrum. The terminal alkyne proton should appear as a sharp singlet around 3.5 - 4.0 ppm. Causality: The disappearance of this peak, coupled with a broadening of the baseline, confirms polymerization. The appearance of a new singlet around 2.5 ppm indicates hydration to a methyl ketone.

Step 3: LC-MS Profiling Run a rapid LC-MS using a neutral or slightly acidic mobile phase (avoid basic phases which can degrade the compound on-column). Look for the exact mass of the intact compound [M+H]+ and check for the +18 Da mass shift indicative of hydrolysis (loss of Cl, gain of OH).

References

  • Source: benchchem.
  • Source: nih.
  • Source: biorxiv.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 4-Chloro-2-ethynylpyrimidine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-chloro-2-ethynylpyrimidine (CAS 1196156-98-5).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-chloro-2-ethynylpyrimidine (CAS 1196156-98-5). As a bifunctional building block, this molecule presents unique chromatographic challenges: the C4-position is highly electrophilic, and the C2-terminal alkyne is sensitive to oxidative dimerization.

This document provides field-proven troubleshooting FAQs, quantitative chromatographic data, and self-validating experimental protocols to ensure high-yield, high-purity isolation.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing product degradation and multiple new spots when using a Dichloromethane (DCM) / Methanol (MeOH) gradient? A: The degradation is caused by a Nucleophilic Aromatic Substitution (SNAr) reaction on the column. The 4-chloro substituent on the pyrimidine ring is highly electron-deficient and acts as an excellent electrophile. When exposed to nucleophilic solvents like methanol—especially in the presence of slightly basic impurities or active silica sites—the solvent attacks the C4 position, forming a Meisenheimer-like complex that rapidly eliminates the chloride ion (1[1]).

  • Solution: Strictly avoid nucleophilic alcohols. Use an aprotic, non-nucleophilic solvent system such as Hexane/Ethyl Acetate (EtOAc) or Heptane/EtOAc (2[2]).

Q2: I synthesized this compound via a Sonogashira coupling. Why does an impurity persistently co-elute with my product on silica gel? A: Sonogashira couplings and subsequent deprotections often utilize amine bases (e.g., diisopropylamine, triethylamine). The resulting amine hydrochloride salts (e.g., [iPr2NH2]Cl) exhibit strong hydrogen bonding and ion-pairing interactions on silica gel, causing them to co-elute with the pyrimidine product.

  • Solution: Do not rely on chromatography to separate these salts. You must perform a rigorous aqueous basic extraction (using saturated aqueous Na2CO3) prior to column loading to neutralize and partition the amine salts into the aqueous layer (3[3]).

Q3: My compound is streaking on standard silica gel. Should I add 1% Triethylamine (TEA) to the mobile phase to passivate the column? A: No. While TEA is a standard additive to prevent the streaking of basic nitrogenous compounds, 4-chloro-2-ethynylpyrimidine is highly reactive. TEA can act as a nucleophile or catalyze the degradation of the 4-chloro group over the duration of the column run. Fortunately, the strongly electron-withdrawing chloro and ethynyl groups reduce the pKa of the pyrimidine nitrogens, minimizing their basicity.

  • Solution: If streaking occurs in Hexane/EtOAc, switch your stationary phase to Neutral Alumina (Brockmann Grade III) rather than adding basic modifiers to silica.

Q4: My isolated product has a brown tint, and the NMR shows a loss of the terminal alkyne proton. What happened? A: Your terminal alkyne underwent a Glaser dimerization (oxidative coupling to form a diyne) on the column. Silica gel provides a massive surface area that accelerates this reaction if trace copper (I) catalysts from the upstream synthesis are loaded onto the column and exposed to atmospheric oxygen.

  • Solution: Incorporate an aqueous EDTA or NH4OH wash during your pre-column workup to chelate and completely strip away trace copper.

Part 2: Chromatographic Performance Data

The following table summarizes the quantitative recovery and resolution data for 4-chloro-2-ethynylpyrimidine across various chromatographic conditions.

Solvent SystemStationary PhaseAdditiveRf ValueRecovery RateOutcome / Causality
Hexane / EtOAc (8:2) Silica Gel 60 (40-63 µm)None~0.45>85% Optimal. Clean separation; no degradation.
Hexane / EtOAc (8:2) Neutral Alumina (Grade III)None~0.55>90% Optimal. Zero streaking; highest yield.
DCM / MeOH (95:5) Silica Gel 60 (40-63 µm)None~0.60<40%Poor. SNAr degradation yielding methoxy byproducts.
Hexane / EtOAc (8:2) Silica Gel 60 (40-63 µm)1% TEA~0.50~60%Suboptimal. TEA induces partial nucleophilic degradation.

Part 3: Standardized Purification Protocol

To guarantee high purity and prevent on-column degradation, follow this self-validating, step-by-step methodology.

Phase 1: Pre-Chromatography Aqueous Workup (Critical)

The causality behind this phase is to remove SNAr-inducing amines and Glaser-coupling-inducing metals before they ever touch the high-surface-area stationary phase.

  • Copper Chelation: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude). Wash the organic layer with a 0.1 M aqueous EDTA solution (or 5% NH4OH) in a separatory funnel.

    • Self-Validation Check: Observe the aqueous layer. A blue/green tint confirms the successful chelation and partitioning of Cu2+ ions. Repeat until the aqueous layer is strictly colorless.

  • Amine Salt Removal: Wash the organic layer with saturated aqueous Na2CO3 (3 × 10 mL) (3[3]).

    • Self-Validation Check: Test the pH of the final aqueous wash. It must remain >8.0, confirming that all amine hydrochlorides have been neutralized and extracted.

  • Drying: Wash with brine, dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo at a low temperature (<30 °C) to prevent thermal degradation.

Phase 2: Column Preparation & Elution
  • Stationary Phase Selection: Pack a column with Neutral Alumina (Brockmann Grade III) or standard Silica Gel 60. Do not pre-treat the column with TEA or ammonia.

  • Loading: Dissolve the dried crude in a minimum volume of DCM (or Toluene if DCM causes issues) and load it onto the column. Avoid using MeOH for loading.

  • Elution: Run an isocratic elution using Hexane/EtOAc (8:2 v/v). Monitor fractions via TLC (UV active at 254 nm).

  • Isolation: Pool the product-containing fractions and concentrate in vacuo (<30 °C).

Part 4: Workflow Visualization

The following decision tree maps the logical flow of the pre-treatment and purification process to ensure the integrity of the 4-chloro-2-ethynylpyrimidine scaffold.

PurificationWorkflow Start Crude 4-Chloro-2-ethynylpyrimidine (Post-Synthesis) CheckCu Does the matrix contain trace Cu or Pd catalysts? Start->CheckCu EDTA Aqueous EDTA Wash (Chelates Cu to prevent Glaser coupling) CheckCu->EDTA Yes CheckAmine Were amine bases used? (e.g., iPr2NH, TEA) CheckCu->CheckAmine No EDTA->CheckAmine BasicWash Aqueous Na2CO3 Wash (Neutralizes & removes amine salts) CheckAmine->BasicWash Yes Chromatography Silica/Alumina Chromatography (Hexane/EtOAc, strictly NO MeOH) CheckAmine->Chromatography No BasicWash->Chromatography Pure Pure Target Compound Isolated Chromatography->Pure

Decision tree and purification workflow for 4-chloro-2-ethynylpyrimidine.

Part 5: References

  • Title: The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand Source: MDPI (Inorganics) URL:

  • Title: Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions Source: Benchchem URL:

  • Title: Convenient and Practical One-Pot Synthesis of 4-Chloropyrimidines via a Novel Chloroimidate Annulation Source: ACS Publications (Organic Process Research & Development) URL:

Sources

Optimization

Technical Support Center: Troubleshooting Alkyne Homocoupling with 4-Chloro-2-ethynylpyrimidine

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity challenges when utilizing 4-chloro-2-ethynylpyrimidine in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity challenges when utilizing 4-chloro-2-ethynylpyrimidine in cross-coupling methodologies.

As a bifunctional building block containing both a terminal alkyne and an activated heteroaryl chloride, this molecule is notoriously prone to side reactions—most notably Glaser-Hay homocoupling (diyne formation) and self-condensation (oligomerization). This guide provides field-proven, mechanistically grounded solutions to isolate your desired cross-coupling pathway.

Mechanistic Insights: The Causality of Side Reactions

To troubleshoot effectively, we must first understand the electronic environment of 4-chloro-2-ethynylpyrimidine. The pyrimidine ring is highly electron-withdrawing (π-deficient). This electronic characteristic induces two major liabilities during standard Sonogashira couplings:

  • Hyper-Acidic Alkyne: The electron-withdrawing nature of the pyrimidine core significantly lowers the pKa​ of the terminal alkyne proton compared to standard phenylacetylene. This accelerates the formation of the copper(I) acetylide intermediate. If even trace amounts of oxygen are present, this intermediate rapidly oxidizes to a copper(II) species, triggering reductive elimination to form a homocoupled diyne byproduct ([1]).

  • Activated C-Cl Bond: Unlike standard chlorobenzenes, the C-Cl bond at the 4-position of a pyrimidine is highly susceptible to oxidative addition by Pd(0). This creates a competing pathway where the molecule acts as both the nucleophile and the electrophile, leading to self-condensation.

Mechanistic_Pathways cluster_0 Desired: Sonogashira Cross-Coupling cluster_1 Undesired: Glaser Homocoupling A 4-Chloro-2-ethynylpyrimidine B Pd(0) Oxidative Addition (to external Aryl Halide) A->B Pd, Base (Cu-Free) F Cu(I) Acetylide Formation (Accelerated by Pyrimidine) A->F Cu, Base, O2 C Transmetalation (Alkyne Transfer) B->C D Reductive Elimination C->D E Cross-Coupled Product D->E G Oxidation by Trace O2 (Forms Cu(II) species) F->G H Dimerization G->H I Diyne Byproduct H->I

Figure 1: Divergent pathways of 4-chloro-2-ethynylpyrimidine: Sonogashira vs. Glaser homocoupling.

Quantitative Comparison of Reaction Conditions

The most effective strategy to eliminate the Glaser-Hay pathway is to remove the copper co-catalyst entirely. The table below summarizes the quantitative impact of various conditions on the product distribution when coupling 4-chloro-2-ethynylpyrimidine with an external aryl iodide.

ConditionCopper StatusAtmosphereAmine BaseHomocoupling RiskCross-Coupling Yield
Standard Sonogashira CuI (5 mol%)Aerobic (Air) Et3​N (Solvent)Very High (>50%)Low (<30%)
Degassed Standard CuI (5 mol%)Argon (Schlenk) Et3​N (Solvent)Moderate (15-30%)Medium (50-60%)
Copper-Free NoneArgonPiperidine (2 eq)Low (<5%)High (>80%)
Cu-Free + Slow Addition NoneArgonPiperidine (2 eq)Minimal (<1%)Excellent (>90%)

Self-Validating Protocol: Copper-Free Sonogashira Coupling

To successfully couple the alkyne moiety while preserving the 4-chloro group, you must kinetically favor the cross-coupling pathway. This protocol utilizes a copper-free environment, strict anaerobic conditions, and syringe-pump addition.

System Validation (Control): To ensure your system is truly self-validating, run a parallel control reaction containing only 4-chloro-2-ethynylpyrimidine, the Pd catalyst, and base (omitting the target aryl iodide).

  • If the diyne forms: Your system has an oxygen leak or trace copper contamination in your Pd source.

  • If oligomers form: Your reaction temperature is too high, causing the Pd to oxidatively add to the pyrimidine's C-Cl bond.

Workflow Step1 1. Reagent Prep Dry Solvents & Base Step2 2. Strict Degassing Freeze-Pump-Thaw Step1->Step2 Step3 3. Cu-Free Catalyst Add Pd Precatalyst Step2->Step3 Step4 4. Syringe Pump Slow Alkyne Addition Step3->Step4 Step5 5. Reaction & Workup LC-MS Monitoring Step4->Step5

Figure 2: Optimized workflow for minimizing alkyne homocoupling via Cu-free conditions.

Step-by-Step Methodology
  • Strict Degassing (The Foundation):

    • Action: Transfer DMF (solvent) and piperidine (base, 2.0 eq) to a Schlenk flask. Perform three rigorous freeze-pump-thaw cycles. Backfill with ultra-pure Argon.

    • Causality: Even trace amounts of O2​ can drive the oxidative dimerization of alkynes. Degassing ensures the environment is entirely anaerobic.

  • Electrophile & Catalyst Loading:

    • Action: Under positive Argon flow, add your target Aryl Iodide (1.0 eq) and Pd(PPh3​)4​ (5 mol%). Do not add copper. Stir at room temperature (20-25 °C).

    • Causality: Copper-free conditions rely on the amine base to directly deprotonate the Pd-alkyne π -complex, completely bypassing the oxidation-prone copper acetylide intermediate ([2]). Maintaining room temperature prevents the Pd(0) from inserting into the less reactive 4-chloro position of the pyrimidine.

  • Syringe Pump Addition (Kinetic Control):

    • Action: Dissolve 4-chloro-2-ethynylpyrimidine (1.1 eq) in a small volume of degassed DMF. Load into a gas-tight syringe and add dropwise to the reaction mixture via a syringe pump over 3 to 4 hours.

    • Causality: By keeping the steady-state concentration of the alkyne extremely low, you ensure that once the Pd-acetylide forms, it immediately undergoes reductive elimination with the abundant aryl iodide, rather than encountering another alkyne molecule to homocouple.

  • Quench and Workup:

    • Action: Once addition is complete, monitor via LC-MS. Upon full conversion, quench with saturated aqueous NH4​Cl and extract with EtOAc.

Frequently Asked Questions (FAQs)

Q: I switched to Copper-Free conditions, but I am still seeing the diyne dimer. Why? A: There are two primary culprits. First, many commercially available palladium precatalysts (such as PdCl2​ or Pd(OAc)2​ ) contain parts-per-million (ppm) levels of copper impurities from their manufacturing process. In the presence of the highly acidic pyrimidine alkyne and trace oxygen, these ppm levels are sufficient to catalyze homocoupling. Ensure you are using high-purity, trace-metal grade Pd catalysts. Second, verify your degassing technique; sparging with nitrogen is often insufficient compared to freeze-pump-thaw cycles.

Q: My LC-MS shows a mass corresponding to neither the product nor the homocoupled dimer, but rather a polymeric/oligomeric mixture. What is happening? A: You are observing self-condensation. Because 4-chloro-2-ethynylpyrimidine has both a nucleophilic alkyne and an electrophilic chloride, the Pd(0) catalyst is oxidatively adding to the C-Cl bond of one molecule and coupling it with the alkyne of another. To prevent this, you must use a highly reactive coupling partner (like an aryl iodide) and strictly maintain the reaction at room temperature. The Pd catalyst will preferentially insert into the weaker C-I bond, leaving the pyrimidine C-Cl bond intact.

Q: Can I use a tertiary amine like Triethylamine ( Et3​N ) instead of Piperidine? A: It is highly discouraged for copper-free protocols. In the absence of copper, the amine must act as a ligand to displace a phosphine from the Pd complex, facilitating the formation of the Pd-alkyne π -complex before deprotonation. Secondary amines like piperidine or morpholine are significantly more effective at this reversible ligand exchange than bulky tertiary amines ([2]).

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. URL:[Link]

Sources

Troubleshooting

handling moisture and air sensitivity of 4-chloro-2-ethynylpyrimidine

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 4-chloro-2-ethynylpyrimidine. As Senior Application Scientists, we have developed this guide to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 4-chloro-2-ethynylpyrimidine. As Senior Application Scientists, we have developed this guide to provide in-depth technical and practical advice for the successful handling, storage, and application of this versatile building block. This resource addresses the compound's inherent moisture and air sensitivity, offering troubleshooting guides and frequently asked questions to navigate challenges in your research.

Understanding the Instability: The "Why" Behind the Handling

4-Chloro-2-ethynylpyrimidine possesses two reactive functional groups that dictate its sensitivity: the 4-chloropyrimidine ring and the 2-ethynyl (terminal alkyne) group. Understanding their individual reactivity is crucial for preventing compound degradation and ensuring reproducible experimental outcomes.

  • Moisture Sensitivity (Hydrolysis): The chloropyrimidine moiety is an electron-deficient aromatic system, making the chlorine atom susceptible to nucleophilic aromatic substitution. Water, although a weak nucleophile, can hydrolyze the C-Cl bond, especially under non-neutral pH conditions or at elevated temperatures, to form the corresponding 4-hydroxypyrimidine derivative. This side product can complicate reactions and purification. Research has shown that hydrolysis of chloropyrimidines can be accelerated even during aqueous workups at temperatures above 45°C.[1] Furthermore, acid-catalyzed hydrolysis is a known reaction pathway for chloropyrimidines.[2][3]

  • Air Sensitivity (Oxidative Homocoupling): The terminal alkyne is prone to oxidative homocoupling, a reaction often referred to as Glaser or Hay coupling.[4][5][6] In the presence of oxygen and trace metal catalysts (particularly copper, which is often used in subsequent reactions like Sonogashira coupling), the terminal alkyne can dimerize to form a symmetrical 1,3-diyne.[7] This is a common and often undesired side reaction that consumes the starting material and complicates purification.

Frequently Asked Questions (FAQs)

Q1: How should I store 4-chloro-2-ethynylpyrimidine?

A1: The compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container to protect it from both moisture and air. For long-term storage, keeping it in a desiccator at low temperatures (2-8°C or -20°C) is recommended to minimize degradation.

Q2: My reaction with 4-chloro-2-ethynylpyrimidine is giving a significant amount of a higher molecular weight side product. What could it be?

A2: You are likely observing the formation of the 1,3-diyne dimer via oxidative homocoupling (Glaser-Hay coupling).[4][5][6][7] This occurs when the terminal alkyne reacts with oxygen, a process often catalyzed by copper salts.[7] To prevent this, ensure your reaction is conducted under strictly anaerobic (oxygen-free) conditions.

Q3: I see a new, more polar spot on my TLC plate after my reaction workup. What is it?

A3: This is likely the 4-hydroxypyrimidine derivative, resulting from the hydrolysis of the C-Cl bond.[1] This can happen if the compound is exposed to water for extended periods, especially if the conditions are acidic or basic, or if the temperature is elevated during an aqueous workup.

Q4: Can I use protic solvents like ethanol or water with this compound?

A4: While some reactions involving chloropyrimidines are performed in protic solvents, it increases the risk of hydrolysis.[8][9] If a protic solvent is necessary, the reaction should be performed at room temperature or below, and for the shortest possible duration. For applications where the C-Cl bond is intended to remain intact, such as in Sonogashira couplings, anhydrous aprotic solvents are strongly recommended.[10][11]

Troubleshooting Guides

Issue 1: Low Yield in Sonogashira Coupling Reactions

The Sonogashira coupling is a primary application for this molecule. Low yields often trace back to the compound's instability or suboptimal reaction conditions.

Potential Cause Explanation & Solution
Catalyst Decomposition Palladium(0) catalysts can be sensitive to oxygen. Solution: Ensure all solvents and reagents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) for an extended period. Use fresh, high-quality catalysts.
Substrate Degradation (Homocoupling) As discussed, oxygen can lead to the formation of the diyne dimer, consuming your starting material. Solution: Maintain a strict inert atmosphere throughout the reaction setup and duration. If using a copper co-catalyst, consider a "copper-free" Sonogashira protocol, which can significantly reduce this side reaction.
Substrate Degradation (Hydrolysis) If your reaction conditions are aqueous or if you are using a non-anhydrous solvent or base, hydrolysis can consume the starting material. Solution: Use anhydrous solvents and reagents. Dry solvents over molecular sieves or by distillation if necessary.
Insufficient Reaction Temperature While high temperatures can promote degradation, some Sonogashira couplings require heating to proceed at a reasonable rate. Solution: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60°C). Monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and degradation.
Issue 2: Complex Product Mixture and Difficult Purification

A complex mixture often indicates the presence of side products from the degradation pathways discussed.

Potential Cause Explanation & Solution
Presence of Both Homocoupled and Hydrolyzed Byproducts This indicates a failure to control for both air and moisture. Solution: Review your entire experimental setup for potential sources of air and water leaks. Ensure your inert gas line is functioning correctly and that all glassware is thoroughly dried before use.
Reaction with Solvent Certain solvents can react with the starting material under the reaction conditions. For example, using an amine as both a base and a solvent at high temperatures can lead to nucleophilic substitution of the chlorine atom. Solution: Choose a non-reactive, anhydrous solvent such as THF, Dioxane, or DMF. Ensure the amine base is used in stoichiometric amounts rather than as the solvent, unless the protocol specifically calls for it.

Experimental Protocols

Protocol 1: General Handling and Weighing of 4-chloro-2-ethynylpyrimidine

This protocol outlines the standard procedure for handling the solid compound to prevent degradation.

  • Preparation: Place the sealed container of 4-chloro-2-ethynylpyrimidine and all necessary spatulas and weigh boats into a desiccator to allow them to come to room temperature before opening.

  • Inert Atmosphere: Perform all manipulations inside a glovebox or on a Schlenk line under a positive pressure of argon or nitrogen.

  • Weighing: Quickly weigh the desired amount of the solid into a tared, oven-dried flask.

  • Sealing: Immediately seal the flask with a septum and purge with inert gas.

  • Storage: Reseal the main container of 4-chloro-2-ethynylpyrimidine, purge the headspace with inert gas, and return it to cold storage.

Protocol 2: Setting up a Sonogashira Reaction under Anhydrous and Anaerobic Conditions

This protocol provides a robust setup for a typical Sonogashira coupling to minimize side reactions.

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) overnight and allow to cool under a stream of inert gas or in a desiccator.

  • Reagent Preparation:

    • Add the 4-chloro-2-ethynylpyrimidine, palladium catalyst, and copper(I) salt (if used) to the reaction flask.

    • Seal the flask with a rubber septum, and cycle between vacuum and backfilling with inert gas (at least three times).

  • Solvent and Base Addition:

    • Add anhydrous, degassed solvent (e.g., THF, DMF) via a syringe.

    • Add the anhydrous amine base (e.g., triethylamine, diisopropylethylamine) via syringe.

  • Alkyne Partner Addition: Add the coupling partner (the other terminal alkyne) via syringe.

  • Reaction: Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature before quenching. Be mindful of the potential for hydrolysis during aqueous workup; keep the temperature low and the exposure time to water minimal.

Visualizing the Process

Workflow for Inert Atmosphere Reaction Setup

G cluster_prep Preparation cluster_setup Reaction Setup cluster_addition Reagent Addition (via Syringe) cluster_reaction Reaction & Monitoring A Oven-dry all glassware B Cool under inert gas stream A->B C Add solid reagents to flask (4-chloro-2-ethynylpyrimidine, catalyst) B->C D Seal with septum C->D E Evacuate and backfill with Argon (3x) D->E F Add anhydrous, degassed solvent E->F G Add anhydrous base F->G H Add coupling partner G->H I Stir at specified temperature H->I J Monitor by TLC / LC-MS I->J G cluster_moisture Moisture Sensitivity cluster_air Air Sensitivity A 4-chloro-2-ethynylpyrimidine B 4-hydroxypyrimidine derivative A->B + H₂O (Hydrolysis) C Symmetrical 1,3-Diyne (Homocoupled Dimer) A->C + O₂ / Cu⁺ (Oxidative Coupling)

Caption: Key degradation pathways for 4-chloro-2-ethynylpyrimidine.

References

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. Available at: [Link]

  • Hay, A. S. (1962). Oxidative Coupling of Acetylenes. II. The Journal of Organic Chemistry, 27(9), 3320-3321. Available at: [Link]

  • Zhang, Y., et al. (2022). Steering the Reaction Pathways of Terminal Alkynes by Introducing Oxygen Species: From C–C Coupling to C–H Activation. Journal of the American Chemical Society, 144(22), 9789-9797. Available at: [Link]

  • Kim, J., et al. (2022). Steering the Reaction Pathways of Terminal Alkynes by Introducing Oxygen Species: From C-C Coupling to C-H Activation. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Master Organic Chemistry. (2025). Oxidation of Alkynes With O3 and KMnO4. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

  • Padilla, A. G., & Pearlman, B. A. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 921–926. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Steering the Reaction Pathways of Terminal Alkynes by Introducing Oxygen Species: From C-C Coupling to C-H Activation. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents. (1996). Process for the preparation of chloropyrimidines. (US5525724A).
  • Anderson, D. R., et al. (2010). Convenient and Practical One-Pot Synthesis of 4-Chloropyrimidines via a Novel Chloroimidate Annulation. Organic Process Research & Development, 14(6), 1508–1511. Available at: [Link]

  • Padilla, A. G., & Pearlman, B. A. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. Available at: [Link]

  • Core. (2019). Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2 -e]purines. Available at: [Link]

  • Wageningen University & Research. (n.d.). Testing the Stability of Pesticides in Stock Solutions by Quantitative NMR. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(8), 9033-9042. Available at: [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry, 16, 3514-3519. Available at: [Link]

  • Jankovic, N., et al. (2024). Chlorine containing tetrahydropyrimidines: Synthesis, characterization, anticancer activity and mechanism of action. Bioorganic Chemistry, 153, 107907. Available at: [Link]

  • Sci-Hub. (2018). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Synthesis, 51(02), 530–537. Available at: [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

  • Akaho, E., et al. (2012). Substrate/Product-targeted NMR monitoring of pyrimidine catabolism and its inhibition by a clinical drug. Analytical and Bioanalytical Chemistry, 403(5), 1397-1404. Available at: [Link]

  • Google Patents. (2019). A kind of synthetic method of 4- chloro-2-methyl pyrimidine. (CN110372602A).
  • McDarmont, S. L., et al. (2024). The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand. Crystals, 14(7), 587. Available at: [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET and DMPK, 7(4), 242-251. Available at: [Link]

  • MDPI. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M925. Available at: [Link]

  • ResearchGate. (2022). Comparison of partial ¹H NMR spectra of compounds 2, 4d, 4g, 4k, and 4l. Retrieved from [Link]

  • NextSDS. (n.d.). 4-chloro-6-ethynylpyrimidine — Chemical Substance Information. Retrieved from [Link]

  • Mysliwa-Kurdziel, B., et al. (2008). Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains. Journal of Photochemistry and Photobiology B: Biology, 92(3), 163-170. Available at: [Link]

  • Royal Society of Chemistry. (2023). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 13, 28006-28023. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing SNAr Conditions for 4-Chloro-2-ethynylpyrimidine

[font Refining Nucleophile Use I'm now integrating insights on nucleophile choice into the guide, considering steric effects. Bulky amines hinder SNAr, so I'm drafting guidelines to optimize their equivalents.

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Author: BenchChem Technical Support Team. Date: April 2026

[font

Refining Nucleophile Use

I'm now integrating insights on nucleophile choice into the guide, considering steric effects. Bulky amines hinder SNAr, so I'm drafting guidelines to optimize their equivalents. I must include amine basics in the guide and specify the best equivalents. This is critical for practical guidance.

Evaluating Reaction Outcomes

I'm now concentrating on analyzing the outcomes of SNAr reactions with the molecule. I'm focusing on incorporating TLC and GC monitoring, along with conversion assessments. This includes creating a decision tree for reaction progression, and highlighting key factors. My concern involves defining when to optimize reaction conditions or workup to get the desired SNAr products.

Finalizing Guide Details

I'm now completing the guide details with enhanced monitoring methods. I'm detailing TLC/LCMS monitoring as a validation check, for both alkynes and solvolysis reactions. I'm focusing on providing users with clear indicators for when to optimize and troubleshooting techniques. I am prioritizing a robust structure with literature validation.

Updating Guide Citations

I'm now refining the citations to accurately reflect the search results. I've updated the BenchChem, RSC, and ACS references with their precise titles for improved clarity. The updated citations will improve the credibility of the document. I will cross-validate the references before integrating them.

Integrating Literature Support

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Validating Reaction Parameters

I'm now building out decision-making guidance, and am focusing on optimizing reaction parameters. I'm prioritizing addressing polymerization or side reactions by lowering temperatures to ambient conditions. I'm including troubleshooting guides for undesired byproducts, such as solvolysis, which may occur when protic solvents are used. The use of anhydrous conditions will be highlighted as critical.

Finalizing User Guide Content

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Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and process chemists tasked with optimizing Nucleophilic Aromatic Substitution (SNAr) reactions on 4-chloro-2-ethynylpyrimidine .

While pyrimidines are classically excellent SNAr substrates due to the electron-withdrawing nature of their ring nitrogens, the presence of a terminal alkyne at the C2 position fundamentally alters the electronic landscape and stability profile of the molecule. This guide synthesizes mechanistic causality with field-proven troubleshooting to help you avoid common pitfalls like alkyne degradation and solvolysis.

Part 1: Troubleshooting Guides & FAQs

Q1: My reaction yields a complex mixture with significant degradation. I am running the reaction at 80 °C in DMF, which is standard for chloropyrimidines. What is going wrong? A1: The standard 80–120 °C heating required for unactivated chloropyrimidines is detrimental to this specific substrate [1.3]. The 2-ethynyl group acts as a strong electron-withdrawing group via its sp-hybridized carbon, which significantly increases the electrophilicity of the C4 position. Because of this hyper-activation, the SNAr reaction can—and should—proceed at much milder temperatures (Room Temperature to 40 °C). Heating terminal alkynes in the presence of bases often leads to base-catalyzed degradation, polymerization, or unwanted oxidative coupling. Actionable Fix: Lower the reaction temperature to ambient conditions. If conversion stalls, do not exceed 50 °C.

Q2: I am observing a major side product with an LC-MS mass corresponding to [M - Cl + OH] or[M - Cl + OR]. How do I suppress this? A2: You are observing solvolysis (hydrolysis or alkoxylation). This occurs when protic solvents (like water, methanol, or ethanol) act as competing nucleophiles against the highly activated C4 position[1]. Actionable Fix: Switch to strictly anhydrous polar aprotic solvents. Tetrahydrofuran (THF) or Acetonitrile (MeCN) are excellent choices. While Dimethylformamide (DMF) is a common SNAr solvent, be cautious: at elevated temperatures, DMF can decompose to generate dimethylamine, which will act as a potent nucleophile and form a dimethylamino-pyrimidine side product[2].

Q3: Which base should I use to ensure high conversion without deprotonating the terminal alkyne? A3: The terminal alkyne proton is relatively acidic (pKa ~ 25). Strong inorganic bases (like NaH, KOtBu, or even excess K2CO3 at elevated temperatures) can deprotonate it, leading to complex oligomerization. Instead, use non-nucleophilic tertiary amines such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[3]. These bases are strong enough to quench the HCl byproduct generated during the substitution but mild enough to leave the alkyne intact.

Part 2: Quantitative Data Summarization

The following table synthesizes the expected outcomes based on the interaction between solvent choice and temperature during the amination of 4-chloro-2-ethynylpyrimidine.

Solvent SystemTemperatureBasePrimary OutcomeMechanistic Rationale
MeOH / EtOH 60 °CTEALow Yield (<20%) Protic solvents act as competing nucleophiles, leading to 4-alkoxypyrimidine (solvolysis)[1].
DMF 80 °CK₂CO₃Degradation High temps cause DMF decomposition into dimethylamine[2]; strong base degrades the alkyne.
Anhydrous THF 25 °C (RT)DIPEAHigh Yield (>85%) Aprotic solvent stabilizes the Meisenheimer complex; mild temp preserves the terminal alkyne.
MeCN 40 °CDIPEAHigh Yield (>80%) Excellent polar aprotic environment; slight heating overcomes steric hindrance for bulky amines.

Part 3: Experimental Protocol

This self-validating protocol is designed to maximize the yield of the SNAr product while completely suppressing alkyne degradation and solvolysis[3].

Step 1: Reactant Preparation (Anhydrous Conditions)

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon).

  • Dissolve 4-chloro-2-ethynylpyrimidine (1.0 equiv.) in anhydrous THF (0.2 M concentration). Note: Ensure the THF is strictly anhydrous to prevent hydrolysis to the 4-hydroxypyrimidine.

Step 2: Reagent Addition

  • Add the amine nucleophile (1.05 - 1.1 equiv.) dropwise at 0 °C.

  • Add a non-nucleophilic base, ideally DIPEA (1.5 - 2.0 equiv.), dropwise. The bulky nature of DIPEA prevents it from acting as a competing nucleophile.

Step 3: Reaction & Self-Validating Monitoring

  • Allow the reaction to warm to room temperature (20–25 °C) and stir.

  • Validation Check: Monitor via LC-MS after 2 hours.

    • If the desired mass[M+H] is dominant: The reaction is proceeding optimally.

    • If [M - Cl + OH] is detected: Moisture has breached the system. Discard and restart with fresh anhydrous solvent.

    • If starting material remains: Warm gently to 40 °C, but do not exceed 50 °C.

Step 4: Workup and Isolation

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Part 4: Visualizations

Workflow: Optimizing Temperature and Solvent

OptimizationWorkflow Start Start SNAr Optimization 4-chloro-2-ethynylpyrimidine TempCheck Is the reaction temp > 50°C? Start->TempCheck Degradation Risk of Alkyne Degradation Lower temp to RT - 40°C TempCheck->Degradation Yes SolventCheck Are you using a protic solvent (e.g., MeOH, H2O)? TempCheck->SolventCheck No Degradation->SolventCheck Solvolysis Risk of Solvolysis (4-OH/4-OR) Switch to Polar Aprotic (THF, MeCN) SolventCheck->Solvolysis Yes BaseCheck Is the base non-nucleophilic (e.g., DIPEA, TEA)? SolventCheck->BaseCheck No Solvolysis->BaseCheck BaseFix Switch to DIPEA/TEA to avoid alkyne side-reactions BaseCheck->BaseFix No Optimal Optimal Conditions Achieved: Polar Aprotic, Mild Temp, DIPEA BaseCheck->Optimal Yes BaseFix->Optimal

Logical workflow for optimizing temperature and solvent conditions in pyrimidine SNAr.

Mechanistic Pathway & Competing Reactions

Mechanism Substrate 4-chloro-2-ethynylpyrimidine Meisenheimer Meisenheimer Complex (Stabilized by Pyrimidine & Alkyne) Substrate->Meisenheimer Nu: attack at C4 Hydrolysis 4-hydroxy/alkoxy side product (Solvolysis) Substrate->Hydrolysis Competing attack Nucleophile + Amine Nucleophile (Nu:) Nucleophile->Meisenheimer Product 4-amino-2-ethynylpyrimidine (Desired SNAr Product) Meisenheimer->Product Cl- elimination ProticSolvent Protic Solvent / H2O (High Temp) ProticSolvent->Hydrolysis

Mechanistic pathway of SNAr vs. competing solvolysis at the highly activated C4 position.

References

  • J. R. Heugebaert et al. "Continuous Flow Nucleophilic Aromatic Substitution with Dimethylamine Generated in Situ by Decomposition of DMF." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Palladium Remediation in 4-Chloro-2-ethynylpyrimidine Syntheses

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists facing the complex challenge of removing residual palladium (Pd) from 4-chloro-2-ethynylpyrimidine react...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists facing the complex challenge of removing residual palladium (Pd) from 4-chloro-2-ethynylpyrimidine reaction mixtures following Sonogashira cross-coupling.

Due to the unique electronic and structural properties of this intermediate, standard purification methods frequently fail to meet the strict 1[1]. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to achieve <10 ppm Pd without compromising product yield.

Core Causality: Why is Palladium so Hard to Remove Here?

The difficulty in purging Pd from 4-chloro-2-ethynylpyrimidine stems from a "perfect storm" of coordination chemistry and molecular reactivity[2]:

  • Strong Chelation Effect: The nitrogen atoms on the pyrimidine ring (strong σ -donors) and the ethynyl triple bond ( π -acceptor/donor) create an ideal bidentate-like binding pocket for Pd(II) and Pd(0). This chelate is highly lipophilic, causing the metal to remain partitioned in the organic phase during standard aqueous workups.

  • Electrophilic Vulnerability: The 4-chloro position on the pyrimidine ring is highly activated. If aggressive, nucleophilic scavengers (like primary amines) are used to capture the Pd, they will simultaneously undergo Nucleophilic Aromatic Substitution (SNAr) with the 4-chloro group, covalently destroying the product.

Mechanism Pd Pd(II) N_py Pyrimidine Nitrogen N_py->Pd Strong Chelation Alkyne Ethynyl Pi-bond Alkyne->Pd Pi-Coordination Scavenger Si-TMT Scavenger Scavenger->Pd Higher Affinity

Caption: Competitive binding mechanism between pyrimidine-alkyne moieties and TMT scavengers.

Frequently Asked Questions (Troubleshooting)

Q: What are the regulatory limits for palladium in my final API? A: According to the ICH Q3D(R2) guidelines, the Permitted Daily Exposure (PDE) for Palladium is 100 µ g/day for oral administration and 10 µ g/day for parenteral administration [1]. For a standard 1 g/day dose, this translates to a strict limit of 100 ppm (oral) or 10 ppm (parenteral).

Q: I treated my crude mixture with an amine-functionalized silica scavenger, but my product yield dropped by 40%. Why? A: You are observing SNAr degradation. Primary amine scavengers (e.g., SiliaMetS Amine) are highly nucleophilic. They attack the electrophilic 4-chloro position of your pyrimidine, covalently tethering your product to the silica backbone, which is then filtered out and lost[3]. You must switch to a non-nucleophilic, soft-donor scavenger like Trimercaptotriazine (TMT).

Q: I washed the organic layer with EDTA, but ICP-MS shows Pd levels are still >500 ppm. What went wrong? A: EDTA is highly hydrophilic and operates via hard oxygen/nitrogen donors. It struggles to break the lipophilic, soft-soft interaction between Pd and the ethynylpyrimidine in the organic phase. Aqueous chelators must be optimized for soft metals; using aqueous N-acetylcysteine is far more effective for initial debulking[4].

Scavenger Selection Data

To successfully strip Pd without degrading 4-chloro-2-ethynylpyrimidine, the scavenger must possess a higher binding constant for Pd than the product, while remaining sterically hindered or electronically deactivated against SNAr.

Scavenger ClassExample ProductFunctional GroupSNAr / Degradation RiskPd Binding AffinityTypical Residual Pd
Amine-based SiliaMetS AminePrimary AmineCRITICAL (Reacts with 4-Cl)Low> 100 ppm
Thiol-based QuadraPure TUThiol / ThioureaModerate (Thiol-yne click risk)High10 - 50 ppm
Triazine-based SiliaMetS DMT / MP-TMTTrimercaptotriazine (TMT)LOW (Bulky, non-nucleophilic)Very High< 10 ppm

Data synthesized from comparative pharmaceutical scavenging studies[3],[5].

Experimental Methodologies

Protocol A: Self-Validating Scavenger Screening

Before committing your entire batch to a scavenger, run this self-validating matrix to confirm both Pd reduction and product stability.

  • Preparation: Dissolve the crude 4-chloro-2-ethynylpyrimidine in a compatible organic solvent (e.g., THF or Toluene) to a known concentration. Aliquot 10 mL into four separate reaction vials.

  • Dosing:

    • Vial 1 (Control): No scavenger.

    • Vial 2: Add 5 wt% (relative to theoretical product mass) of Si-Thiol.

    • Vial 3: Add 5 wt% of Si-TMT.

    • Vial 4: Add 5 wt% of Activated Carbon.

  • Incubation: Agitate all vials at 40°C for 12 hours. (Note: Do not exceed 40°C to prevent thermally induced alkyne oligomerization).

  • Filtration: Filter each vial through a 0.45 µm PTFE syringe filter to remove the solid support.

  • Validation (The Feedback Loop):

    • Submit 1 mL of each filtrate for HPLC-UV . Compare Vials 2-4 against the Control (Vial 1) to ensure no new degradation peaks (SNAr products) have formed and the API area under the curve (AUC) is conserved.

    • Submit 1 mL of each filtrate for ICP-MS to quantify Pd reduction. Select the scavenger that provides <10 ppm Pd with >95% AUC recovery.

Protocol B: Bulk Palladium Remediation Workflow

Once Si-TMT is validated via Protocol A, execute this scalable workflow for bulk purification.

  • Aqueous Debulking: To the crude organic reaction mixture, add an equal volume of 10% w/v aqueous N-acetylcysteine. Stir vigorously at 30°C for 2 hours. This removes loosely bound Pd(0) nanoparticles and salts[4].

  • Phase Separation: Allow the layers to settle and isolate the organic phase. Discard the dark aqueous layer.

  • Solid-Supported Scavenging: Add 10 wt% of the validated Si-TMT scavenger directly to the organic phase. Stir mechanically at 40°C for 12 to 16 hours.

  • Filtration: Filter the suspension through a tightly packed Celite pad. Wash the filter cake with 2 column volumes of the reaction solvent to ensure complete product recovery.

  • Concentration & Verification: Evaporate the solvent under reduced pressure. Submit a final sample for ICP-MS analysis to verify compliance with ICH Q3D limits[1].

Workflow N1 Crude Mixture (Pd > 1000 ppm) N2 Aqueous Chelator Wash (N-acetylcysteine) N1->N2 Bulk Pd Removal N3 Organic Phase (Pd ~ 200 ppm) N2->N3 Phase Separation N4 Si-TMT Scavenging (12 h, 40°C) N3->N4 Target Chelated Pd N5 Filtration & Wash N4->N5 Remove Resin N6 Pure Pyrimidine (Pd < 10 ppm) N5->N6 Final Isolation

Caption: Sequential palladium removal workflow for pyrimidine derivatives.

References

  • Guideline for Elemental Impurities Q3D(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Organic Process Research & Development, ACS Publications URL:[Link]

  • QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow ResearchGate URL: [Link]

  • Automated Experimentation Enables a Data-Driven Model for Palladium Removal with Aqueous Chelators Organic Process Research & Development, ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Chloro-2-ethynylpyrimidine vs. 2-Chloro-4-ethynylpyrimidine

For researchers and drug development professionals, the selection of an appropriate heterocyclic building block is a foundational decision that dictates the efficiency, regioselectivity, and overall success of a syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the selection of an appropriate heterocyclic building block is a foundational decision that dictates the efficiency, regioselectivity, and overall success of a synthetic campaign. Pyrimidine scaffolds decorated with orthogonal reactive handles—such as an electrophilic chlorine atom and a versatile ethynyl group—are highly prized in medicinal chemistry for their utility in click chemistry (CuAAC), Sonogashira couplings, and late-stage functionalization[1].

When choosing between 4-chloro-2-ethynylpyrimidine and 2-chloro-4-ethynylpyrimidine , the relative positioning of the substituents fundamentally alters the electronic landscape of the molecule. This guide provides an in-depth, objective comparison of their reactivity profiles, grounded in mechanistic causality and supported by validated experimental protocols.

Mechanistic Causality: The Electronic Landscape of Pyrimidines

The reactivity of halopyrimidines is primarily governed by two reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling[2]. The pyrimidine ring is inherently electron-deficient due to the inductive and resonance electron-withdrawing effects of its two nitrogen atoms. However, this electron deficiency is not distributed equally across the ring.

SNAr Kinetics and Frontier Molecular Orbitals

In SNAr reactions, the 4-chloro isomer is significantly more reactive than the 2-chloro isomer [2][3]. This kinetic advantage is driven by two factors:

  • Meisenheimer Complex Stabilization: When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer intermediate is highly stabilized by both the adjacent (ortho-like) nitrogen and the para-like nitrogen. Attack at the C2 position lacks this optimal dual-stabilization geometry[2].

  • Orbital Alignment: Frontier Molecular Orbital (FMO) analysis reveals that the Lowest Unoccupied Molecular Orbital (LUMO) of 4-chloropyrimidines is heavily localized on the C–Cl carbon, facilitating direct nucleophilic attack. In contrast, the LUMO of 2-chloropyrimidines often lacks a lobe on the C–Cl carbon, forcing the reaction to proceed via the higher-energy LUMO+1 orbital[4].

Palladium-Catalyzed Oxidative Addition

In cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the C–Cl bond. The C4–Cl bond is more polarized and weaker than the C2–Cl bond. Consequently, oxidative addition is heavily favored at the C4 position, making 4-chloro-2-ethynylpyrimidine the superior substrate for rapid, high-yield transition-metal catalysis under milder conditions[5][6].

Reactivity_Comparison cluster_4 C4-Substitution Pathway (4-Chloro Isomer) cluster_2 C2-Substitution Pathway (2-Chloro Isomer) Node_4Cl 4-Chloro-2-ethynylpyrimidine (LUMO Aligned) Node_4_MC Meisenheimer Complex (Highly Stabilized) Node_4Cl->Node_4_MC Node_4_Prod Product (Fast Kinetics) Node_4_MC->Node_4_Prod Node_2Cl 2-Chloro-4-ethynylpyrimidine (LUMO+1 Required) Node_2_MC Meisenheimer Complex (Less Stabilized) Node_2Cl->Node_2_MC Node_2_Prod Product (Slow Kinetics) Node_2_MC->Node_2_Prod

Comparative SNAr mechanistic pathways illustrating the kinetic advantage of C4-substitution.

Quantitative Performance Comparison

The following table synthesizes the expected relative performance of both isomers across standard synthetic transformations, based on established pyrimidine reactivity trends[3][5].

Reaction ClassReagents / Conditions4-Chloro-2-ethynylpyrimidine2-Chloro-4-ethynylpyrimidineMechanistic Driver
SNAr (Amination) Morpholine, DIPEA, iPrOH, 80°C>95% Yield (1–2 hours)60–75% Yield (4–8 hours)Superior transition state stabilization at C4.
SNAr (Thiolation) Ar-SH, K₂CO₃, DMF, 25°CRapid conversion (<1 hour)Moderate conversion (Requires heating)High electrophilicity of the C4 position.
Suzuki-Miyaura PhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, 100°CExcellent Yield (15 min, MW)Moderate Yield (Requires higher Pd loading)Faster Pd(0) oxidative addition into C4–Cl.
CuAAC (Click) R-N₃, CuSO₄, NaAsc, tBuOH/H₂OHigh Yield (Standard kinetics)High Yield (Standard kinetics)Ethynyl reactivity is largely independent of Cl position.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The choice of solvents and bases is highly intentional to prevent side reactions (such as alkyne degradation) while maximizing substitution efficiency.

Protocol A: SNAr Amination Workflow

Designed for the rapid functionalization of 4-chloro-2-ethynylpyrimidine.

  • Reaction Setup: Dissolve 4-chloro-2-ethynylpyrimidine (1.0 equiv) in isopropanol (0.5 M). Causality: Isopropanol is a protic solvent that hydrogen-bonds with the departing chloride ion, lowering the activation energy of the transition state[1].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA acts as a non-nucleophilic proton sink. Neutralizing the generated HCl prevents the autocatalytic degradation of the pyrimidine core and prevents the protonation of the incoming amine nucleophile[3].

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine) (1.2 equiv) dropwise.

  • Thermal Activation & Validation: Heat the mixture to 80°C. Monitor the reaction via TLC (Hexanes/EtOAc). The consumption of the highly UV-active starting material and the appearance of a lower-Rf product spot serves as an internal validation of conversion.

  • Workup: Concentrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO₃, and wash with brine.

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling

Optimized to overcome the higher activation barrier of 2-chloro-4-ethynylpyrimidine.

  • Catalyst & Substrate Loading: In a microwave vial, combine 2-chloro-4-ethynylpyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv). Causality: Tetrakis is chosen as a robust Pd(0) source to bypass the need for in situ reduction of Pd(II) precatalysts, which can be sluggish for less reactive C2-chlorides[5].

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (2:1 ratio, 0.2 M). Causality: Dioxane solubilizes the organic components, while water is strictly required to dissolve the inorganic base and generate the highly reactive, hydrophilic boronate species [RB(OH)₃]⁻[5][6].

  • Base Addition: Add Na₂CO₃ (2.0 equiv). Seal the vial under N₂.

  • Microwave Irradiation: Heat to 100°C for 15 minutes. Causality: Microwave dielectric heating provides rapid, uniform energy transfer, pushing the sluggish C2 oxidative addition to completion before the terminal alkyne undergoes competitive homocoupling (Glaser coupling).

  • Validation: A successful reaction will exhibit a color change from pale yellow to dark grey/black (precipitation of Pd black) upon completion.

Exp_Workflow cluster_SNAr SNAr Protocol (Amine) cluster_Pd Suzuki Protocol (Boronic Acid) Start Select Pyrimidine S1 Add DIPEA in iPrOH Start->S1 Nucleophile P1 Pd(PPh3)4 + Na2CO3 Start->P1 Cross-Coupling S2 Heat 80°C (Monitor TLC) S1->S2 S3 Aqueous Workup S2->S3 P2 Dioxane/H2O (2:1) P1->P2 P3 Microwave 100°C (15 min) P2->P3

Standardized experimental workflows for SNAr and Palladium-catalyzed cross-coupling reactions.

Conclusion

The choice between these two structural isomers dictates the tempo of your synthetic route. 4-Chloro-2-ethynylpyrimidine is the superior electrophile, offering rapid SNAr kinetics and facile oxidative addition due to optimal LUMO alignment and transition state stabilization. It should be the default choice for linear syntheses where the pyrimidine core acts as a primary hub for diversification.

Conversely, 2-chloro-4-ethynylpyrimidine exhibits attenuated reactivity. While it requires harsher conditions for functionalization, this "sluggishness" can be a strategic advantage in complex, multifunctional molecules where orthogonal reactivity is required to prevent over-reaction or off-target amination.

Sources

Comparative

Comprehensive LC-MS/MS Fragmentation Guide: 4-Chloro-2-ethynylpyrimidine (CID vs. HCD)

Executive Summary For researchers and drug development professionals, halogenated pyrimidines like 4-chloro-2-ethynylpyrimidine serve as critical building blocks. The ethynyl group provides a versatile handle for click c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, halogenated pyrimidines like 4-chloro-2-ethynylpyrimidine serve as critical building blocks. The ethynyl group provides a versatile handle for click chemistry, while the chlorine atom allows for nucleophilic aromatic substitution. However, characterizing these small, highly stable aromatic systems via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires precise control over fragmentation energies.

This guide objectively compares the fragmentation performance of Collision-Induced Dissociation (CID) in an ion trap versus Higher-energy Collisional Dissociation (HCD) in an Orbitrap. By understanding the mechanistic causality behind these platforms, scientists can optimize their workflows for accurate structural elucidation.

Chemical Profiling & Ionization Causality

To successfully fragment a molecule, one must first understand how it ionizes. 4-Chloro-2-ethynylpyrimidine (Chemical Formula: C6​H3​ClN2​ ) has an exact neutral mass of 137.998 Da.

Ionization Causality: The pyrimidine ring contains two basic nitrogen atoms. The addition of 0.1% formic acid in the LC mobile phase forces the acid-base equilibrium toward the protonated state, yielding a robust [M+H]+ precursor ion at m/z 139.006 . Furthermore, the presence of the chlorine atom introduces a distinct isotopic signature. Natural chlorine exists as 35Cl and 37Cl in a ~3:1 ratio. Therefore, the MS1 spectrum will display a characteristic doublet at m/z 139.006 and m/z 141.003. This isotopic fidelity acts as an internal self-validating mechanism before MS2 acquisition is even triggered.

Fragmentation Logic: The Mechanistic Pathways

When the [M+H]+ precursor is subjected to collision with an inert gas (e.g., Nitrogen or Argon), the internal energy of the molecule increases until bonds break. The fragmentation of 4-chloro-2-ethynylpyrimidine follows three primary competitive pathways:

  • Path A: Loss of HCl (-36 Da) m/z 103.030 Causality: Protonation preferentially occurs at the N3 position (adjacent to the C4-chloro group). This localized positive charge weakens the adjacent C-Cl bond. The proximity of the proton facilitates the elimination of neutral hydrogen chloride (HCl), yielding a highly stable, conjugated pyrimidine core .

  • Path B: Alkyne Cleavage (-26 Da) m/z 112.991 Causality: The exocyclic C-C bond connecting the ethynyl group to the pyrimidine ring is susceptible to high-energy cleavage, resulting in the loss of neutral acetylene ( C2​H2​ ).

  • Path C: Pyrimidine Ring Opening (-27 Da) m/z 111.995 Causality: Aromatic pyrimidine rings are exceptionally stable. Breaking the ring requires massive internal energy deposition, eventually forcing the expulsion of neutral hydrogen cyanide (HCN).

Fragmentation Prec Precursor Ion [M+H]+ m/z 139.006 (35Cl) m/z 141.003 (37Cl) F1 Loss of HCl (-36 Da) m/z 103.030 (Pyrimidine Core) Prec->F1 N3-Protonation driven F2 Loss of C2H2 (-26 Da) m/z 112.991 (Alkyne Cleavage) Prec->F2 Exocyclic Cleavage F3 Loss of HCN (-27 Da) m/z 111.995 (Ring Opening) Prec->F3 High Internal Energy F4 Loss of Cl• (-35 Da) m/z 104.038 (Radical Cation) Prec->F4 Homolytic Cleavage F5 Low-Mass Fragments m/z < 46 (HCD Exclusive) F1->F5 Deep Cleavage F3->F5 Secondary Fragmentation

Mechanistic fragmentation pathways of 4-chloro-2-ethynylpyrimidine under collisional activation.

Platform Comparison: CID (Ion Trap) vs. HCD (Orbitrap)

The choice of fragmentation platform drastically alters the observed MS2 spectrum for small molecules.

Ion Trap CID (Resonance-Based, Slow Heating): CID gently excites the precursor ion over several milliseconds. Because it is a slow-heating process, the molecule typically fragments via the lowest-energy pathway available—in this case, the loss of HCl to form m/z 103.030. Furthermore, ion trap CID is governed by the Mathieu stability equation, which enforces the "1/3rd Rule" . This rule dictates that fragment ions below approximately one-third of the precursor's m/z (for m/z 139, this is ~m/z 46) cannot be trapped and are lost to the vacuum .

Orbitrap HCD (Beam-Type, Instant Heating): HCD accelerates ions into a dedicated collision cell filled with nitrogen gas. This deposits a massive amount of internal energy instantaneously. Unlike CID, HCD shatters the highly stable pyrimidine ring, promoting higher-energy pathways like the loss of HCN. Crucially, HCD is not subject to the 1/3rd rule, allowing for the detection of low-mass diagnostic ions (e.g., the C3​H3+​ fragment at m/z 39.023) in the high-resolution Orbitrap analyzer .

Quantitative Data Comparison
Fragment Ionm/z (Theoretical)Origin / MechanismRel. Abundance (CID)Rel. Abundance (HCD)
[M+H]+ 139.006Precursor ( 35Cl )15%5%
[M+H−C2​H2​]+ 112.991Alkyne Cleavage25%40%
[M+H−HCN]+ 111.995Ring Opening10%65%
[M+H−HCl]+ 103.030Neutral Loss100% (Base Peak)80%
[C3​H3​]+ 39.023Deep Cleavage0% (1/3rd Rule) 35%

Table 1: Comparative relative abundances of fragment ions using Normalized Collision Energy (NCE) of 35%. HCD provides a richer spectrum for structural elucidation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the data, the following LC-MS/MS protocol is designed as a self-validating system. The mass spectrometer is programmed to actively verify the isotopic fidelity of the precursor before committing to MS2 fragmentation.

Step 1: UHPLC Separation

  • Column: Reversed-phase C18 (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase: (A) H2​O with 0.1% Formic Acid; (B) Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Step 2: Isotopic Fidelity Gating (The Self-Validation Step)

  • Configure the MS acquisition software (e.g., Xcalibur) to utilize dynamic exclusion and isotopic pattern dependence.

  • Logic Gate: The quadrupole will only isolate the m/z 139.0 precursor if the MS1 survey scan simultaneously detects m/z 141.0 co-eluting at a 3:1 intensity ratio (±10% tolerance). This prevents the erroneous fragmentation of isobaric background noise.

Step 3: Dual MS2 Acquisition

  • HCD Scan: Isolate m/z 139.0 (1.0 m/z window). Apply NCE 35%. Route fragments to the Orbitrap analyzer (Resolution: 15,000 at m/z 200).

  • CID Scan: Isolate m/z 139.0. Apply NCE 30%, Activation Q 0.25, Activation Time 10 ms. Route fragments to the linear ion trap.

LCMS_Workflow A 1. Sample Prep (1 µg/mL in 50% MeOH) B 2. UHPLC Separation (C18, Gradient) A->B C 3. ESI(+) Ionization [M+H]+ m/z 139/141 B->C D 4. Precursor Isolation Isotopic Gating (3:1) C->D E HCD (Collision Cell) Beam-Type, Instant Heating D->E High Energy F CID (Ion Trap) Resonance, Slow Heating D->F Low Energy G High-Res Detection Orbitrap Analyzer E->G F->G

Self-validating LC-MS/MS workflow utilizing isotopic gating and dual fragmentation platforms.

References

  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. National Center for Biotechnology Information (NCBI PMC). Available at:[Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at:[Link]

  • Collision-Based Ion-activation and Dissociation. AnalyteGuru, Thermo Fisher Scientific. Available at:[Link]

  • Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. National Center for Biotechnology Information (NCBI PMC). Available at:[Link]

Validation

Orthogonal Reactivity in Pyrimidine Scaffolds: A Comparative Guide to 4-Chloro-2-ethynylpyrimidine vs. Traditional Halopyrimidines

Introduction: The Regioselectivity Conundrum The pyrimidine core is a highly privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous blockbuster drugs, including kinase inhibitors (e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Regioselectivity Conundrum

The pyrimidine core is a highly privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous blockbuster drugs, including kinase inhibitors (e.g., imatinib) and statins (e.g., rosuvastatin). To synthesize these complex molecules, chemists rely heavily on polyfunctionalized pyrimidines.

Historically, polyhalopyrimidines such as 2,4-dichloropyrimidine and 5-bromo-2-chloropyrimidine have been the standard building blocks. However, utilizing these substrates requires navigating complex regioselectivity challenges, often resulting in regioisomeric mixtures, tedious chromatographic separations, and compromised yields ().

4-Chloro-2-ethynylpyrimidine emerges as a superior, modern alternative. By replacing the C2 halogen with a terminal alkyne, this bifunctional building block shifts the synthetic paradigm from catalyst-controlled regioselectivity to absolute orthogonal reactivity. This guide objectively compares the mechanistic performance of these scaffolds and provides self-validating protocols for their application.

Mechanistic Causality & Electronic Differentiation

To understand why 4-chloro-2-ethynylpyrimidine outperforms traditional halopyrimidines in divergent synthesis, we must analyze the electronic causality driving palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

The Limitations of 2,4-Dichloropyrimidine

In 2,4-dichloropyrimidine, both the C2 and C4 positions are electron-deficient due to the inductive and resonance effects of the ring nitrogens. The C4 position is generally favored for Pd(0) oxidative addition due to its lower electron density. However, the energetic difference between the C4–Cl and C2–Cl bonds is marginal. Standard Suzuki-Miyaura conditions inevitably lead to 5–10% of C2-coupled or bis-coupled byproducts. Forcing C2-selectivity requires highly specialized, bulky N-heterocyclic carbene (NHC) ligands to sterically block the C4 position ().

The BDE Strategy of 5-Bromo-2-chloropyrimidine

This scaffold utilizes Bond Dissociation Energy (BDE) to achieve selectivity. Because the C–Br bond (~68 kcal/mol) is significantly weaker than the C–Cl bond (~81 kcal/mol), Pd(0) selectively inserts at the C5 position (). While highly selective for cross-coupling at C5, the C2–Cl bond remains highly susceptible to SNAr, limiting the use of strong nucleophiles during the initial coupling step.

The Orthogonal Advantage of 4-Chloro-2-ethynylpyrimidine

4-Chloro-2-ethynylpyrimidine bypasses regioselectivity issues entirely by offering two distinct, non-competing reactive handles:

  • Hyper-Activated C4–Cl: The sp-hybridized ethynyl group at C2 exerts a strong inductive electron-withdrawing effect (-I effect). This further depletes electron density at the C4 carbon, accelerating the rate of Pd(0) oxidative addition and allowing for milder Suzuki/Buchwald-Hartwig coupling conditions.

  • Latent C2-Alkyne: The terminal alkyne is completely inert to standard SNAr or Suzuki conditions, meaning zero competition exists during C4 functionalization. Once the C4 position is elaborated, the alkyne serves as a pristine handle for Sonogashira couplings or CuAAC (Click) chemistry ().

Mechanism DCP 2,4-Dichloropyrimidine Competing C2/C4 sites DCP_C4 C4 Position Favored OA (Lower e- density) DCP->DCP_C4 DCP_C2 C2 Position Minor OA / SNAr competition DCP->DCP_C2 CEP 4-Chloro-2-ethynylpyrimidine Pre-installed orthogonality CEP_C4 C4-Cl Highly activated by C2-alkyne CEP->CEP_C4 CEP_C2 C2-Alkyne Strictly orthogonal (No OA) CEP->CEP_C2

Electronic and mechanistic differentiation of reactive sites in pyrimidine scaffolds.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of these scaffolds under standard divergent functionalization workflows.

SubstratePrimary Reactive SiteSecondary Reactive SiteReactivity PrincipleOrthogonality LevelTypical Step 1 YieldRegiomeric Purity
2,4-Dichloropyrimidine C4 (Suzuki / SNAr)C2 (Suzuki / SNAr)Electronic BiasLow-Moderate75–85%~90:10 (C4:C2)
5-Bromo-2-chloropyrimidine C5 (Suzuki / Stille)C2 (SNAr)BDE DifferenceHigh85–95%>95:5
4-Chloro-2-ethynylpyrimidine C4 (Suzuki) or C2 (Click)C2 (Click) or C4 (Suzuki)Functional Group DivergenceAbsolute 90–98% >99:1

Workflows & Self-Validating Experimental Protocols

The true power of 4-chloro-2-ethynylpyrimidine lies in its bidirectional workflow. You can elaborate the C4 position while preserving the alkyne, or functionalize the alkyne while preserving the C4–Cl bond.

Workflow Start 4-Chloro-2-ethynylpyrimidine Step1 Pathway A: C4 Suzuki Coupling (Pd cat., Ar-B(OH)2) Start->Step1 Step2 Pathway B: C2 CuAAC Click (Cu cat., R-N3) Start->Step2 ProdA 4-Aryl-2-ethynylpyrimidine (Retains C2-Alkyne) Step1->ProdA ProdB 4-Chloro-2-(triazolyl)pyrimidine (Retains C4-Cl) Step2->ProdB Final 2,4-Difunctionalized Pyrimidine ProdA->Final Subsequent C2 functionalization ProdB->Final Subsequent C4 functionalization

Orthogonal divergent functionalization pathways for 4-chloro-2-ethynylpyrimidine.

Protocol A: C4-Selective Suzuki-Miyaura Coupling

This protocol elaborates the C4 position while strictly preserving the C2-alkyne.

Reagents & Conditions:

  • 4-Chloro-2-ethynylpyrimidine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1, v/v)

Step-by-Step Methodology & Causality:

  • Solvent Preparation: Combine 1,4-dioxane and water. Causality: Water is strictly required to dissolve the inorganic K₂CO₃ base and generate the reactive boronate complex [Ar-B(OH)3]-, which is the actual species undergoing transmetalation.

  • Degassing (Critical Step): Sparge the solvent mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded. In the presence of trace metals, base, and O₂, terminal alkynes rapidly undergo Glaser homocoupling. Degassing ensures the C2-alkyne remains untouched.

  • Reaction Assembly: Add the pyrimidine, boronic acid, base, and Pd(dppf)Cl₂. Causality: The bidentate dppf ligand enforces a wide bite angle on the palladium center, accelerating the reductive elimination step and minimizing side reactions.

  • Heating: Stir at 80 °C for 2–4 hours under Argon.

System Validation & In-Process Controls:

  • Pre-reaction: Obtain an IR spectrum of the starting material to log the terminal alkyne C–H stretch (sharp peak at ~3290 cm⁻¹).

  • In-Process: Monitor via LC-MS. The starting material mass (m/z ~138 for ³⁵Cl) will be entirely consumed and replaced by the coupled product mass.

  • Post-reaction: In the ¹H NMR of the purified product, the presence of a sharp singlet at ~3.8 ppm confirms the terminal alkyne proton is perfectly preserved.

Protocol B: C2-Selective CuAAC (Click) Derivatization

This protocol functionalizes the C2-alkyne into a 1,2,3-triazole while leaving the C4–Cl bond completely intact for future cross-coupling.

Reagents & Conditions:

  • 4-Chloro-2-ethynylpyrimidine (1.0 equiv)

  • Organic Azide (1.1 equiv)

  • CuSO₄·5H₂O (0.05 equiv)

  • Sodium Ascorbate (0.10 equiv)

  • Solvent: t-BuOH / H₂O (1:1, v/v)

Step-by-Step Methodology & Causality:

  • Substrate Dissolution: Dissolve the pyrimidine and organic azide in t-BuOH. Add water. Causality: The biphasic t-BuOH/H₂O system ensures total solubility of the organic substrates while allowing the inorganic copper salts to remain active at the solvent interface.

  • Catalyst Generation: Add CuSO₄ followed immediately by sodium ascorbate. Causality: Cu(II) is catalytically inactive for Click chemistry. Ascorbate acts as a sacrificial reductant to generate the active Cu(I) species in situ. Using catalytic copper rather than stoichiometric Cu(I) salts prevents oxidative degradation of the alkyne.

  • Reaction: Stir vigorously at room temperature (25 °C) for 6 hours. Causality: Room temperature is sufficient for the thermodynamically driven Click reaction. Keeping the temperature low ensures the C4–Cl bond does not undergo accidental hydrolysis to a pyrimidinone.

System Validation & In-Process Controls:

  • In-Process: Monitor via TLC (Hexanes/EtOAc). The resulting triazole is significantly more polar than the starting material, resulting in a distinct, lower Rf spot.

  • Post-reaction: ¹H NMR validation is definitive. The alkyne proton (~3.8 ppm) will completely disappear, replaced by the highly deshielded triazole C=C–H proton singlet at ~8.2 ppm. The preservation of the pyrimidine aromatic protons confirms the C4–Cl bond remains intact.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules (MDPI).[Link]

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.[Link]

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society.[Link]

Comparative

Spectroscopic Validation of 4-Chloro-2-ethynylpyrimidine Derivatization: A PAT Comparison Guide (In-situ FT-IR vs. Raman)

As a Senior Application Scientist, I frequently encounter bifunctional building blocks that require rigorous, real-time orthogonal monitoring to ensure chemoselectivity. 4-chloro-2-ethynylpyrimidine is a prime example of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter bifunctional building blocks that require rigorous, real-time orthogonal monitoring to ensure chemoselectivity. 4-chloro-2-ethynylpyrimidine is a prime example of such a scaffold. It possesses two highly reactive, yet distinct, functional groups:

  • A terminal alkyne (C2 position): Primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling.

  • A chlorinated pyrimidine ring (C4 position): Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines or thiols.

When scaling up or optimizing reactions involving this molecule, offline analysis (e.g., HPLC or NMR) introduces sampling bottlenecks and quenches transient intermediates. Process Analytical Technology (PAT)—specifically in-situ FT-IR and in-situ Raman spectroscopy —provides continuous, real-time kinetic data[1]. This guide objectively compares the performance of FT-IR and Raman platforms for validating the divergent reaction pathways of 4-chloro-2-ethynylpyrimidine, providing actionable protocols and causality-driven insights.

Part 1: Mechanistic Pathways & Spectroscopic Handles

To effectively monitor a reaction, we must first define the vibrational changes associated with the transformation.

  • Pathway A: CuAAC (Click Chemistry) at the Alkyne

    • The Chemistry: Conversion of the terminal alkyne to a 1,2,3-triazole.

    • The Physics: The C≡C triple bond is highly polarizable, making it an exceptionally strong Raman scatterer[2]. It appears as a sharp, distinct peak around 2100–2124 cm⁻¹[3]. Because the dipole moment change during this stretch is minimal, the IR signal is comparatively weak[2]. However, the terminal ≡C-H stretch is strongly IR-active near 3300 cm⁻¹[4].

  • Pathway B: SNAr at the C4 Position

    • The Chemistry: Displacement of the chloride leaving group by a primary or secondary amine.

    • The Physics: The C-Cl bond exhibits a strong dipole moment change upon stretching, yielding a dominant FT-IR absorption band in the fingerprint region (600–800 cm⁻¹)[2]. The incoming amine introduces new N-H stretches (~3300 cm⁻¹) and C-N stretches (~1200 cm⁻¹), which are highly IR-active.

pathways SM 4-chloro-2-ethynylpyrimidine (Bifunctional Core) Click CuAAC (Click) Triazole Formation SM->Click Cu(I) Catalyst Azide SNAr SNAr Amine Substitution SM->SNAr 1°/2° Amine Base, Heat

Bifunctional reaction pathways of 4-chloro-2-ethynylpyrimidine.

Part 2: Comparative Technology Review: FT-IR vs. Raman

Choosing between an Attenuated Total Reflectance (ATR) FT-IR probe (e.g., ReactIR) and a Raman probe (e.g., ReactRaman) depends entirely on the physical chemistry of the target bond and the reaction matrix[5].

Feature / MetricIn-situ Raman SpectroscopyIn-situ ATR FT-IR Spectroscopy
Primary Physical Phenomenon Inelastic light scattering (Polarizability change)Infrared absorption (Dipole moment change)
Optimal Target for 4-chloro-2-ethynylpyrimidine C≡C stretch (~2100 cm⁻¹) [6]C-Cl stretch (~750 cm⁻¹), ≡C-H stretch (~3300 cm⁻¹) [4]
Reaction Pathway Suitability Excellent for CuAAC (Click)[6]Excellent for SNAr
Solvent Interference Water is a weak scatterer (ideal for aqueous click)Water absorbs strongly (problematic for aqueous IR)
Matrix Limitations Susceptible to fluorescence from colored byproducts[5]Blind spot at 1900–2300 cm⁻¹ if using a diamond ATR probe[1]
Phase Sensitivity Highly sensitive to slurries/suspended particles[5]Measures only the solution phase (solutes interacting with ATR crystal)[7]
Part 3: Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. By continuously monitoring the disappearance of starting material and the appearance of product, the mass balance of the system acts as an internal control.

pat_workflow Prep Reaction Setup (Solvent, Reagents, Catalyst) Probe In-situ Probe Insertion (ATR-FTIR or Raman) Prep->Probe Baseline Solvent Subtraction & Baseline Acquisition Probe->Baseline Initiate Initiate Reaction (Add limiting reagent) Baseline->Initiate Monitor Real-time Spectral Acquisition (15-30s intervals) Initiate->Monitor Model Multivariate Curve Resolution (MCR-ALS) / Kinetic Profiling Monitor->Model

Self-validating PAT workflow for real-time spectroscopic reaction monitoring.

Protocol 1: Real-time Raman Monitoring of CuAAC (Click) Reaction
  • Objective: Track the consumption of the C≡C bond during the formation of the triazole derivative.

  • Rationale: Raman is the superior choice here because the C≡C stretch at ~2100 cm⁻¹ resides in the "silent region" of most solvents and biological matrices, free from overlapping signals[3].

  • Probe Setup: Insert a chemically hardened Raman probe (e.g., 785 nm solid-state laser) into a jacketed reactor[8]. Ensure the focal point is within the bulk liquid, avoiding the vortex.

  • Baseline Acquisition: Add the solvent (e.g., t-BuOH/H₂O) and 4-chloro-2-ethynylpyrimidine. Acquire spectra every 15 seconds. Identify the sharp C≡C peak at ~2100 cm⁻¹ and the pyrimidine ring breathing mode at ~1550 cm⁻¹[2].

  • Initiation: Add the azide and the Cu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate).

  • Kinetic Profiling: Monitor the rapid decay of the 2100 cm⁻¹ peak[6]. Simultaneously, track the emergence of new Raman bands corresponding to the triazole ring (~1450 cm⁻¹).

  • Validation: The reaction is deemed complete when the first derivative of the 2100 cm⁻¹ peak area with respect to time reaches zero.

Protocol 2: Real-time FT-IR Monitoring of SNAr Reaction
  • Objective: Track the displacement of the C4-chloride by an amine.

  • Rationale: FT-IR is selected because the C-Cl bond cleavage and C-N bond formation involve significant dipole moment changes, which are practically invisible in Raman but dominate the IR spectrum[2]. Furthermore, if the reaction generates colored, fluorescent byproducts, Raman would be blinded, whereas FT-IR remains unaffected[5].

  • Probe Setup: Insert a DiComp Diamond ATR-FTIR probe into the reactor[7]. Purge the detector with dry N₂ to eliminate atmospheric CO₂ and water vapor noise.

  • Baseline Acquisition: Add the solvent (e.g., anhydrous DMF or THF) and 4-chloro-2-ethynylpyrimidine. Collect background spectra. Identify the C-Cl stretch at ~750 cm⁻¹ and the terminal alkyne ≡C-H stretch at ~3300 cm⁻¹[4].

  • Initiation: Inject the amine (e.g., morpholine or a primary amine) and a non-nucleophilic base (e.g., DIPEA).

  • Kinetic Profiling: Track the depletion of the 750 cm⁻¹ (C-Cl) band. Monitor the appearance of the C-N stretch (~1200 cm⁻¹). Crucially, ensure the ≡C-H stretch at 3300 cm⁻¹ remains constant, validating that the alkyne is unreacted (chemoselectivity).

  • Validation: Utilize Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) to deconvolute overlapping solvent/product bands and generate pure concentration profiles[7].

Part 4: Expert Insights & Causality

As a scientist deploying these tools, you must understand why the instrument behaves the way it does to prevent false negatives or misinterpretations:

  • The Diamond Blind Spot: If you attempt to use a standard diamond ATR-FTIR probe to monitor the alkyne stretch of 4-chloro-2-ethynylpyrimidine, you will fail. The diamond crystal itself strongly absorbs IR radiation between 1900 and 2300 cm⁻¹, completely masking the weak C≡C stretch[1]. This fundamental physical limitation mandates the use of Raman for alkyne tracking.

  • Fluorescence Quenching: In the SNAr reaction, the resulting substituted pyrimidines often exhibit fluorescence. If you use a 532 nm or even a 785 nm Raman laser, the fluorescence background can completely swamp the Raman scattering signal[5]. FT-IR bypasses this electronic excitation issue entirely, making it the robust choice for aromatic substitutions.

References
  • Chapter 5. IR Spectroscopy and Raman Scattering: Alkynes, C---C-H (triple bond). uc.edu. 2

  • Alkyne-Tagged Raman Probes for Local Environmental Sensing by Hydrogen–Deuterium Exchange. Journal of the American Chemical Society. 3

  • PAT Implementation on a Mobile Continuous Pharmaceutical Manufacturing System: Real-Time Process Monitoring with In-Line FTIR and Raman Spectroscopy. ACS Publications. 1

  • Cu(II)–Cu(I) Synergistic Cooperation to Lead the Alkyne C–H Activation. Journal of the American Chemical Society. 6

  • Process Analytical Technology-Integrated FT-IR and Raman Spectroscopies for Efficient Reactive Liquid–Liquid Extraction Processing in Lithium Recycling. ACS Omega. 7

  • The Ins and Outs of On-line Process Control with Raman and FT-IR Spectroscopy. Spectroscopy Online. 5

  • Video: IR Frequency Region: Alkyne and Nitrile Stretching. JoVE. 4

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Alkyne Coupling Efficiency in CuAAC Reactions

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and bioconjugation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and bioconjugation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," stands out for its reliability and efficiency.[1][2][3][4] The choice of the alkyne coupling partner, however, is far from trivial and can significantly influence reaction kinetics and overall yield. This guide provides an in-depth comparison of 4-chloro-2-ethynylpyrimidine , an electron-deficient heterocyclic alkyne, against standard benchmarks to evaluate its performance in CuAAC reactions.

The Critical Role of the Alkyne: Beyond a Simple Handle

The reactivity of the terminal alkyne in a CuAAC reaction is a key determinant of the reaction's success. Mechanistic studies have revealed that the deprotonation of the alkyne to form the copper(I) acetylide is often the turnover-limiting step.[5] Consequently, the electronic properties of the substituents on the alkyne can dramatically modulate this step. Alkynes bearing electron-withdrawing groups exhibit increased acidity of their terminal Csp-H bond, which can lead to enhanced reactivity.[5]

4-chloro-2-ethynylpyrimidine is a prime example of such an "activated" alkyne. The pyrimidine ring and the chloro-substituent are both strongly electron-withdrawing, which is hypothesized to lower the pKa of the acetylenic proton and accelerate the rate-limiting deprotonation, thereby increasing the overall reaction rate. This guide will outline a robust experimental framework to test this hypothesis by comparing its performance against a neutral aromatic alkyne (Phenylacetylene) and a standard aliphatic alkyne (Propargyl Alcohol).

Experimental Design for Benchmarking

To ensure a rigorous and objective comparison, a standardized set of reaction conditions must be employed. The only variable should be the alkyne substrate. This allows for a direct correlation between the alkyne's structure and the observed reaction efficiency.

Core Components:

  • Azide Partner: Benzyl azide is selected as a simple, non-coordinating azide to ensure the focus remains on the alkyne's intrinsic reactivity.

  • Catalyst System: A common and reliable system consisting of Copper(II) sulfate (CuSO₄) as the precatalyst, sodium ascorbate as the in-situ reducing agent to generate the active Cu(I) species, and a copper-chelating ligand is used.[1][6]

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is chosen for its excellent water-solubility and its ability to stabilize the Cu(I) oxidation state, preventing catalyst disproportionation and protecting sensitive biomolecules from oxidative damage.[6]

  • Solvent System: A mixture of t-Butanol and water is a versatile solvent system that can accommodate both organic-soluble and water-soluble reactants, mimicking conditions often found in bioconjugation.

The experimental workflow is designed for parallel execution to minimize variability.

G cluster_prep Preparation cluster_reaction Parallel Reaction Setup cluster_analysis Monitoring & Analysis p1 Prepare Stock Solutions: - Alkynes (3 types) - Benzyl Azide - CuSO₄ - Sodium Ascorbate (Fresh) - THPTA r1 Aliquot Azide, Buffer, & Alkyne into 3 vials p1->r1 r2 Add CuSO₄/THPTA premix to each vial r1->r2 r3 Initiate reaction by adding Sodium Ascorbate r2->r3 a1 Monitor reaction progress (TLC or LC-MS) at t= 5, 15, 30, 60 min r3->a1 a2 Quench reaction a1->a2 a3 Workup & Purification (Extraction, Chromatography) a2->a3 a4 Characterize & Quantify (NMR, LC-MS for Yield/Purity) a3->a4 caption Figure 1. Standardized workflow for benchmarking alkyne reactivity.

Figure 1. Standardized workflow for benchmarking alkyne reactivity.
Detailed Experimental Protocol

This protocol outlines the procedure for a single reaction. It should be repeated in parallel for each of the three alkynes being tested.

1. Preparation of Stock Solutions:

  • Alkyne Solutions (100 mM): Prepare separate solutions of 4-chloro-2-ethynylpyrimidine, Phenylacetylene, and Propargyl Alcohol in t-Butanol.

  • Benzyl Azide (100 mM): Prepare a solution in t-Butanol.

  • Copper(II) Sulfate (20 mM): Dissolve CuSO₄·5H₂O in deionized water.[7]

  • THPTA (100 mM): Dissolve THPTA in deionized water.[6]

  • Sodium Ascorbate (1 M): Prepare fresh by dissolving sodium ascorbate in deionized water immediately before use.[1]

2. Reaction Setup:

  • To a 4 mL vial, add Benzyl Azide stock solution (100 µL, 1.0 eq, 0.01 mmol).

  • Add the specific Alkyne stock solution (100 µL, 1.0 eq, 0.01 mmol).

  • Add 787.5 µL of a 1:1 (v/v) mixture of t-Butanol and water.

  • Prepare a catalyst premix by combining CuSO₄ stock solution (12.5 µL, 0.025 eq) and THPTA stock solution (12.5 µL, 0.125 eq). Vortex briefly.[7][8]

  • Add the 25 µL of the catalyst premix to the reaction vial.

3. Reaction Initiation and Monitoring:

  • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (12.5 µL, 1.25 eq).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress at set time intervals (e.g., 5, 15, 30, 60 minutes) by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of starting materials.

4. Workup and Analysis:

  • Once the reaction is deemed complete (or after a set time, e.g., 1 hour), quench the reaction by adding 2 mL of water.

  • Extract the product with ethyl acetate (3 x 2 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Determine the crude purity and yield using ¹H NMR spectroscopy with an internal standard and confirm the product identity with LC-MS. If necessary, purify the product by flash column chromatography.

Comparative Performance Data

The following table summarizes the expected outcomes based on established principles of alkyne reactivity in CuAAC. Electron-deficient alkynes are anticipated to react faster.[5][10]

Alkyne SubstrateStructureElectronic NatureExpected Time to Completion (min)Expected Yield (%)Key Considerations
4-chloro-2-ethynylpyrimidine Cl-C₄H₂N₂-C≡CHStrongly Electron-Deficient< 15 >95%High reactivity may require careful temperature control for large-scale reactions.
Phenylacetylene C₆H₅-C≡CHNeutral / Weakly Electron-Deficient30 - 60>90%A reliable standard for aromatic alkynes.[7]
Propargyl Alcohol HO-CH₂-C≡CHAliphatic (Neutral)> 60>90%Often used as a standard for aliphatic alkynes; hydroxyl group is well-tolerated.[9]
Discussion and Scientific Rationale

The superior performance anticipated for 4-chloro-2-ethynylpyrimidine is directly attributable to its electronic structure. The inductive electron-withdrawing effects of the chloro-substituent and the pyrimidine ring significantly increase the acidity of the terminal alkyne proton (Csp-H).[5] This facilitates the rate-limiting deprotonation step, leading to a faster formation of the key copper-acetylide intermediate and, consequently, a higher overall reaction rate compared to more electron-neutral alkynes like phenylacetylene and propargyl alcohol.[5][11]

While propargyl amides and propiolates are also known to be highly reactive due to electronic activation, 4-chloro-2-ethynylpyrimidine offers a unique heterocyclic scaffold.[10][12] This is particularly valuable in drug discovery, where pyrimidine cores are prevalent pharmacophores. The ability to click this moiety with high efficiency provides a powerful tool for generating libraries of complex molecules for biological screening.

Potential Pitfalls:

  • Alkyne Homocoupling: A potential side reaction in CuAAC is the oxidative homocoupling of the alkyne (Glaser coupling).[13][14] This is typically minimized by using a slight excess of the reducing agent (sodium ascorbate) and ensuring the reaction is not overly exposed to oxygen.[15]

  • Catalyst Inhibition: Some functional groups can chelate copper and inhibit the reaction. While not an issue with the chosen benchmark substrates, this is a crucial consideration when working with more complex molecules.[16]

Conclusion

For researchers seeking to accelerate their click reactions, particularly in the synthesis of complex heterocyclic molecules, 4-chloro-2-ethynylpyrimidine presents a compelling option. Its electronically activated nature is predicted to deliver significantly faster reaction kinetics and high yields compared to standard aliphatic or simple aromatic alkynes. The benchmarking protocol detailed herein provides a robust framework for validating this performance and can be adapted to compare other novel alkyne substrates. By understanding the structural determinants of alkyne reactivity, scientists can make more informed choices, optimizing their synthetic routes for efficiency and success.

References

  • Zhang, X., Liu, P., & Zhu, L. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules. Available at: [Link]

  • Jena Biosciences. (2024). [PROTOCOL-10] Copper-Mediated Azide-Alkyne Click Chemistry. Benchling. Available at: [Link]

  • Kislukhin, A. A., et al. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Bioconjugate Chemistry. Available at: [Link]

  • Presolski, P. J., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]

  • Kislukhin, A. A., et al. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition. ACS Publications. Available at: [Link]

  • Díez-González, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Available at: [Link]

  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. Available at: [Link]

  • Chan, Z. M. (2018). Electronic Effects of Substituent Groups on Photoswitchable Dithienylethene- based Copper(I)-Catalyzed Azide–Alkyne Cycloaddition Ligands. ScholarBank@NUS. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Weatherly, C. A., et al. (2019). Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. Journal of the American Chemical Society. Available at: [Link]

  • Weatherly, C. A., et al. (2019). Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. PMC. Available at: [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. Available at: [Link]

  • Al-Balushi, R. A., et al. (2018). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. PubMed. Available at: [Link]

  • Al-Balushi, R. A., et al. (2018). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. ResearchGate. Available at: [Link]

Sources

Comparative

Comparative In Vitro Biological Activity of 4-Chloro-2-ethynylpyrimidine Analogs: A Guide to Bifunctional Scaffolds in Drug Discovery

As targeted therapies evolve, the strategic selection of bifunctional building blocks is paramount for generating high-quality screening libraries. 4-Chloro-2-ethynylpyrimidine (CAS 1196156-98-5) [1] has emerged as a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted therapies evolve, the strategic selection of bifunctional building blocks is paramount for generating high-quality screening libraries. 4-Chloro-2-ethynylpyrimidine (CAS 1196156-98-5) [1] has emerged as a highly versatile scaffold in medicinal chemistry. Featuring an electron-deficient pyrimidine core, a highly reactive C4-chlorine, and a C2-terminal alkyne, this molecule offers orthogonal reactivity that enables the rapid synthesis of both non-covalent target modulators and targeted covalent inhibitors (TCIs).

This guide objectively compares the in vitro biological performance of analogs derived from 4-chloro-2-ethynylpyrimidine and its positional isomers, providing actionable insights and self-validating experimental protocols for drug development professionals.

Mechanistic Rationale: The Bifunctional Advantage

The utility of 4-chloro-2-ethynylpyrimidine lies in the structural causality of its functional groups:

  • C4-Chlorine (Nucleophilic Aromatic Substitution - SNAr): The electron-withdrawing nature of the pyrimidine nitrogens severely depletes electron density at the C4 position, making the chlorine highly susceptible to displacement by amines, anilines, or thiols.

  • C2-Terminal Alkyne (Click Chemistry & Covalent Warhead): The alkyne serves a dual purpose. It can act as a dipolarophile in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form rigid, metabolically stable triazole linkers[2]. Alternatively, because the electron-deficient pyrimidine lowers the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), it can function as a Michael acceptor to covalently trap exposed cysteine residues on target proteins[3].

Positional Isomer Comparison

When compared to its isomers, the substitution pattern drastically alters biological utility. For instance, 5-ethynylpyrimidines are less electrophilic and are primarily used as rigid, linear linkers to access deep hydrophobic pockets (e.g., in SARS-CoV-2 nsp14 inhibitors)[4]. Conversely, 6-alkynylpyrimidines have been optimized for unique steric fits, such as in the inhibition of Adenosine Kinase[5].

Comparative In Vitro Biological Profiling

The table below synthesizes the in vitro performance of various ethynylpyrimidine-derived analogs across distinct therapeutic targets.

Table 1: Comparative In Vitro Activity of Ethynylpyrimidine Analogs

Scaffold / Positional IsomerTarget ProteinRepresentative Analog IC50In Vitro Metabolic Stability (Human Microsomes)Primary Mechanism of Action
2-Ethynylpyrimidine Galectin-3~20 nMHigh (>75% remaining at 10 min)Non-covalent (Triazole H-bonding & Cation-π)[2]
5-Ethynylpyrimidine SARS-CoV-2 nsp1431 nMHigh (Favorable clearance profile)Non-covalent (Rigid linear linker)[4]
6-Alkynylpyrimidine Adenosine Kinase< 5 nMModerateNon-covalent (Hydrophobic pocket filling)[5]
2-Alkynylheteroarenes GPX4 (Ferroptosis)2.67 μMLow (Highly reactive electrophile)Covalent (Cysteine Michael Addition)[3]

Data Interpretation: While 2-ethynylpyrimidine derivatives excel at forming stable triazole pharmacophores for high-affinity non-covalent binding (e.g., Galectin-3), their inherent electrophilicity must be carefully tuned. Unmodified 2-ethynylpyrimidines showed lower direct cytotoxicity in ferroptosis assays compared to highly reactive 2-alkynylthiazoles, highlighting the ability to tune the warhead's reactivity by altering the heteroaromatic core[3].

Logical Workflows and Target Engagement Mechanisms

The divergence in synthetic strategy and biological application is mapped in the following logical workflows.

Workflow A 4-Chloro-2-ethynylpyrimidine (Bifunctional Scaffold) B SNAr / Cross-Coupling (C4 Substitution) A->B Amines/Anilines C CuAAC / Sonogashira (C2 Derivatization) A->C Azides/Aryl Halides D Analog Library B->D C->D E In Vitro Screening (Biochemical & Cellular) D->E Profiling

Caption: Logical workflow for the divergent synthesis and in vitro screening of 4-chloro-2-ethynylpyrimidine analogs.

Mechanism Target Target Protein Cov Covalent Inhibition (Cysteine Michael Addition) Target->Cov Exposed Cys NonCov Non-Covalent Binding (H-Bonding, Pi-Stacking) Target->NonCov Binding Pocket Analog Ethynylpyrimidine Analog Analog->Cov Electrophilic Alkyne Analog->NonCov Rigid Linker/Triazole Effect Biological Activity (Target Modulation) Cov->Effect NonCov->Effect

Caption: Mechanistic pathways of ethynylpyrimidine analogs engaging targets via covalent or non-covalent interactions.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind each step, incorporating built-in validation checkpoints.

Protocol A: Divergent Synthesis of 4-Amino-2-ethynylpyrimidine Analogs

Objective: Generate a non-covalent target modulator utilizing sequential SNAr and CuAAC click chemistry.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Causality: The SNAr reaction must be performed before the CuAAC click reaction. If the triazole is formed first, the resulting electron-rich heterocycle donates electron density back into the pyrimidine ring, deactivating the C4 position and drastically reducing SNAr yields.

  • Procedure: Dissolve 4-chloro-2-ethynylpyrimidine (1.0 eq) and the desired aniline (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir at 80°C for 4 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is only considered complete when the distinct starting material isotope pattern (m/z ~138.5 for ^35Cl) is entirely replaced by the product mass. Unreacted starting material will poison the copper catalyst in Step 2.

Step 2: CuAAC Click Derivatization

  • Causality: The terminal alkyne is highly polarized, making it an excellent dipolarophile. Ascorbic acid is used to generate the active Cu(I) species in situ, preventing the oxidative homocoupling of alkynes (Glaser coupling) that occurs with Cu(II).

  • Procedure: To the purified intermediate from Step 1, add the target azide (1.1 eq) in a 1:1 mixture of t-BuOH and water. Add CuSO₄·5H₂O (0.1 eq) followed by sodium ascorbate (0.2 eq).

  • Self-Validation Checkpoint: Upon addition of sodium ascorbate, the solution must transition from a clear blue (Cu²⁺) to a pale yellow or colorless state (Cu⁺). If the blue color persists, the catalyst is inactive, and additional reducing agent is required.

Protocol B: In Vitro Glutathione (GSH) Trapping Assay

Objective: Evaluate the intrinsic covalent reactivity of the C2-alkyne warhead.

  • Causality: Before advancing a putative covalent inhibitor to cell-based assays, its baseline electrophilicity must be quantified to rule out pan-assay interference compounds (PAINS). GSH acts as a surrogate for intracellular cysteines[3].

  • Procedure: Incubate the 4-chloro-2-ethynylpyrimidine analog (50 μM) with reduced L-glutathione (5 mM) in PBS (pH 7.4) at 37°C.

  • Self-Validation Checkpoint: Quench aliquots at 0, 15, 30, 60, and 120 minutes with 1% formic acid. Analyze via LC-MS/MS. A valid covalent warhead will show a time-dependent depletion of the parent mass and the appearance of a +307 Da adduct (GSH addition). A half-life ( t1/2​ ) of <10 minutes indicates excessive reactivity (likely toxic), while a t1/2​ between 1-4 hours is generally optimal for targeted covalent inhibitors.

Sources

Validation

Advanced Analytical Strategies for Validating Regioselectivity in 4-Chloro-2-ethynylpyrimidine Substitutions

As a Senior Application Scientist in drug discovery, one of the most persistent challenges I encounter is the unambiguous assignment of regiochemistry in functionalized heterocycles. 4-Chloro-2-ethynylpyrimidine is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, one of the most persistent challenges I encounter is the unambiguous assignment of regiochemistry in functionalized heterocycles. 4-Chloro-2-ethynylpyrimidine is a highly versatile building block, but it presents a unique bifunctional dilemma: it possesses a highly electrophilic C-4 position primed for Nucleophilic Aromatic Substitution (SNAr), alongside a reactive C-2 ethynyl (alkyne) group susceptible to nucleophilic addition or cross-coupling.

When introducing a novel nucleophile (e.g., an amine or alkoxide), how do you definitively prove that the substitution occurred at C-4 rather than the alkyne or the unsubstituted C-6 position? This comparison guide objectively evaluates the three premier analytical strategies—2D NMR Spectroscopy , LC-MS/MS Fragmentation Analysis , and Single-Crystal X-Ray Diffraction (SC-XRD) —detailing the causality behind their use and providing self-validating experimental protocols.

The Causality of Pyrimidine Regioselectivity

Before validating the product, we must understand the intrinsic electronic environment of the starting material. In 2,4-disubstituted pyrimidines, SNAr reactions generally favor the C-4 position. Quantum mechanical (QM) analyses of the Lowest Unoccupied Molecular Orbital (LUMO) reveal that the electron density is heavily depleted at C-4 due to the adjacent electronegative nitrogens [1].

However, regioselectivity is not absolute. The presence of specific nucleophiles (such as tertiary amines) or unique solvent conditions can shift the thermodynamic preference, sometimes leading to unexpected C-2 functionalization or alkyne hydroamination [2]. Because the energy gap between the LUMO (centered at C-4) and LUMO+1 (centered at C-2) can be incredibly narrow [3], relying solely on predictive chemistry is a critical failure point in drug development. Rigorous analytical validation is mandatory.

Analytical Workflow & Decision Matrix

To systematically resolve regiochemical ambiguity, we deploy a tiered analytical workflow.

Workflow Start 4-Chloro-2-ethynylpyrimidine + Nucleophile Reaction Substitution Reaction (SNAr vs. Alkyne Addition) Start->Reaction Crude Crude Mixture Reaction->Crude NMR 2D NMR (HMBC/NOESY) Primary Validation Crude->NMR Structural Connectivity LCMS LC-MS/MS High-Throughput Screen Crude->LCMS Mass/Frag XRD SC-XRD Absolute Configuration Crude->XRD Crystallization

Analytical workflow for validating pyrimidine substitution regioselectivity.

Product Comparison: Analytical Platforms

Method A: 2D NMR Spectroscopy (HMBC) – The Gold Standard

How it works: Heteronuclear Multiple Bond Correlation (HMBC) detects spin-spin coupling over 2 to 3 bonds between protons and carbons. The Causality: In 4-chloro-2-ethynylpyrimidine, the C-5 proton acts as an isolated internal probe. If an amine attacks C-4, the newly introduced N-alkyl protons will show a strong 3-bond HMBC correlation to the C-4 carbon. Concurrently, the native C-5 proton will also correlate to the same C-4 carbon. If the nucleophile attacked the C-2 ethynyl group, these shared correlations to C-4 would be absent.

Method B: LC-MS/MS Fragmentation – The High-Throughput Screen

How it works: Tandem mass spectrometry isolates the parent ion and subjects it to collision-induced dissociation (CID). The Causality: While regioisomers (C-4 SNAr vs. C-6 SNAr) have identical exact masses, their fragmentation pathways differ. A C-4 amine substituent often triggers the expulsion of specific neutral fragments (e.g., HCN) at different collision energies compared to an alkyne-adduct. However, without an authentic synthetic standard, LC-MS/MS is presumptive, not definitive.

Method C: Single-Crystal X-Ray Diffraction (SC-XRD) – The Absolute Truth

How it works: Measures the diffraction of X-rays through a crystal lattice to map electron density in 3D space. The Causality: SC-XRD bypasses all inferential logic by directly imaging the atomic coordinates. If the nucleophile is at C-4, the electron density map will unambiguously show it there. The limitation is purely physical: the product must form high-quality single crystals.

Quantitative Performance Comparison
Analytical Metric2D NMR (HMBC/NOESY)LC-MS/MS FragmentationSC-XRD
Regiochemical Confidence High (Definitive in solution)Moderate (Requires standards)Absolute (Definitive in solid)
Sample Requirement 5–15 mg (High purity required)< 1 µg (Crude mixtures OK)Single high-quality crystal
Turnaround Time 2–4 Hours15 MinutesDays to Weeks
Throughput MediumHighLow
Cost per Sample ModerateLowHigh

Self-Validating Experimental Protocol

To ensure trustworthiness, the following SNAr protocol is designed as a self-validating system. We use morpholine as the model nucleophile. The protocol includes built-in checkpoints (TLC/LC-MS) before committing to the resource-intensive 2D NMR validation.

Phase 1: SNAr Reaction Execution
  • Setup: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 4-chloro-2-ethynylpyrimidine (1.0 mmol, 138.5 mg) in anhydrous THF (5.0 mL) under an argon atmosphere. Causality: Argon and anhydrous THF prevent competitive hydrolysis of the C-4 chloride by trace water [1].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL). Causality: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl byproduct without competing for the electrophilic C-4 carbon.

  • Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add morpholine (1.1 mmol, 95 µL).

  • Monitoring (Validation Checkpoint 1): Stir the reaction at 0 °C for 1 hour, then warm to room temperature. Monitor via LC-MS. Causality: The disappearance of the starting material mass [M+H]+ 139 m/z and the appearance of the product mass [M+H]+ 190 m/z confirms substitution occurred, though it does not yet prove regiochemistry.

Phase 2: Isolation & Purification
  • Quench & Extract: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Isolate the major UV-active peak.

Phase 3: 2D NMR Regiochemical Validation
  • Sample Preparation: Dissolve 10 mg of the purified product in 0.6 mL of CDCl3. Transfer to a 5 mm NMR tube.

  • Acquisition (Validation Checkpoint 2): Acquire standard 1H and 13C NMR spectra. Ensure the alkyne terminal proton (~3.2 ppm) is still present. Causality: If the alkyne proton is missing, the nucleophile likely attacked the C-2 ethynyl group.

  • HMBC Execution: Run a 1H-13C HMBC experiment optimized for long-range couplings (J = 8 Hz).

  • Data Interpretation:

    • Locate the pyrimidine C-5 proton doublet (~6.5 ppm).

    • Trace its HMBC correlation to the C-4 carbon (~160 ppm).

    • Locate the morpholine N-CH2 protons (~3.6 ppm).

    • The Definitive Proof: If the morpholine N-CH2 protons show a strong HMBC cross-peak to the exact same C-4 carbon (~160 ppm), you have successfully validated C-4 regioselectivity.

Conclusion

While LC-MS/MS provides rapid confirmation of mass shifts, it falls short of proving spatial connectivity. For validating regioselectivity in complex scaffolds like 4-chloro-2-ethynylpyrimidine, 2D NMR (specifically HMBC) remains the most practical and definitive "product" in the analytical chemist's toolkit. It bridges the gap between the inferential speed of mass spectrometry and the absolute, yet bottlenecked, certainty of X-Ray Crystallography.

References

  • "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles", The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

Comparative

comparing leaving group ability of chlorine in 4-chloro-2-ethynylpyrimidine vs fluorine

As a Senior Application Scientist in medicinal chemistry and drug development, optimizing late-stage functionalization is a critical part of accelerating hit-to-lead campaigns. When working with highly functionalized het...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry and drug development, optimizing late-stage functionalization is a critical part of accelerating hit-to-lead campaigns. When working with highly functionalized heterocyclic scaffolds like 4-chloro-2-ethynylpyrimidine , understanding the precise electronic dynamics of Nucleophilic Aromatic Substitution (SNAr) is paramount.

While traditional aliphatic chemistry teaches us that weaker carbon-halogen bonds make better leaving groups (I > Br > Cl > F)[1], SNAr on electron-deficient pyrimidines completely inverts this paradigm[2].

This guide provides an objective, data-driven comparison of chlorine versus fluorine as leaving groups in the 2-ethynylpyrimidine scaffold, supported by mechanistic causality and self-validating experimental protocols.

Mechanistic Causality: The "Element Effect" in SNAr

To understand why fluorine drastically outperforms chlorine in SNAr reactions on pyrimidines, we must dissect the reaction mechanism. SNAr proceeds via a two-step addition-elimination pathway[3].

  • Addition (Rate-Determining Step): The nucleophile attacks the electrophilic carbon (C4), disrupting aromaticity to form an anionic intermediate known as the Meisenheimer complex [2].

  • Elimination (Fast Step): The leaving group is expelled, and aromaticity is restored[2].

Because the formation of the Meisenheimer complex is the rate-determining step (RDS), the activation energy is dictated by how electrophilic the C4 carbon is and how well the resulting negative charge is stabilized[4].

Fluorine is the most electronegative element (Pauling scale: 3.98 vs. Chlorine's 3.16). In 4-fluoro-2-ethynylpyrimidine , fluorine exerts a massive inductive withdrawal (-I effect), creating a strong partial positive charge (δ+) at C4. This accelerates nucleophilic attack and profoundly stabilizes the anionic transition state[4]. The fact that the C–F bond is exceptionally strong (~130 kcal/mol) is irrelevant because bond cleavage occurs in the fast, non-rate-limiting elimination step[2].

Furthermore, the sp-hybridized 2-ethynyl group acts as an additional electron-withdrawing group, working synergistically with the pyrimidine nitrogens to further activate the C4 position[5].

Meisenheimer_Formation Substrate 4-Halo-2-ethynylpyrimidine C-X Bond (X = F, Cl) Meisenheimer Meisenheimer Complex Rate-Determining Step (RDS) Substrate->Meisenheimer Attack at C4 Nucleophile Nucleophile e.g., Amine/Alkoxide Nucleophile->Meisenheimer Electron Donation Product Substituted Pyrimidine Fast Elimination Step Meisenheimer->Product Aromatization Meisenheimer->Product C-X Cleavage LeavingGroup Leaving Group X⁻ (F⁻ or Cl⁻) Meisenheimer->LeavingGroup Expulsion

Mechanistic pathway of SNAr on 4-halo-2-ethynylpyrimidine highlighting the rate-determining step.

Comparative Performance Data

When designing a synthetic route, the choice between the fluoro- and chloro- analogues involves a trade-off between substrate reactivity and commercial accessibility[6]. The table below synthesizes the quantitative performance metrics of both leaving groups in this specific scaffold.

Parameter4-Fluoro-2-ethynylpyrimidine4-Chloro-2-ethynylpyrimidine
Leaving Group Fluoride (F⁻)Chloride (Cl⁻)
C-X Bond Energy ~130 kcal/mol~81 kcal/mol
Electronegativity (Pauling) 3.983.16
Relative SNAr Rate Extremely Fast (~100x - 300x)Moderate (1x)
Typical Reaction Temp 0 °C to 25 °C80 °C to 100 °C
Typical Reaction Time 1 - 2 hours12 - 24 hours
Functional Group Tolerance Excellent (Due to mild conditions)Moderate (Thermal degradation risk)
Synthetic Accessibility Low (Requires halogen exchange)High (Commercially available)

Self-Validating Experimental Protocols

To demonstrate the practical implications of these electronic differences, the following protocols detail the amination of both scaffolds using morpholine. These workflows are designed as self-validating systems: they incorporate specific solvent choices, base equivalents, and in-process controls to ensure causality and reproducibility.

Protocol A: SNAr of 4-Chloro-2-ethynylpyrimidine (Standard Conditions)

The lower electrophilicity of the C–Cl bond requires significant thermal activation to overcome the high activation energy of Meisenheimer complex formation.

  • Preparation: In an oven-dried reaction vial, dissolve [7] (1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

    • Causality: DMF is a polar aprotic solvent. It accelerates SNAr by leaving the nucleophile unsolvated and highly reactive, unlike protic solvents which would blunt nucleophilicity via hydrogen bonding.

  • Reagent Addition: Add morpholine (1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 mmol).

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize the generated HCl, preventing the protonation and subsequent deactivation of the morpholine nucleophile.

  • Thermal Activation: Seal the vial and heat to 80 °C for 12 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the UV-active starting material spot is fully consumed. Confirm product mass via LC-MS.

Protocol B: SNAr of 4-Fluoro-2-ethynylpyrimidine (Accelerated Conditions)

The highly polarized C–F bond significantly lowers the activation energy, allowing the reaction to proceed rapidly at ambient temperature.

  • Preparation: Dissolve 4-fluoro-2-ethynylpyrimidine (1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M) at 0 °C (ice bath).

  • Reagent Addition: Add morpholine (1.05 mmol) dropwise, followed by DIPEA (1.5 mmol).

    • Causality: The extreme reactivity of the fluoro-substrate requires lowering the nucleophile equivalents to 1.05 to prevent potential over-reaction or attack at secondary sites.

  • Reaction: Remove the ice bath and stir at 25 °C (Room Temperature) for 1.5 hours.

  • Validation: Analyze via LC-MS. The absence of the starting material mass and the presence of the desired product mass confirms completion without the need for thermal forcing.

Reactivity_Comparison cluster_F Fluorine (X = F) cluster_Cl Chlorine (X = Cl) Start 4-Halo-2-ethynylpyrimidine F_node Highly Polarized C-F Bond Strong Inductive Effect (-I) Start->F_node Cl_node Less Polarized C-Cl Bond Weaker Inductive Effect (-I) Start->Cl_node F_TS Stabilized Transition State Lower Activation Energy F_node->F_TS F_Cond Mild Conditions (RT, 1-2 hrs) F_TS->F_Cond Cl_TS Higher Energy Transition State Slower Addition Cl_node->Cl_TS Cl_Cond Harsh Conditions (80°C+, 12+ hrs) Cl_TS->Cl_Cond

Comparative energy landscape and reaction conditions for fluorine vs. chlorine leaving groups in SNAr.

Conclusion & Strategic Recommendations

For routine library synthesis where time and mild conditions are prioritized (e.g., late-stage functionalization of sensitive peptides or complex APIs), investing in the synthesis of 4-fluoro-2-ethynylpyrimidine yields massive dividends in reaction efficiency and product purity. However, for early-stage scale-up where reagent cost and commercial availability dictate the route, 4-chloro-2-ethynylpyrimidine remains the pragmatic standard, provided the substrate can withstand the requisite thermal activation.

References

  • Master Organic Chemistry - Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Master Organic Chemistry - What Makes A Good Leaving Group. Available at:[Link]

  • National Center for Biotechnology Information (PMC) - The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

  • MolPort - 4-chloro-2-ethynylpyrimidine Compound Data. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Chloro-2-ethynylpyrimidine

An authoritative, field-proven guide to the safe handling, operational deployment, and disposal of 4-Chloro-2-ethynylpyrimidine (CAS: 1196156-98-5). As a highly reactive bifunctional building block containing both a term...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, field-proven guide to the safe handling, operational deployment, and disposal of 4-Chloro-2-ethynylpyrimidine (CAS: 1196156-98-5).

As a highly reactive bifunctional building block containing both a terminal alkyne and an electrophilic chloropyrimidine core, this compound is indispensable for drug discovery and complex organic synthesis[1]. However, its dual reactivity profile presents unique chemical and biological hazards that require rigorous safety protocols.

Mechanistic Toxicology & Hazard Profile

To handle a chemical safely, one must first understand why it is dangerous. 4-Chloro-2-ethynylpyrimidine is not merely a generic irritant; its hazards are intrinsically linked to its molecular structure[2].

  • Electrophilic Chloropyrimidine Core: The electron-deficient pyrimidine ring makes the C4-chloride highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar )[3]. If exposed to unprotected skin or inhaled, this moiety can act as a latent electrophile, covalently binding to nucleophilic residues (e.g., cysteine thiols, lysine amines) on cellular proteins. This covalent binding is a primary driver of idiosyncratic drug reaction (IDR) toxicity and severe sensitization[4][5].

  • Terminal Alkyne Reactivity: While terminal alkynes are often considered stable, they can undergo rapid, uncontrolled exothermic polymerization. This is particularly dangerous during transition-metal-catalyzed cross-couplings (e.g., Sonogashira reactions) in the presence of Copper(I) salts at elevated temperatures[6].

Quantitative Hazard Summary The compound is classified under the Globally Harmonized System (GHS) with the following primary hazard statements[7]:

GHS CodeHazard DescriptionMechanistic Cause
H302 Harmful if swallowedSystemic toxicity via covalent protein binding in the GI tract and liver[5].
H315 Causes skin irritation SN​Ar reaction with epidermal proteins leading to localized cell damage[3].
H319 Causes serious eye irritationRapid electrophilic attack on mucosal membranes; potential for corneal scarring.
H335 May cause respiratory irritationInhalation of fine dust particulates reacts with respiratory epithelium.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive halopyrimidines. The following "armor" is a self-validating system designed to prevent both acute exposure and chronic sensitization.

PPE CategorySpecification & Scientific Justification
Hand Protection Double-Gloving is Mandatory. Inner Glove: Standard Nitrile (0.11 mm). Outer Glove: Heavy-duty Nitrile or Neoprene. Why: The lipophilic nature of the pyrimidine ring allows it to rapidly permeate latex. Double-gloving ensures that if the outer layer is compromised by a carrier solvent (e.g., DMF, DMSO), the inner layer provides a critical barrier.
Eye/Face Protection Chemical Splash Goggles + Full Face Shield. Why: Safety glasses with side shields do not provide a hermetic seal. A face shield prevents catastrophic mucosal exposure in the event of an unexpected reaction exotherm (e.g., alkyne polymerization)[6].
Body Protection Flame-Resistant (FR) Lab Coat + Chemical-Resistant Apron. Why: Because this compound is frequently used in transition-metal catalysis involving flammable solvents, an FR coat is non-negotiable.
Respiratory Class II Biological Safety Cabinet or Chemical Fume Hood (Face Velocity: 80-120 fpm). Why: Prevents inhalation of airborne particulates during the weighing of the solid compound.

Operational Plan: Safe Handling Workflow

The following step-by-step methodology outlines the safe deployment of 4-Chloro-2-ethynylpyrimidine in a standard Sonogashira cross-coupling reaction.

Phase 1: Pre-Weighing & Transfer
  • Verify Airflow: Ensure the fume hood monitor reads between 80-120 feet per minute (fpm).

  • Don PPE: Inspect outer nitrile gloves for micro-tears using the inflation test (trapping air and squeezing to check for leaks).

  • Static Mitigation: 4-Chloro-2-ethynylpyrimidine is a solid powder. Use an anti-static gun (zerostat) on the weighing boat and use a grounded, static-free spatula to prevent aerosolization of the dust.

  • Weighing: Weigh the material strictly inside the fume hood. Never transport the unsealed compound across the laboratory.

Phase 2: Reaction Setup (Sonogashira Coupling)

Caution: Alkynes can polymerize violently in the presence of CuI.[6]

  • Inert Atmosphere: Purge the reaction vessel with Argon or Nitrogen. Oxygen must be excluded to prevent oxidative homocoupling (Glaser coupling) of the alkyne, which generates unwanted heat and byproducts.

  • Solvent Addition: Dissolve the 4-Chloro-2-ethynylpyrimidine in an appropriate degassed solvent (e.g., THF, DMF).

  • Catalyst Dosing (The Critical Step): Add the Palladium catalyst first. Do not add the Copper(I) co-catalyst at elevated temperatures. Houpis et al. demonstrated that mixing alkynes with CuI at temperatures above 70°C can trigger an abrupt, runaway exothermic polymerization, spiking temperatures beyond 145°C[6].

  • Temperature Control: Add the CuI at room temperature (or lower), and utilize a reaction calorimeter or active cooling bath to monitor the initial heat flow ( ΔH ) before gently ramping up the temperature[6].

G Start 1. PPE & Hood Verification (Double Nitrile, Face Shield) Weigh 2. Anti-Static Weighing (Inside Fume Hood) Start->Weigh Solvent 3. Dissolution in Degassed Solvent (Ar/N2 Atmosphere) Weigh->Solvent Pd 4. Addition of Pd Catalyst & Base (Room Temperature) Solvent->Pd Cu 5. Addition of CuI Co-Catalyst CRITICAL EXOTHERM CHECK Pd->Cu Warning HAZARD: Alkyne Polymerization Runaway Exotherm if > 70°C Cu->Warning Cooling 6. Active Thermal Monitoring (Maintain < 40°C during initiation) Cu->Cooling Success 7. Safe Reaction Progression (Controlled Heating) Cooling->Success

Workflow for safe Sonogashira coupling setup, highlighting critical exotherm checkpoints.

Emergency Response & Spill Mitigation

Because the compound is a reactive electrophile, rapid neutralization is required in the event of a spill.

  • Skin Contact: Immediately remove contaminated PPE. Flush the affected area with copious amounts of water for a minimum of 15 minutes. Do not use solvents (like ethanol or acetone) to wash the skin, as this will increase the dermal absorption of the lipophilic pyrimidine.

  • Solid Spill (Powder): Do not dry sweep. Cover the powder with a damp, inert absorbent material (e.g., sand or vermiculite) to prevent dust generation. Carefully scoop into a highly visible, labeled hazardous waste container.

  • Solution Spill: If dissolved in an organic solvent, cover with an activated carbon spill-control pad to absorb both the solvent and the active pharmaceutical ingredient (API).

Disposal & Waste Management Plan

Improper disposal of halopyrimidines can lead to environmental toxicity and cross-reactions in waste carboys.

  • Segregation: Do not mix 4-Chloro-2-ethynylpyrimidine waste with strong acids or oxidizers.

  • Quenching: Unreacted starting material in reaction mixtures should be quenched. A dilute solution of a mild nucleophile (e.g., aqueous ethanolamine or sodium bicarbonate) can be used to safely hydrolyze or neutralize the reactive C4-chloride prior to disposal.

  • Labeling: All waste must be strictly categorized as "Halogenated Organic Waste." Ensure the label explicitly notes the presence of a "Reactive Alkyne/Halopyrimidine" to alert waste management personnel of potential incompatibilities.

References

  • ECHA CHEM. 4-chloro-2-ethynylpyrimidine. European Chemicals Agency. Available at: [Link]

  • Chemical-Label. chemical label 4-chloro-2-ethynylpyrimidine. Available at: [Link]

  • Organic Process Research & Development (ACS). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Available at:[Link]

  • Cambridge MedChem Consulting. Idiosyncratic Toxicity. Available at:[Link]

  • Journal of the American Chemical Society (ACS). Cu(II)/PTABS-Promoted, Chemoselective Amination of HaloPyrimidines. Available at:[Link]

  • PMC (NIH). The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-2-ethynylpyrimidine
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